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  • Product: ANG1005
  • CAS: 1075214-55-9

Core Science & Biosynthesis

Foundational

ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Concept: Overcoming the Blood-Brain Barrier

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1][2] Paclitaxel (B517696), a potent anti-cancer agent, is normally ineffective against glioblastoma because it is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]

ANG1005 is a novel drug conjugate engineered to circumvent this challenge. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver paclitaxel to brain tumors.[1]

Mechanism of Action: A Dual-Targeting Approach

The mechanism of action of ANG1005 can be described in a two-step process: transport across the BBB and intracellular drug release and action.

Step 1: LRP1-Mediated Transcytosis Across the BBB

ANG1005's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated on malignant glioma cells.[10][11][12][13]

The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of ANG1005 to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate from the bloodstream, across the endothelial cells, and into the brain parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process significantly increases the delivery of paclitaxel to the brain.[3][17]

G cluster_0 Bloodstream cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_receptor LRP1 Receptor ANG1005->LRP1_receptor Binds to Endocytosis Receptor-Mediated Endocytosis LRP1_receptor->Endocytosis Binding Transcytosis Transcytosis Endocytosis->Transcytosis Exocytosis Exocytosis Transcytosis->Exocytosis ANG1005_brain ANG1005 Exocytosis->ANG1005_brain Release

Diagram 1: ANG1005 crossing the Blood-Brain Barrier via LRP1-mediated transcytosis.
Step 2: Tumor Cell Uptake and Intracellular Paclitaxel Release

Once within the brain parenchyma, ANG1005 targets glioblastoma cells, which also overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface and is internalized through endocytosis.[4]

Inside the glioblastoma cell, the ANG1005 conjugate is trafficked to lysosomes. Within the acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the cytoplasm.

The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell death.[2][3][6]

G cluster_0 Glioblastoma Cell ANG1005_uptake ANG1005 LRP1_tumor LRP1 Receptor ANG1005_uptake->LRP1_tumor Binding Endosome Endosome LRP1_tumor->Endosome Endocytosis Lysosome Lysosome (Esterase Cleavage) Endosome->Lysosome Paclitaxel Released Paclitaxel Lysosome->Paclitaxel Release of Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitosis G2/M Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Diagram 2: Intracellular mechanism of action of ANG1005 in a glioblastoma cell.

Quantitative Data Summary

The efficacy of ANG1005's transport and action has been quantified in several preclinical and clinical studies.

Table 1: Preclinical Brain Uptake and Efficacy
ParameterANG1005Paclitaxel (Control)Fold IncreaseReference
Brain Influx Transfer Coefficient (Kin) 7.3 ± 0.2 x 10-3 mL/s/g8.5 ± 0.5 x 10-5 mL/s/g86-fold[17]
In Vivo Brain/Metastases Uptake --4 to 54-fold[17]
Survival in U87 MG Xenograft Model Significant Increase--[1][14]
Table 2: Phase I/II Clinical Trial Data in Recurrent High-Grade Glioma
Study PhaseDoseKey Efficacy EndpointResultReference
Phase I ≥ 300 mg/m²Disease Control Rate (Stable Disease or better)56%[11]
Phase I 650 mg/m²Recommended Phase II Dose (MTD)-[11]
Phase II (NCT01967810) 600 mg/m²Median Progression-Free Survival (PFS)1.4 months[12][19][20]
Phase II (Arm 1: Recurrent GBM) 600 mg/m²Median Overall Survival (OS)13.4 months[12][19][20]
Phase II (Arm 2: Bevacizumab Refractory) 600 mg/m²Median Overall Survival (OS)5.8 months[12][19][20]

Note: While the Phase II trial (NCT01967810) established the safety of ANG1005, it did not meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]

Key Experimental Protocols

The mechanism and efficacy of ANG1005 have been elucidated through various key experiments.

In Situ Brain Perfusion
  • Objective: To quantify the rate of ANG1005 transport across the BBB.

  • Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm LRP1 involvement, competitive inhibition studies are performed by co-perfusing with unlabeled Angiopep-2 or other LRP ligands.[17]

Intracerebral Tumor Xenograft Model
  • Objective: To assess the in vivo anti-tumor efficacy of ANG1005.

  • Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the brains of immunodeficient nude mice. After tumor establishment, mice are treated with intravenous injections of ANG1005, paclitaxel, or a vehicle control. Animal survival, body weight, and clinical symptoms are monitored daily. The primary endpoint is a significant increase in the survival of ANG1005-treated mice compared to control groups.[6]

Cell Cycle Analysis
  • Objective: To confirm the intracellular mechanism of action of paclitaxel released from ANG1005.

  • Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar concentrations of ANG1005 or paclitaxel for 24 hours. Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's mechanism.[6]

G cluster_0 Experimental Workflow: Cell Cycle Analysis Start Culture U87 MG Cells Treatment Treat with ANG1005 or Paclitaxel (24h) Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Cells in G2/M Phase Analyze->Result

Diagram 3: Workflow for cell cycle analysis to confirm ANG1005's intracellular effect.

Conclusion

ANG1005 represents a sophisticated approach to drug delivery for glioblastoma. By conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily pretreated glioma patients have not shown significant efficacy, the mechanism of ANG1005 demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of the blood-brain barrier in treating central nervous system malignancies.[12]

References

Exploratory

An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract ANG1005 is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANG1005 is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of ANG1005, detailing its molecular structure, chemical properties, synthesis, and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental protocols and insights into the biological activity of this promising therapeutic agent.

Molecular Structure and Chemical Properties

ANG1005 is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.[1][2] The Angiopep-2 peptide acts as a carrier, facilitating the transport of paclitaxel across the BBB.

Structure of Angiopep-2

Angiopep-2 is a proprietary peptide with the following amino acid sequence:

TFFYGGSRGKRNNFKTEEY

Structure of ANG1005

Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester bonds. These linkages occur at the N-terminal amino group and the primary amino groups of the lysine (B10760008) residues at positions 10 and 15 of the Angiopep-2 peptide.[3]

Chemical Properties of ANG1005

A summary of the key chemical and physical properties of ANG1005 is presented in the table below.

PropertyValueReference
Molecular Formula C257H308N32O79[3]
Molecular Weight 5109.14 g/mol [3][4]
Solubility Soluble in DMSO (100 mg/mL with sonication)[5]
Appearance White to off-white solidN/A
Storage Powder: -80°C for up to 6 months[5]

Synthesis and Purification

The synthesis of ANG1005 involves a two-step process: the activation of paclitaxel and its subsequent conjugation to Angiopep-2.

Synthesis of 2'-Succinyl-NHS-Paclitaxel

The first step is the reaction of paclitaxel with succinic anhydride (B1165640) to form 2'-succinyl-paclitaxel. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-succinyl-NHS-paclitaxel.[6]

Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2

ANG1005 is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-paclitaxel.

Experimental Protocol: Synthesis of ANG1005 [3]

  • Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (B87167) (DMSO) in Ringer's solution (pH 7.2).

  • Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.

  • Incubate the reaction mixture at 12°C for approximately 24 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the resulting ANG1005 conjugate using hydrophobic chromatography.

  • Characterize the final product by mass spectrometry to confirm the conjugation of three paclitaxel molecules to one Angiopep-2 peptide.

Purification and Characterization

Purification of ANG1005 is typically achieved using reversed-phase HPLC.

Experimental Protocol: HPLC Purification of ANG1005 [7]

  • System: Varian Prostar HPLC system with UV detection.

  • Column: Reverse-phase C18 YMC-Pak ODS-AM (5 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% TFA.

  • Flow Rate: 1 mL/min.

  • Gradient: A gradient of mobile phase B is used to elute the conjugate.

  • Detection: UV absorbance at 229 nm.

Characterization of the purified ANG1005 is performed using mass spectrometry to confirm its molecular weight.

Biological Activity and Mechanism of Action

ANG1005 is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain capillary endothelial cells and many types of cancer cells.

Signaling Pathway

The proposed mechanism of action for ANG1005 is as follows:

  • Binding to LRP1: ANG1005 binds to LRP1 on the surface of brain endothelial cells.

  • Transcytosis across the BBB: The ANG1005-LRP1 complex undergoes receptor-mediated transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain parenchyma.

  • Tumor Cell Uptake: ANG1005 then binds to LRP1 expressed on the surface of tumor cells and is internalized via endocytosis.

  • Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel molecules into the cytoplasm of the tumor cell.[2]

  • Microtubule Stabilization: The released paclitaxel binds to β-tubulin subunits within microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]

ANG1005_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005_blood ANG1005 LRP1_BBB LRP1 Receptor ANG1005_blood->LRP1_BBB Binds Transcytosis Receptor-Mediated Transcytosis LRP1_BBB->Transcytosis ANG1005_brain ANG1005 Transcytosis->ANG1005_brain Transport LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor Binds Endocytosis Endocytosis LRP1_tumor->Endocytosis Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome Internalization Paclitaxel Paclitaxel Endosome->Paclitaxel Cleavage & Release Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

ANG1005 signaling pathway from BBB transport to apoptosis.

In Vitro and In Vivo Efficacy

ANG1005 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.

Table: In Vitro Cytotoxicity of ANG1005 [3]

Cell LineCancer TypeIC50 (nM)
U-87 MGGlioblastoma2.7
NCI-H460Non-small cell lung cancer3.1
MDA-MB-231Breast cancer8.3
A549Lung cancer4.5
PC-3Prostate cancer6.2

In vivo studies in animal models have shown that ANG1005 can effectively cross the BBB and inhibit tumor growth.

Experimental Protocol: In Vivo Xenograft Model [10]

  • Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in immunocompromised mice.

  • Allow tumors to establish and reach a predetermined size.

  • Administer ANG1005 (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.

  • Monitor tumor growth over time using imaging techniques such as MRI.

  • Assess overall survival of the animals in each treatment group.

Experimental Workflows

The evaluation of ANG1005 involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, Thymidine Incorporation) IC50 IC50 Determination Cytotoxicity->IC50 BBB_model In Vitro BBB Model (Transwell Assay) BBB_penetration Brain Perfusion Studies BBB_model->BBB_penetration Uptake Cellular Uptake Studies (Flow Cytometry, Microscopy) Uptake->BBB_penetration Tumor_growth Tumor Growth Inhibition BBB_penetration->Tumor_growth Xenograft Intracranial Xenograft Models Xenograft->Tumor_growth Survival Survival Analysis Xenograft->Survival Toxicity Toxicity Studies Toxicity->Survival

Experimental workflow for the evaluation of ANG1005.

Conclusion

ANG1005 represents a significant advancement in the development of therapies for brain tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology. The data presented in this guide highlight the promising preclinical efficacy of ANG1005 and provide a foundation for its continued investigation in clinical settings.[8][11] Further research into its long-term safety and efficacy in diverse patient populations is warranted.

References

Foundational

Angiopep-2 and its Function in ANG1005: A Technical Guide to a Brain-Penetrating Peptide-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the Angiopep-2 peptide, its sequence, and its pivotal role in the function of ANG1005, a novel peptide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Angiopep-2 peptide, its sequence, and its pivotal role in the function of ANG1005, a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB). We will explore the mechanism of action, present key quantitative data from preclinical studies, detail the experimental methodologies used for its characterization, and visualize the core biological pathways and workflows.

Introduction: Overcoming the Blood-Brain Barrier

The blood-brain barrier is a formidable, selective barrier that protects the central nervous system (CNS) but also severely restricts the entry of therapeutic agents, posing a major challenge in the treatment of brain malignancies like glioblastoma and brain metastases. ANG1005 is an innovative therapeutic designed to circumvent this obstacle. It is a peptide-drug conjugate that links Angiopep-2, a proprietary 19-amino acid peptide vector, to three molecules of the potent chemotherapeutic agent, paclitaxel (B517696).[1][2] The Angiopep-2 component is the key to this system, acting as a "Trojan horse" to ferry the cytotoxic payload across the BBB and into tumor cells.

The Angiopep-2 Peptide

Angiopep-2 is a synthetic peptide derived from the Kunitz domain of human aprotinin.[3] It was specifically designed to target the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of brain capillary endothelial cells that form the BBB.[3][4]

Peptide Sequence

The primary amino acid sequence of Angiopep-2 is as follows:

Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr [3][5]

ANG1005: Structure and Mechanism of Action

ANG1005, also known as paclitaxel trevatide, consists of the Angiopep-2 peptide covalently linked to three paclitaxel molecules through a cleavable ester linkage.[1][6] This design leverages the LRP1 receptor for a multi-step delivery process.

The mechanism involves two critical phases of receptor-mediated transport:

  • Transcytosis across the BBB: ANG1005 binds to LRP1 on the luminal side of brain endothelial cells. This interaction triggers receptor-mediated transcytosis, a process that transports the entire conjugate across the endothelial cell from the blood into the brain parenchyma.[1][4]

  • Endocytosis into Tumor Cells: LRP1 is also frequently overexpressed on the surface of tumor cells, including glioblastoma.[7] Once in the brain, ANG1005 binds to LRP1 on these cancer cells, initiating receptor-mediated endocytosis and internalizing the drug conjugate into the cell.[1][8]

Inside the tumor cell, lysosomal esterases cleave the linkers, releasing the three paclitaxel molecules.[1] The liberated paclitaxel then exerts its cytotoxic effect by binding to and stabilizing microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent cell death.

Visualizing the Pathway

The following diagram illustrates the LRP1-mediated transport of ANG1005 across the blood-brain barrier and its subsequent action within a tumor cell.

ANG1005_Mechanism cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Angiopep-2 + 3x Paclitaxel) LRP1_luminal LRP1 Receptor ANG1005->LRP1_luminal 1. Binding Transcytosis Transcytosis Vesicle LRP1_luminal->Transcytosis 2. Internalization LRP1_abluminal LRP1 Receptor Transcytosis->LRP1_abluminal ANG1005_brain ANG1005 Transcytosis->ANG1005_brain 3. Release into Brain LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor 4. Binding Endosome Endosome LRP1_tumor->Endosome 5. Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Paclitaxel Released Paclitaxel (x3) Lysosome->Paclitaxel 6. Esterase Cleavage Microtubules Microtubule Disruption (G2/M Arrest, Apoptosis) Paclitaxel->Microtubules 7. Cytotoxic Action

Caption: LRP1-mediated transport and action of ANG1005.

Quantitative Data Summary

Preclinical studies have provided key quantitative metrics defining the binding, transport, and efficacy of Angiopep-2 and ANG1005.

Table 1: Angiopep-2 Binding and Transport Properties
ParameterValueMethodSignificance
Apparent Affinity (Angiopep-2) 313 nMKinetic analysis in RBE4 cellsDefines the concentration for effective receptor engagement leading to transport.[7]
Brain Influx (K_in) (ANG1005) 7.3 ± 0.2 x 10⁻³ mL/s/gIn Situ Rat Brain PerfusionDemonstrates rapid and significant transport into the brain.
Brain Influx (K_in) (Paclitaxel) 8.5 ± 0.5 x 10⁻⁵ mL/s/gIn Situ Rat Brain PerfusionServes as a baseline, showing ANG1005 has an ~86-fold higher brain influx rate.
Table 2: In Vitro Cytotoxicity (IC50) of ANG1005 vs. Paclitaxel

The drug concentration required to inhibit cell proliferation by 50% (IC50) after 48 hours of exposure.

Cell LineCancer TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)
U87 MG Glioblastoma5.16.4
U118 Glioblastoma2.77.2
U251 Glioblastoma4.59.3
NCI-H460 Lung Carcinoma5.27.3
A549 Lung Carcinoma2.93.6
Calu-3 Lung Carcinoma8.317.2
SK-OV-3 Ovarian Carcinoma3.14.9

The data indicates that the conjugation to Angiopep-2 does not compromise, and in some cases may enhance, the intrinsic cytotoxic potency of paclitaxel.

Key Experimental Protocols

The quantitative data presented were generated using specialized experimental techniques. Detailed methodologies for two key assays are provided below.

Protocol: In Situ Brain Perfusion

This technique was used to measure the brain uptake (K_in) of ANG1005 compared to paclitaxel.

  • Animal Model: Male CD-1 mice or rats are anesthetized.

  • Surgical Preparation: The common carotid artery is exposed and catheterized for perfusion.

  • Perfusion: The brain is perfused for a defined period (e.g., 1 to 5 minutes) with a physiological Ringer's solution containing the radiolabeled test article ([¹²⁵I]ANG1005 or [³H]paclitaxel) at a known concentration (e.g., 10-50 nM).

  • Washout: Following perfusion, the brain vasculature is washed for 60-120 seconds with a tracer-free solution to remove the compound remaining in the capillaries.

  • Sample Collection: The brain is harvested, and the perfused hemisphere is isolated.

  • Capillary Depletion (Optional but Recommended): To distinguish between compound in the brain parenchyma versus that still associated with the endothelial cells, the brain homogenate is centrifuged through a dextran (B179266) gradient. This separates the capillary-depleted parenchyma (supernatant) from the capillary pellet.

  • Quantification: The amount of radioactivity in the brain homogenate (or parenchyma fraction) and aliquots of the perfusion fluid is measured using a gamma or beta counter.

  • Calculation: The brain volume of distribution (Vd) is calculated and used to determine the unidirectional transfer coefficient (K_in), which represents the rate of influx into the brain.

Perfusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Animal B Catheterize Carotid Artery A->B C Perfuse with Radiolabeled ANG1005 B->C D Washout with Tracer-Free Buffer C->D E Harvest Brain D->E F Homogenize & Capillary Depletion E->F G Measure Radioactivity (Brain vs. Perfusate) F->G H Calculate K_in (Influx Rate) G->H

Caption: Workflow for in situ brain perfusion experiment.
Protocol: In Vitro Cytotoxicity ([³H]Thymidine Incorporation Assay)

This assay was employed to determine the IC50 values for ANG1005 and paclitaxel.

  • Cell Plating: Human tumor cells (e.g., U87 MG, NCI-H460) are seeded into 96-well plates and allowed to adhere and grow for 24-48 hours.

  • Drug Treatment: Cells are incubated for 48 hours with increasing concentrations of either ANG1005 or paclitaxel. Control wells receive vehicle only.

  • Radiolabeling: After the treatment period, 1 µCi of [³H]thymidine is added to each well.

  • Incorporation: The plates are incubated for an additional 2 hours at 37°C, allowing the radiolabeled thymidine (B127349) to be incorporated into the DNA of proliferating cells.

  • Harvesting: Cells are harvested onto filter mats using a cell harvester, which lyses the cells and traps the DNA containing the incorporated [³H]thymidine.

  • Quantification: The radioactivity on the filter mats is measured using a liquid scintillation counter (beta counter).

  • Data Analysis: The counts per minute (CPM) are plotted against drug concentration. A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in [³H]thymidine incorporation compared to untreated control cells.

Conclusion and Future Directions

The Angiopep-2 peptide is a highly effective brain delivery vector that, when conjugated to paclitaxel to form ANG1005, facilitates significant transport across the blood-brain barrier via the LRP1 receptor. Preclinical data robustly demonstrate that ANG1005 retains the potent cytotoxicity of paclitaxel while achieving vastly superior brain influx. This peptide-drug conjugate technology represents a promising strategy for treating primary and metastatic brain tumors, and the principles underlying its design may be applicable to a wide range of CNS-targeted therapeutics. Further research is focused on exploring the full clinical potential of ANG1005 and applying the Angiopep platform to other therapeutic payloads.

References

Exploratory

LRP1 Receptor Interaction with ANG1005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain malignancies. This technical guide provides an in-depth overview of the interaction between ANG1005 and the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the brain. ANG1005 consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3] This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including gliomas and brain metastases from other cancers.[4][5][6]

Mechanism of Action: LRP1-Mediated Transcytosis

The primary mechanism by which ANG1005 crosses the BBB is through LRP1-mediated transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2 peptide component of ANG1005 specifically targets and binds to LRP1.[6][11] This binding event initiates a process of receptor-mediated endocytosis, where the ANG1005-LRP1 complex is internalized into the endothelial cell. Subsequently, the complex is transported across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain, ANG1005 can be taken up by LRP1-expressing tumor cells through a similar endocytic process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[8][13][14]

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cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma ANG1005 ANG1005 LRP1_surface LRP1 Receptor ANG1005->LRP1_surface 1. Binding Endosome Endosome LRP1_surface->Endosome 2. Endocytosis ANG1005_brain ANG1005 Endosome->ANG1005_brain 3. Transcytosis LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor 4. Tumor Cell Binding Tumor_Cell Tumor Cell Paclitaxel Paclitaxel Tumor_Cell->Paclitaxel 6. Paclitaxel Release LRP1_tumor->Tumor_Cell 5. Endocytosis

Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Quantitative Data Summary

The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the brain. Preclinical studies have provided quantitative data demonstrating the superior brain uptake of ANG1005 compared to unconjugated paclitaxel.

ParameterANG1005PaclitaxelFold IncreaseReference
Brain Influx Coefficient (Kin) 7.3 ± 0.2 x 10-3 mL/s/g8.5 ± 0.5 x 10-5 mL/s/g~86-fold[5][9]
In Vivo Brain Uptake (30 min post-injection) --4 to 54-fold higher than paclitaxel[9]
In Vitro IC50 (NCI-H460 cells) 10.5 ± 1.5 nM3.5 ± 0.5 nM-[13]
In Vitro IC50 (U87 MG cells) 20.0 ± 4.0 nM4.0 ± 1.0 nM-[13]

LRP1 Signaling Pathways

While the primary role of LRP1 in the context of ANG1005 is receptor-mediated transport, LRP1 is also known to be a multifunctional receptor involved in various cellular signaling pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that the interaction of ANG1005 with LRP1, in addition to facilitating drug delivery, could modulate these signaling pathways within tumor cells, potentially influencing the overall therapeutic response.

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ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 Signaling_Complex Signaling Complex (e.g., with NMDA-R, Trk receptors) LRP1->Signaling_Complex MAPK_Pathway MAPK Pathway (Erk1/2) Signaling_Complex->MAPK_Pathway Akt_Pathway Akt Pathway Signaling_Complex->Akt_Pathway Cellular_Response Cellular Response (Proliferation, Survival, Migration) MAPK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response

Caption: General LRP1 signaling pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the interaction between LRP1 and ANG1005.

In Situ Brain Perfusion

This technique is used to measure the brain uptake of substances from the bloodstream under controlled conditions.

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Start Anesthetize Rat Step1 Expose Carotid Arteries Start->Step1 Step2 Catheterize External Carotid Artery Step1->Step2 Step3 Ligate Common Carotid Artery Step2->Step3 Step4 Infuse Perfusion Fluid (containing radiolabeled ANG1005) Step3->Step4 Step5 Collect Timed Brain Samples Step4->Step5 Step6 Measure Radioactivity Step5->Step6 End Calculate Brain Influx Coefficient (Kin) Step6->End

Caption: Workflow for in situ brain perfusion experiment.

Protocol Summary:

  • Rodents (typically rats) are anesthetized.[5][9]

  • The common carotid artery is exposed and cannulated.

  • A perfusion fluid containing a known concentration of radiolabeled ANG1005 (e.g., 125I-ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]

  • To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]

  • At the end of the perfusion, the brain is removed, and the amount of radioactivity is quantified to determine the brain influx coefficient (Kin).[5][9]

In Vivo Drug Distribution in Brain Metastases Model

This method assesses the accumulation of ANG1005 in both healthy brain tissue and brain tumors.

Protocol Summary:

  • Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to establish experimental brain metastases.[9]

  • Once tumors are established, radiolabeled ANG1005 (e.g., 125I-ANG1005) and a control compound (e.g., 14C-paclitaxel) are administered intravenously.[9]

  • At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and the brains are harvested.[9]

  • Capillary depletion can be performed to distinguish between the drug that has crossed the BBB and the drug remaining in the brain vasculature.[9]

  • The concentration of the radiolabeled compounds in the brain parenchyma and in the brain metastases is determined by quantitative autoradiography or scintillation counting.[9]

Cell Proliferation Assay (IC50 Determination)

This in vitro assay measures the cytotoxic potential of ANG1005 against cancer cell lines.

Protocol Summary:

  • Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-well plates.[13]

  • The cells are treated with a range of concentrations of ANG1005 or paclitaxel for a defined period (e.g., 24 hours).[13]

  • Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other viability assays.[13]

  • The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]

Conclusion

The interaction between ANG1005 and the LRP1 receptor is a cornerstone of its mechanism for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2 moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative data from preclinical studies robustly support this enhanced delivery. While ANG1005 has shown promise in preclinical models and early-phase clinical trials, further research is ongoing to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18] Understanding the detailed molecular interactions and the potential modulation of LRP1 signaling pathways will be crucial for optimizing the therapeutic application of ANG1005 and for the future design of brain-penetrating drug delivery systems.

References

Foundational

An In-depth Technical Guide to ANG1005 Transport Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of ANG1005, a novel peptide-drug conjugate designed to overcome the challenges of the blood-brain bar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ANG1005, a novel peptide-drug conjugate designed to overcome the challenges of the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies. We will delve into its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detail the experimental protocols used to evaluate its efficacy.

Core Concept: Overcoming the Blood-Brain Barrier

The BBB is a highly selective barrier formed by cerebrovascular endothelial cells, which are interconnected by tight junctions.[1] This barrier restricts the passage of most therapeutic agents, including chemotherapeutics like paclitaxel (B517696), into the brain.[1][2] ANG1005 was developed to circumvent this limitation. It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[3][4] This design leverages a specific transport system to ferry the chemotherapy drug across the BBB.[3]

Mechanism of Transport: LRP1-Mediated Transcytosis

ANG1005's ability to cross the BBB is primarily mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[2][5] LRP1 is highly expressed on the surface of capillary endothelial cells that constitute the BBB.[3][6] The Angiopep-2 peptide component of ANG1005 acts as a ligand for LRP1, initiating a process of receptor-mediated transcytosis.[6][7]

The proposed mechanism involves the following steps:

  • Binding: ANG1005 in circulation binds to the LRP1 receptor on the luminal side of the BBB endothelial cells.[2]

  • Endocytosis: Upon binding, the ANG1005-LRP1 complex is internalized into the endothelial cell via endocytosis.[1]

  • Transcytosis: The endocytic vesicle transports ANG1005 across the cytoplasm of the endothelial cell.

  • Exocytosis: The vesicle fuses with the abluminal membrane, releasing ANG1005 into the brain parenchyma.[2]

  • Tumor Cell Uptake: LRP1 is also upregulated in various tumor cells, including gliomas and brain metastases.[1][7] This allows ANG1005 to be taken up by cancer cells through a similar LRP1-mediated endocytosis mechanism.[3][7]

  • Drug Release: Once inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[4][8]

A significant advantage of this transport mechanism is that ANG1005 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance that actively transports many chemotherapeutic agents out of the brain.[3][4]

ANG1005_Transport_Pathway cluster_blood Blood Vessel (Lumen) cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005_blood ANG1005 LRP1_luminal LRP1 Receptor ANG1005_blood->LRP1_luminal 1. Binding Endosome Endocytic Vesicle (Transcytosis) LRP1_luminal->Endosome 2. Endocytosis LRP1_abluminal LRP1 Receptor Endosome->LRP1_abluminal 3. Transcytosis ANG1005_brain ANG1005 LRP1_abluminal->ANG1005_brain 4. Exocytosis LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor 5. Tumor Uptake Lysosome Lysosome (Esterase Cleavage) LRP1_tumor->Lysosome Paclitaxel Released Paclitaxel Lysosome->Paclitaxel 6. Drug Release Tubulin Microtubule Stabilization (Cell Cycle Arrest) Paclitaxel->Tubulin 7. Cytotoxic Effect

Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Quantitative Data Summary

The efficacy of ANG1005 in crossing the BBB and its anti-tumor activity has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Preclinical Brain Uptake of ANG1005 vs. Paclitaxel

ParameterANG1005PaclitaxelFold IncreaseStudy TypeReference
Brain Influx Coefficient (Kin) 7.3 x 10-3 mL/s/g8.5 x 10-5 mL/s/g~86-foldIn situ rat brain perfusion[1][9]
Brain Uptake (30 min post-IV) 25.5 nCi/g (normalized)1.2 nCi/g (normalized)~21-foldIn vivo mouse model[1]
Brain Metastases Uptake (30 min post-IV) 33.6 nCi/g4.6 nCi/g~7-foldIn vivo mouse model[1]

Table 2: Clinical Efficacy of ANG1005 in Patients with Brain Metastases

Study PhasePatient PopulationDoseIntracranial Objective Response Rate (iORR)Intracranial Disease Control Rate (Stable Disease or Better)Reference
Phase II Breast Cancer Brain Metastases (BCBM)600 mg/m² q21d15% (Investigator) / 8% (IRF)77%[3]
Phase II BCBM with Leptomeningeal Carcinomatosis600 mg/m² q21dN/A79%[3]
Phase I Brain Metastases from Solid Tumors≥420 mg/m²22% (Partial Response)78% (PR + Stable Disease)[10]

Table 3: Pharmacokinetic Parameters of ANG1005 (Phase I)

DoseCmaxAUCinfT1/2Clearance (CL)Reference
650 mg/m²306 µg/mL2571 µg·h/mL4.0 h285 mL/m²·h[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in ANG1005 research.

This technique is used to measure the brain influx transfer coefficient (Kin) of a compound, representing its transport rate across the BBB.

  • Objective: To quantify the unidirectional uptake of radiolabeled ANG1005 and paclitaxel from the vasculature into the brain.

  • Methodology:

    • Animal Model: Adult male rats are typically used.

    • Anesthesia and Surgery: The animal is anesthetized, and the common carotid artery is exposed and catheterized for perfusion, while the external carotid artery is ligated.

    • Perfusion: The brain is perfused for a short duration (e.g., 120 seconds) with a physiological buffer containing a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or 3H-paclitaxel) and a vascular space marker (e.g., 14C-sucrose).[1]

    • Sample Collection: Following perfusion, the animal is decapitated, and the brain is removed. Brain samples are homogenized for analysis.

    • Quantification: Radioactivity in the brain homogenate is measured using a liquid scintillation counter or gamma counter.

    • Calculation: The Kin is calculated by dividing the amount of tracer in the brain parenchyma (corrected for vascular space) by the integral of the perfusate concentration over time.[1][9]

  • Inhibition Studies: To confirm LRP1-mediated transport, the perfusion can be repeated in the presence of unlabeled Angiopep-2 or other LRP ligands like aprotinin (B3435010) or receptor-associated protein (RAP). A significant reduction in Kin indicates competitive inhibition at the receptor.[1]

This protocol assesses the distribution of ANG1005 in both healthy brain tissue and brain metastases after systemic administration.

  • Objective: To compare the accumulation of ANG1005 and paclitaxel in the brain and brain tumors in vivo.

  • Methodology:

    • Animal Model: Mice bearing intracerebral metastases (e.g., from MDA-MB-231BR breast cancer cells) are used.[1][12]

    • Administration: Radiolabeled 125I-ANG1005 or 14C-paclitaxel is administered intravenously (IV).[1]

    • Time Course: Animals are euthanized at specific time points (e.g., 30 minutes) after injection.[1][13]

    • Tissue Collection and Processing: Brains are collected, frozen, and sectioned.

    • Quantitative Autoradiography: The brain sections are exposed to a phosphor imaging screen. The resulting image is analyzed to quantify the concentration of radioactivity in different brain regions and in the tumors.[1]

    • Vascular Correction: To distinguish between compound in the brain tissue versus that remaining in blood vessels, a vascular marker like 14C-sucrose or Texas Red dextran (B179266) is co-injected or administered to a separate cohort of animals.[1][13]

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_clinical Clinical a In Situ Brain Perfusion (Measure Kin) b Capillary Depletion Assay a->b Confirm Parenchymal Entry c Establish Brain Metastasis Model (e.g., MDA-MB-231BR cells in mice) d IV Injection of Radiolabeled ANG1005 vs. Paclitaxel c->d e Quantitative Autoradiography of Brain Sections d->e Distribution Analysis f Efficacy Study: Tumor Growth Inhibition & Survival d->f Therapeutic Assessment g Phase I Trial: Safety, PK, MTD h Phase II Trial: Efficacy (iORR) in Patients with Brain Metastases g->h i Imaging Sub-study: (e.g., 18F-FLT-PET vs. MRI) h->i Biomarker Assessment

Caption: Experimental workflow for evaluating ANG1005 brain uptake.
  • Cell Proliferation (IC50 Determination):

    • Cell Lines: Human cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are cultured.[4]

    • Treatment: Cells are incubated with varying concentrations of ANG1005 or paclitaxel for a set period (e.g., 72 hours).

    • Assay: Cell viability is measured using assays like MTT or [3H]thymidine incorporation.[4]

    • Analysis: The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[4]

  • Cell Cycle Analysis:

    • Treatment: Tumor cells (e.g., U87 MG) are treated with equimolar concentrations of ANG1005 or paclitaxel for 24 hours.[4]

    • Staining: Cells are fixed and stained with a DNA-binding dye like propidium (B1200493) iodide.

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase indicates a paclitaxel-like mechanism of action.[4]

  • Objective: To determine the intracranial objective response rate (iORR) of ANG1005 in patients with recurrent brain metastases from breast cancer.[3]

  • Design: A multicenter, open-label, single-arm study.[3][14]

  • Patient Population: Adult patients with measurable, recurrent brain metastases from breast cancer, with a Karnofsky Performance Status (KPS) score ≥ 70.[15]

  • Intervention: ANG1005 administered intravenously at a dose of 600 mg/m² every 21 days (one cycle).[3][15]

  • Tumor Assessment: Intracranial and extracranial tumor responses are evaluated by MRI and CT scans at baseline and after every two cycles, based on CNS RECIST 1.1 and RECIST 1.1 criteria, respectively.[3]

  • Primary Endpoint: iORR.[3]

  • Secondary Endpoints: Overall survival, progression-free survival, and safety profile.

Logical Framework and Significance

The development of ANG1005 is based on a logical progression from identifying a clinical need to designing a targeted solution. Conventional chemotherapy is often ineffective against brain tumors due to the BBB. By conjugating a potent cytotoxic agent (paclitaxel) to a peptide vector (Angiopep-2) that hijacks a natural transport system (LRP1), ANG1005 is engineered to overcome this fundamental barrier. This approach not only increases drug delivery to the brain but also to LRP1-expressing tumors, potentially enhancing efficacy at the target site.

Logical_Framework cluster_problem The Challenge cluster_solution The Solution: ANG1005 Design cluster_outcome The Outcome A Brain Tumors & Metastases B Blood-Brain Barrier (BBB) prevents drug entry A->B D Ineffective Chemotherapy (e.g., Paclitaxel) B->D C P-glycoprotein (P-gp) efflux pumps remove drugs C->D E Paclitaxel (Potent Cytotoxic Agent) G ANG1005 Conjugate E->G Payload F Angiopep-2 Peptide (LRP1 Ligand) F->G Vector H LRP1-Mediated Transcytosis Across BBB G->H I Bypasses P-gp Efflux G->I J Increased Brain & Tumor Drug Concentration H->J I->J K Improved Anti-Tumor Efficacy in CNS J->K

Caption: Logical design of ANG1005 to overcome BBB limitations.

Conclusion

ANG1005 represents a significant advancement in the effort to deliver cytotoxic chemotherapy across the blood-brain barrier. Through its novel design utilizing the LRP1 transport system, it achieves significantly higher concentrations in the brain and brain metastases compared to standard paclitaxel.[1] Preclinical and clinical data have demonstrated its potential to provide a meaningful therapeutic benefit for patients with primary and secondary brain cancers, a population with a critical unmet medical need.[3][6] Further research and clinical trials will continue to define its role in the treatment of CNS malignancies.

References

Exploratory

Intracellular Trafficking of ANG1005 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier and selectively target cancer cells. It consists of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier and selectively target cancer cells. It consists of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This guide provides an in-depth overview of the intracellular trafficking of ANG1005 in cancer cells, from receptor binding to the release of its therapeutic payload. The information is compiled from publicly available research, and where specific quantitative data is not available, general mechanisms are described.

Core Mechanism: LRP1-Mediated Endocytosis

The primary mechanism for ANG1005 entry into cancer cells is through receptor-mediated endocytosis facilitated by the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[1][2][3][4][5] LRP1 is a large endocytic receptor that is overexpressed in various cancer types, including glioma and breast cancer, making it an attractive target for drug delivery.[2][3][6]

The Angiopep-2 peptide component of ANG1005 acts as a ligand for LRP1, initiating the binding and subsequent internalization of the conjugate.[1][2][4][5] Studies have shown that decreasing LRP1 activity in U87 glioblastoma cells, either through RNA silencing or with LRP1 competitors, leads to a reduction in ANG1005 uptake.[2][3] Conversely, conditions that mimic the tumor microenvironment, such as hypoxia and acidic pH, have been shown to increase LRP1 expression and the endocytosis of ANG1005 in these cells.[2][3]

Quantitative Data on ANG1005 Trafficking

While detailed kinetic data for ANG1005 trafficking within cancer cells is limited in publicly accessible literature, some key quantitative findings highlight its efficiency, particularly in crossing the blood-brain barrier to reach brain tumors.

ParameterFindingCell/SystemReference
Brain Uptake (in situ rat brain perfusion) The transfer coefficient (Kin) for ANG1005 was 7.3 ± 0.2 x 10-3 mL/s/g, which is 86-fold higher than that of free paclitaxel (8.5 ± 0.5 x 10-5 mL/s/g).Rat Brain[7][8][9]
Brain Parenchymal Accumulation Over 70% of the ANG1005 tracer that entered the brain was found in the parenchyma after capillary depletion.Rat Brain[7][8][9]
Uptake in Brain Metastases In vivo uptake of ANG1005 into brain metastases of breast cancer was 4- to 54-fold greater than that of paclitaxel.Mouse Model (MDA-MB-231BR cells)[7][8][9]
LRP1-Dependence in Glioblastoma Transfection of U87 glioblastoma cells with siRNA against LRP1 decreased the uptake of ANG1005.U87 Glioblastoma Cells[2][3]

Signaling and Trafficking Pathway

The intracellular journey of ANG1005 can be visualized as a multi-step process.

ANG1005_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 Binding Endosome Early Endosome LRP1->Endosome LRP1-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Paclitaxel Free Paclitaxel Lysosome->Paclitaxel Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Binding and Stabilization

Caption: Intracellular trafficking pathway of ANG1005 in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to study the intracellular trafficking of ANG1005. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

LRP1-Mediated Internalization Assay

This experiment aims to quantify the uptake of ANG1005 and determine the role of LRP1.

Internalization_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Cells Seed cancer cells (e.g., U87, MDA-MB-231) in multi-well plates Treatment Treat cells with fluorescently-labeled ANG1005 (e.g., Cy5.5-ANG1005) Cells->Treatment Inhibition For LRP1-inhibition, pre-incubate with excess unlabeled Angiopep-2 or LRP1 ligands (e.g., RAP) Treatment->Inhibition Optional Incubate Incubate for various time points (e.g., 15, 30, 60, 120 min) at 37°C Treatment->Incubate Inhibition->Incubate Wash Wash cells with cold PBS to remove unbound ANG1005 Incubate->Wash Lyse Lyse cells to release internalized ANG1005 Wash->Lyse Quantify Quantify fluorescence intensity using a plate reader Lyse->Quantify Compare Compare fluorescence in treated vs. inhibition groups to determine LRP1-mediated uptake Quantify->Compare

Caption: Workflow for an LRP1-mediated internalization assay.

Confocal Microscopy for Subcellular Localization

This protocol allows for the visualization of ANG1005's location within the cell.

Confocal_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Seed Seed cells on glass coverslips Treat Treat with fluorescently-labeled ANG1005 Seed->Treat Fix Fix cells with paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA or serum Permeabilize->Block PrimaryAb Incubate with primary antibodies for organelle markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) Block->PrimaryAb SecondaryAb Incubate with fluorescently-labeled secondary antibodies PrimaryAb->SecondaryAb Wash_stain Wash to remove unbound antibodies SecondaryAb->Wash_stain Mount Mount coverslips on slides Wash_stain->Mount Image Acquire images using a confocal microscope Mount->Image Analyze Analyze colocalization of ANG1005 with organelle markers Image->Analyze

Caption: Workflow for confocal microscopy of ANG1005 subcellular localization.

Subcellular Fractionation and Western Blotting

This method is used to biochemically determine the presence of ANG1005 or its components in different cellular compartments.

Fractionation_Workflow cluster_fractionation Subcellular Fractionation cluster_western Western Blotting Harvest Harvest ANG1005-treated cells Lyse_cells Lyse cells in hypotonic buffer Harvest->Lyse_cells Centrifuge1 Centrifuge at low speed to pellet nuclei Lyse_cells->Centrifuge1 Supernatant1 Collect supernatant (cytosolic and membrane fractions) Centrifuge1->Supernatant1 Supernatant Prepare Prepare lysates from each fraction Centrifuge1->Prepare Pellet (Nuclei) Centrifuge2 Centrifuge supernatant at high speed to pellet membrane fraction Supernatant1->Centrifuge2 Supernatant2 Collect supernatant (cytosolic fraction) Centrifuge2->Supernatant2 Supernatant Centrifuge2->Prepare Pellet (Membrane) Supernatant2->Prepare Cytosol SDS_PAGE Separate proteins by SDS-PAGE Prepare->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Probe Probe with antibodies against Angiopep-2 or paclitaxel (if available) and organelle-specific markers Transfer->Probe Detect Detect protein bands Probe->Detect

Caption: Workflow for subcellular fractionation and Western blotting.

Release of Paclitaxel and Mechanism of Action

Following endocytosis, ANG1005 is trafficked to lysosomes.[1] Within the acidic environment of the lysosome, esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 backbone.[1][10] Once liberated, paclitaxel can enter the cytoplasm and exert its cytotoxic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[10]

Logical Relationship of ANG1005's Therapeutic Action

Logical_Relationship cluster_delivery Drug Delivery cluster_activation Payload Activation cluster_effect Therapeutic Effect ANG1005_admin ANG1005 Administration LRP1_binding Binding to LRP1 on Cancer Cells ANG1005_admin->LRP1_binding Internalization LRP1-Mediated Endocytosis LRP1_binding->Internalization Lysosomal_traffic Trafficking to Lysosomes Internalization->Lysosomal_traffic Paclitaxel_release Esterase-Mediated Paclitaxel Release Lysosomal_traffic->Paclitaxel_release Microtubule_stab Microtubule Stabilization Paclitaxel_release->Microtubule_stab Cell_cycle_arrest Cell Cycle Arrest Microtubule_stab->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Tumor_regression Tumor Regression Apoptosis->Tumor_regression

Caption: Logical flow of ANG1005's mechanism of action.

Conclusion

ANG1005 represents a sophisticated drug delivery platform that leverages the overexpression of LRP1 on cancer cells to achieve targeted delivery of paclitaxel. Its ability to efficiently cross the blood-brain barrier addresses a major challenge in the treatment of brain malignancies. The intracellular trafficking of ANG1005 via LRP1-mediated endocytosis, followed by lysosomal release of its active payload, underscores a well-defined mechanism of action. While further quantitative studies are needed to fully elucidate the kinetics of its intracellular journey, the existing data strongly support its potential as a potent and targeted anticancer agent. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in this promising therapeutic.

References

Foundational

An In-depth Technical Guide on the Intracellular Release of Paclitaxel from the ANG1005 Conjugate

For Researchers, Scientists, and Drug Development Professionals Executive Summary ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of the mechanism of action of ANG1005, with a specific focus on the intracellular release of its active paclitaxel payload. It synthesizes preclinical and clinical data, details relevant experimental methodologies, and presents visual workflows and pathways to elucidate the processes involved. ANG1005 consists of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP-1).[1][2] This targeting facilitates the transport of the conjugate across the BBB and into tumor cells, which often overexpress LRP-1.[1][3] Following receptor-mediated endocytosis, the ester linkages between paclitaxel and Angiopep-2 are cleaved by intracellular esterases within the lysosomal compartment, releasing active paclitaxel to exert its antimitotic effects.[1][4][5]

Mechanism of Action: From Systemic Administration to Intracellular Paclitaxel Release

The therapeutic efficacy of ANG1005 is contingent on a sequential multi-step process that ensures the delivery of paclitaxel to its intracellular target. This process begins with systemic administration and culminates in the release of free paclitaxel within the tumor cell.

2.1 Blood-Brain Barrier Transcytosis via LRP-1 Receptor

Paclitaxel's utility in treating brain malignancies is severely limited by its inability to cross the BBB, partly due to the P-glycoprotein efflux pump.[4] ANG1005 is engineered to bypass this limitation. The Angiopep-2 peptide component of the conjugate binds with high affinity to the LRP-1 receptor, which is highly expressed on the endothelial cells of the BBB.[1][6] This binding event triggers receptor-mediated transcytosis, a process that actively transports ANG1005 across the endothelial cell layer and into the brain parenchyma.[1][6] Preclinical studies have demonstrated that the brain uptake of ANG1005 is significantly greater than that of free paclitaxel.[4][7][8]

2.2 Tumor Cell Entry and Intracellular Trafficking

LRP-1 is also overexpressed on the surface of various tumor cells, including gliomas.[1][6] Upon reaching the brain parenchyma, ANG1005 binds to LRP-1 on tumor cells, initiating receptor-mediated endocytosis. The conjugate is then trafficked intracellularly within endosomes, which mature into lysosomes.

2.3 Intracellular Paclitaxel Release via Esterase Cleavage

The three paclitaxel molecules are attached to the Angiopep-2 peptide via cleavable succinyl ester linkages.[4] These ester bonds are designed to be stable in the systemic circulation but are susceptible to hydrolysis by esterases present in high concentrations within the acidic environment of lysosomes.[1][4] This enzymatic cleavage liberates the free paclitaxel from the Angiopep-2 backbone, allowing it to diffuse from the lysosome into the cytoplasm.[1][4]

2.4 Pharmacological Action of Released Paclitaxel

Once in the cytoplasm, the released paclitaxel exerts its well-established antineoplastic effects. It binds to the β-subunit of tubulin, promoting the assembly and stabilization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[4] In vitro studies have confirmed that ANG1005 induces G2/M phase arrest in a manner similar to free paclitaxel.[4]

Quantitative Data on ANG1005 Brain Uptake and Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the enhanced brain delivery and therapeutic potential of ANG1005 compared to free paclitaxel.

Parameter ANG1005 Paclitaxel Fold Increase Reference
Brain Influx Transfer Coefficient (Kin) (mL/s/g) 7.3 ± 0.2 x 10-38.5 ± 0.5 x 10-586[7][8]
In Vivo Brain Uptake (30 min post-injection) --4-54[7][8]
In Vivo Brain Metastases Uptake (30 min post-injection) -->10[7]

Table 1: Comparative Brain Uptake of ANG1005 and Paclitaxel in Rodent Models

Cell Line ANG1005 IC50 (nM) Paclitaxel IC50 (nM) Reference
U87 MG (Glioblastoma)2.7 - 8.3Similar range to ANG1005[4]
NCI-H460 (Lung Carcinoma)2.7 - 8.3Similar range to ANG1005[4]

Table 2: In Vitro Cytotoxicity of ANG1005 and Paclitaxel

Clinical Study Phase Patient Population Key Findings Reference
Phase IRecurrent GliomaANG1005 detected at therapeutic concentrations in resected tumors 3-6 hours post-administration.[1][6]
Phase IAdvanced Solid Tumors with Brain MetastasesEvidence of antitumor activity in both CNS and peripheral disease at doses ≥ 420 mg/m².[1][6]
Phase IIBreast Cancer with Brain MetastasesNotable CNS and systemic treatment effect.[1]

Table 3: Summary of Clinical Trial Findings for ANG1005

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the pharmacokinetics and pharmacodynamics of ANG1005.

4.1 In Situ Brain Perfusion for Measuring Brain Uptake

This technique is used to determine the brain influx transfer coefficient (Kin) of a substance.

  • Animal Model: Rat.

  • Procedure:

    • Anesthetize the animal.

    • Expose the common carotid artery and ligate its external branches.

    • Catheterize the common carotid artery and initiate perfusion with a buffered physiological saline solution.

    • Introduce the radiolabeled compound of interest (e.g., 125I-ANG1005 or 3H-paclitaxel) into the perfusate for a defined period (e.g., 15 to 300 seconds).[7]

    • At the end of the perfusion period, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and measure the radioactivity using a gamma or beta counter.

    • Calculate the Kin value, which represents the rate of influx into the brain.

4.2 Quantification of ANG1005 and Paclitaxel in Brain and Tumor Tissue

This protocol describes the methodology for quantifying the concentration of ANG1005 and paclitaxel in biological matrices.

  • Sample Preparation:

    • Homogenize brain or tumor tissue samples in an appropriate buffer.

    • For radiolabeled compounds, a portion of the homogenate can be directly counted for total radioactivity.

    • For non-radiolabeled compounds, perform a protein precipitation step followed by solid-phase or liquid-liquid extraction to isolate the analytes.[9][10]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

    • Column: Reverse-phase C18 column (e.g., YMC-Pak ODS-AM, 5 µm, 150 × 4.6 mm).[7]

    • Mobile Phase: A gradient system of water and acetonitrile (B52724) with 0.05% trifluoroacetic acid.[7]

    • Detection:

      • For radiolabeled compounds, collect fractions of the eluent and measure radioactivity.[7]

      • For non-radiolabeled compounds, use UV detection (e.g., at 229 nm) or tandem mass spectrometry (MS/MS) for sensitive and specific quantification.[4][9]

  • Data Analysis: Generate a standard curve using known concentrations of ANG1005 and paclitaxel to quantify their amounts in the samples.

4.3 In Vitro Lysosomal Stability and Paclitaxel Release Assay

While specific protocols for ANG1005 are not detailed in the reviewed literature, a general methodology can be outlined based on standard practices for antibody-drug conjugates.

  • Preparation of Lysosomal Homogenate:

    • Isolate lysosomes from cultured tumor cells or rat liver tissue using differential centrifugation.

    • Lyse the isolated lysosomes to release their enzymatic content.

    • Determine the protein concentration of the lysosomal homogenate.

  • Incubation:

    • Incubate ANG1005 with the lysosomal homogenate at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

    • Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis:

    • Stop the enzymatic reaction (e.g., by adding a quenching solution or heat inactivation).

    • Separate the released paclitaxel from the intact ANG1005 and lysosomal proteins (e.g., by protein precipitation or solid-phase extraction).

    • Quantify the amount of released paclitaxel and remaining intact ANG1005 at each time point using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the concentration of released paclitaxel over time to determine the release kinetics (e.g., half-life of release).

4.4 In Vivo Tumor Efficacy Studies

These studies assess the antitumor activity of ANG1005 in animal models.

  • Animal Model: Nude mice bearing intracerebral human tumor xenografts (e.g., U87 MG glioblastoma or NCI-H460 lung carcinoma).[4]

  • Procedure:

    • Implant tumor cells into the brains of the mice.

    • Once tumors are established, randomize the animals into treatment groups (e.g., vehicle control, paclitaxel, ANG1005).

    • Administer the treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections).[4]

    • Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging or MRI).

    • Monitor animal survival and body weight.

  • Endpoint Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to evaluate the efficacy of ANG1005.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action and experimental evaluation of ANG1005.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005_blood ANG1005 LRP1_BBB LRP-1 Receptor ANG1005_blood->LRP1_BBB Binding EndothelialCell Endothelial Cell LRP1_BBB->EndothelialCell Receptor-Mediated Transcytosis ANG1005_brain ANG1005 EndothelialCell->ANG1005_brain LRP1_Tumor LRP-1 Receptor ANG1005_brain->LRP1_Tumor Binding Endosome Endosome LRP1_Tumor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Esterases) Endosome->Lysosome Maturation Paclitaxel Free Paclitaxel Lysosome->Paclitaxel Ester Linkage Cleavage Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycleArrest G2/M Arrest & Apoptosis Microtubules->CellCycleArrest

Caption: Mechanism of action of ANG1005.

InVivo_Workflow start Start tumor_implantation Intracerebral Tumor Cell Implantation start->tumor_implantation tumor_establishment Tumor Establishment (e.g., via imaging) tumor_implantation->tumor_establishment randomization Animal Randomization tumor_establishment->randomization treatment Treatment Administration (Vehicle, Paclitaxel, ANG1005) randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study.

References

Exploratory

ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug conjugate, and its application in the research and treatment of leptomen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis. This document consolidates key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and study designs.

Core Concept: Overcoming the Blood-Brain Barrier

Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2][3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic concentrations.[6][7]

ANG1005 is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on the endothelial cells of the BBB and cancer cells, to facilitate the transport of ANG1005 into the CNS.[6][7][9][10][11]

Mechanism of Action

ANG1005's mechanism of action involves a multi-step process to deliver paclitaxel to cancer cells within the CNS.

  • Systemic Administration and BBB Transport : Following intravenous administration, ANG1005 circulates in the bloodstream. The Angiopep-2 moiety of ANG1005 binds to LRP1 receptors on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-mediated transcytosis, a process that actively transports ANG1005 across the BBB and into the brain parenchyma.[6][7] This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]

  • Penetration into Cancer Cells : LRP1 is also overexpressed on various tumor cells, including those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS, ANG1005 binds to LRP1 on the surface of cancer cells, leading to its internalization via endocytosis.[6]

  • Intracellular Drug Release and Action : Inside the cancer cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System ANG1005_blood ANG1005 LRP1_BBB LRP1 Receptor ANG1005_blood->LRP1_BBB Binding EndothelialCell Endothelial Cell ANG1005_CNS ANG1005 EndothelialCell->ANG1005_CNS LRP1_BBB->EndothelialCell Receptor-Mediated Transcytosis LRP1_Cancer LRP1 Receptor ANG1005_CNS->LRP1_Cancer Binding CancerCell Cancer Cell Endosome Endosome LRP1_Cancer->CancerCell Endocytosis Paclitaxel Paclitaxel Endosome->Paclitaxel Release Microtubules Microtubule Stabilization Paclitaxel->Microtubules Action Apoptosis Apoptosis Microtubules->Apoptosis Leads to

Diagram 1: ANG1005 Mechanism of Action

Preclinical Research Data

Preclinical studies have demonstrated the superior ability of ANG1005 to penetrate the brain and exert anti-tumor activity compared to paclitaxel alone.

Brain Uptake Studies

In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake of ANG1005. These experiments involve perfusing the brain with a solution containing radiolabeled ANG1005 or paclitaxel and measuring the amount of radioactivity that enters the brain parenchyma.

CompoundBrain Influx (Kin) (mL/s/g)Fold Increase vs. PaclitaxelReference
125I-ANG10057.3 ± 0.2 x 10-386-fold
3H-paclitaxel8.5 ± 0.5 x 10-5-
125I-ANG1005 (in vivo)-4- to 54-fold
14C-paclitaxel (in vivo)--

Table 1: Comparative Brain Uptake of ANG1005 and Paclitaxel

In Vitro Cytotoxicity

The cytotoxic activity of ANG1005 has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that ANG1005 retains a potent antineoplastic activity comparable to that of paclitaxel.

Cell LineTumor TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)Reference
U87 MGGlioblastoma2.71.5[6]
NCI-H460Non-small cell lung carcinoma8.33.2[6]

Table 2: In Vitro Cytotoxicity of ANG1005 and Paclitaxel

Clinical Research in Leptomeningeal Carcinomatosis

A key clinical investigation of ANG1005 in leptomeningeal carcinomatosis was a multicenter, open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

Study Design and Methodology

The study aimed to evaluate the efficacy, safety, and tolerability of ANG1005 in this patient population.

  • Patient Population : Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.

  • Treatment Regimen : ANG1005 was administered intravenously at a dose of 600 mg/m² every 3 weeks.

  • Primary Endpoint : The primary endpoint was the intracranial objective response rate (iORR) based on CNS RECIST 1.1 criteria.

  • Secondary Endpoints : Secondary endpoints included extracranial response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).

Phase_II_Trial_Workflow Patient_Screening Patient Screening (Recurrent Brain Metastases +/- LC) Enrollment Enrollment (n=72) Patient_Screening->Enrollment Treatment ANG1005 Administration (600 mg/m² IV q3w) Enrollment->Treatment Tumor_Assessment_IC Intracranial Tumor Assessment (CNS RECIST 1.1) Treatment->Tumor_Assessment_IC Tumor_Assessment_EC Extracranial Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment_EC Data_Analysis Efficacy & Safety Analysis Tumor_Assessment_IC->Data_Analysis Tumor_Assessment_EC->Data_Analysis Primary_Endpoint Primary Endpoint: iORR Data_Analysis->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: OS, PFS, etc. Data_Analysis->Secondary_Endpoints

Diagram 2: Phase II Clinical Trial Workflow (NCT02048059)
Clinical Efficacy in Leptomeningeal Carcinomatosis

The study demonstrated notable clinical activity of ANG1005 in the subset of patients with leptomeningeal carcinomatosis.

ParameterValueReference
Number of Patients (LC Subset)28
Intracranial Disease Control79%[1]
Median Overall Survival (OS)8.0 months (95% CI, 5.4–9.4)[2]
Historical Median OS (Untreated)2 months[2]
Historical Median OS (Treated)3-4 months

Table 3: Efficacy of ANG1005 in the Leptomeningeal Carcinomatosis Subset

Overall Clinical Response and Safety

Across the entire study population of patients with brain metastases, ANG1005 showed a manageable safety profile and evidence of anti-tumor activity both intracranially and extracranially.

ParameterIntracranialExtracranialReference
Patient Benefit (Stable Disease or Better)77%86%[6]
Objective Response Rate (Investigator Assessed)15%-[6]
Objective Response Rate (Independent Review)8%-[6]

Table 4: Overall Response in the Phase II Study of ANG1005

The safety profile of ANG1005 was reported to be similar to that of paclitaxel, with myelosuppression being the most common toxicity.[8]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of ANG1005 are proprietary. However, based on published literature, the following outlines the general methodologies employed.

ANG1005 Synthesis and Conjugation

The synthesis of ANG1005 involves a multi-step chemical process.[6]

  • Activation of Paclitaxel : Paclitaxel is first reacted with succinic anhydride (B1165640) to form 2'-succinyl-paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.

  • Conjugation to Angiopep-2 : The activated paclitaxel is then conjugated to the Angiopep-2 peptide. The reaction is performed in a solution of dimethyl sulfoxide (B87167) (DMSO) and Ringer's solution at a controlled pH and temperature.[6] The amino groups on the Angiopep-2 peptide react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the ANG1005 conjugate with three paclitaxel molecules per peptide.[6]

  • Purification and Analysis : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and is characterized to confirm its structure.[6]

In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB in rodents.[6][12]

  • Animal Preparation : Anesthetized rodents are surgically prepared to isolate the carotid artery for perfusion.

  • Perfusion : A perfusion fluid containing the radiolabeled compound (e.g., 125I-ANG1005 or 3H-paclitaxel) is infused into the carotid artery at a constant rate.[6][12]

  • Washout : After a set perfusion time, the brain is flushed with a tracer-free solution to remove the compound from the cerebral vasculature.[6]

  • Sample Collection and Analysis : The brain is then harvested, and the amount of radioactivity in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx coefficient (Kin) is calculated to quantify the rate of transport across the BBB.

In Vitro Cytotoxicity Assay

The anti-proliferative activity of ANG1005 is assessed using cell-based assays.[6]

  • Cell Culture : Human cancer cell lines are cultured in 96-well plates.[6]

  • Drug Incubation : The cells are incubated with varying concentrations of ANG1005 or paclitaxel for a specified period (e.g., 48 hours).[6]

  • Cell Viability Assessment : Cell viability is measured using methods such as the [3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell proliferation.[6]

  • IC50 Determination : The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[6]

Conclusion and Future Directions

ANG1005 represents a promising strategy for the treatment of leptomeningeal carcinomatosis by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data demonstrates significantly enhanced brain uptake, and the Phase II clinical trial has shown encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated patient population with a high unmet medical need.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to ANG1005.

  • Exploring combination therapies to enhance the efficacy of ANG1005.

  • Conducting larger, randomized controlled trials to definitively establish the clinical benefit of ANG1005 in leptomeningeal carcinomatosis.

This technical guide provides a comprehensive foundation for researchers and drug development professionals working on advancing therapies for CNS malignancies. The data and methodologies presented herein should serve as a valuable resource for the continued investigation and development of ANG1005 and similar brain-penetrant therapeutics.

References

Foundational

ANG1005 for Primary Brain Tumors: A Technical Overview of Early-Stage Research

A Comprehensive Guide for Researchers and Drug Development Professionals This technical guide provides an in-depth analysis of the early-stage research and development of ANG1005, a novel peptide-drug conjugate designed...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research and development of ANG1005, a novel peptide-drug conjugate designed to treat primary brain tumors. ANG1005 is engineered to overcome the significant challenge of the blood-brain barrier (BBB), a major impediment to the effective delivery of chemotherapeutic agents to brain malignancies. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows to offer a comprehensive resource for scientists and professionals in the field of neuro-oncology drug development.

Introduction: The Challenge of Drug Delivery in Neuro-Oncology

The treatment of primary brain tumors, such as high-grade gliomas, is notoriously difficult due to the protective nature of the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents most systemically administered therapeutic agents from reaching the brain parenchyma in effective concentrations. Paclitaxel (B517696), a potent microtubule-stabilizing chemotherapeutic agent, has demonstrated efficacy against a range of solid tumors but has limited utility in treating brain cancers due to its inability to cross the BBB. ANG1005 was developed to address this limitation by conjugating paclitaxel to a peptide vector that facilitates its transport into the brain.

ANG1005: A Novel Peptide-Drug Conjugate

ANG1005 is a first-in-class compound that consists of three paclitaxel molecules covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2] This proprietary peptide is designed to target the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated in various tumor cells, including high-grade gliomas.[2][3][4]

Mechanism of Action: LRP1-Mediated Transcytosis

The primary mechanism by which ANG1005 crosses the blood-brain barrier is through LRP1-mediated transcytosis.[5][6] Angiopep-2 acts as a ligand for LRP1, initiating a process of receptor-mediated endocytosis into the endothelial cells of the BBB.[5][7] The ANG1005-LRP1 complex is then transported across the cell and released into the brain parenchyma. Once in the brain, ANG1005 can then be taken up by tumor cells, which also overexpress LRP1, through a similar endocytic pathway.[3][8] Inside the lysosomal compartment of the tumor cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved, releasing the active cytotoxic agent to exert its anti-cancer effects.[1]

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_surface LRP1 Receptor ANG1005->LRP1_surface 1. Binding Endosome Endosome LRP1_surface->Endosome 2. Endocytosis ANG1005_brain ANG1005 Endosome->ANG1005_brain 3. Transcytosis LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor 4. Tumor Cell Binding Lysosome Lysosome LRP1_tumor->Lysosome 5. Endocytosis Paclitaxel Paclitaxel Lysosome->Paclitaxel 6. Paclitaxel Release Microtubules Microtubule Disruption & Cell Death Paclitaxel->Microtubules 7. Cytotoxic Effect

Figure 1: ANG1005 Mechanism of Action

Preclinical Research Findings

A summary of key preclinical studies is presented below, highlighting the superior brain penetration and anti-tumor efficacy of ANG1005 compared to unconjugated paclitaxel.

In Vitro Studies
  • Cytotoxicity: ANG1005 demonstrated comparable or superior anti-cancer activity to paclitaxel in various human cancer cell lines.[9][10]

  • Mechanism of Action: In vitro experiments confirmed that ANG1005 inhibits tumor cell proliferation by blocking cells in the G2/M phase of the cell cycle and inducing β-tubulin polymerization, consistent with the known mechanism of paclitaxel.[11]

In Vivo Animal Studies
  • Brain Penetration: In situ brain perfusion studies in rodents demonstrated that ANG1005 has a significantly higher brain uptake than paclitaxel, with a transport rate approximately 100-fold greater.[3][10] Importantly, ANG1005 was shown to bypass the P-glycoprotein (P-gp) efflux pump, a key mechanism that limits the brain penetration of many drugs, including paclitaxel.[11][12]

  • Anti-Tumor Efficacy: In mice with intracerebral implantation of U87 MG glioblastoma cells, treatment with ANG1005 led to a significant increase in survival.[9][11] Studies in rats with glioblastoma tumors showed that ANG1005 caused tumor regression, whereas tumors in rats treated with paclitaxel continued to grow.[3][10]

Quantitative Preclinical Data
ParameterANG1005PaclitaxelReference
Brain Transport Rate ~100-fold higherBaseline[3][10]
Survival Increase (Mice with Glioblastoma) Significant increase (27%)No significant increase[10]
Tumor Growth (Rats with Glioblastoma) RegressionProgression[3][10]

Clinical Development: Phase I and II Trials

ANG1005 has been evaluated in several Phase I and II clinical trials in patients with recurrent high-grade gliomas and brain metastases from other solid tumors.

Phase I Clinical Trial (Advanced Solid Tumors with Brain Metastases)

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of ANG1005 in patients with advanced solid tumors and brain metastases.[13]

  • Dosing: Patients received ANG1005 intravenously every 21 days at escalating doses from 30 to 700 mg/m². The MTD was identified as 650 mg/m².[13]

  • Safety and Tolerability: The most common adverse events (Grade ≥ 2) were hematologic, including leucopenia (73%), neutropenia (66%), and anemia (48%), as well as fatigue (30%). The dose-limiting toxicity was Grade 4 thrombocytopenia. The safety profile was generally consistent with that of a taxane.[13]

  • Pharmacokinetics: At the MTD of 650 mg/m², the pharmacokinetic profile of ANG1005 in Cycle 1 was characterized by a Cmax of 306 µg/mL, an AUCinf of 2571 µg·h/mL, a T1/2 of 4.0 hours, and a clearance (CL) of 285 mL/m²·h.[13]

  • Efficacy: At doses ≥420 mg/m², an overall partial response (PR) in the central nervous system (CNS) was observed in 22% (4 out of 18) of evaluable patients, and stable disease (SD) was seen in 56% (10 out of 18).[4][14]

Phase II Clinical Trial (Recurrent High-Grade Glioma)

A Phase II, multicenter, open-label study evaluated the efficacy and safety of ANG1005 in patients with recurrent high-grade gliomas (HGG), including glioblastoma (GBM) and anaplastic glioma (AG).[2][4]

  • Study Design: The trial enrolled 73 patients into three arms: recurrent GBM (Arm 1), bevacizumab-refractory GBM (Arm 2), and grade 3 anaplastic gliomas (Arm 3). The initial starting dose was 650 mg/m² administered intravenously every 21 days, which was later amended to a starting dose of 600 mg/m².[2]

  • Safety: The safety profile was consistent with previous studies, with the most common adverse events being hematologic (32.9%), alopecia (31.5%), and fatigue (30.1%).[2]

  • Efficacy: The study did not meet its primary efficacy endpoints for objective response rate (ORR) in Arms 1 and 3, and progression-free survival at 3 months (PFS3) in Arm 2. The median progression-free survival was 1.4 months across all treatment arms.[2]

Quantitative Clinical Trial Data
Study PhasePatient PopulationDoseCNS Objective Response Rate (ORR)CNS Disease Control Rate (DCR)Reference
Phase I Advanced Solid Tumors with Brain Metastases≥420 mg/m²22% (PR)78% (PR + SD)[4][14]
Phase II Recurrent High-Grade Glioma600-650 mg/m²Not met primary endpoint-[2]
Pharmacokinetic Parameters (Phase I, 650 mg/m²)ValueUnitReference
Cmax 306µg/mL[13]
AUCinf 2571µg·h/mL[13]
T1/2 4.0hours[13]
Clearance (CL) 285mL/m²·h[13]

Experimental Protocols

In Situ Brain Perfusion in Rats

This protocol was used to determine the brain uptake of ANG1005.

  • Animal Model: Male Sprague-Dawley rats.

  • Perfusion Solution: A buffered physiological saline solution containing radiolabeled ANG1005 (e.g., ¹²⁵I-ANG1005) is prepared.

  • Surgical Procedure: Rats are anesthetized, and the common carotid artery is exposed and cannulated. The heart is incised to allow for drainage of the perfusate.

  • Perfusion: The perfusion solution is infused at a constant rate for a short duration (e.g., 1-10 minutes).

  • Sample Collection and Analysis: After perfusion, the brain is removed, and samples from different brain regions are collected. The radioactivity in the brain tissue and a sample of the perfusate is measured using a gamma counter.

  • Calculation of Brain Uptake: The brain uptake is expressed as the transfer coefficient (Kin), which is calculated as the amount of radioactivity in the brain divided by the integral of the arterial perfusate concentration over time.

Phase II Clinical Trial Protocol for Recurrent High-Grade Glioma (NCT01967810)

A generalized workflow for this clinical trial is outlined below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment Patient_Screening->Enrollment Treatment_Cycle ANG1005 Administration (600-650 mg/m² IV q21d) Enrollment->Treatment_Cycle Treatment_Cycle->Treatment_Cycle Repeat Until Progression or Unacceptable Toxicity Safety_Monitoring Safety & Tolerability Assessment (Adverse Events) Treatment_Cycle->Safety_Monitoring During & After Each Cycle Efficacy_Evaluation Efficacy Assessment (MRI, RECIST Criteria) Treatment_Cycle->Efficacy_Evaluation Baseline & Every 6-8 Weeks Follow_Up Long-Term Follow-Up (PFS, OS) Safety_Monitoring->Follow_Up Efficacy_Evaluation->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Figure 2: Generalized Phase II Clinical Trial Workflow

Conclusion and Future Directions

Early-stage research on ANG1005 demonstrated a promising approach to overcoming the blood-brain barrier and delivering paclitaxel to brain tumors. Preclinical studies confirmed its enhanced brain penetration and anti-tumor activity compared to unconjugated paclitaxel.[9][10][11] Phase I clinical trials in patients with brain metastases showed evidence of CNS anti-tumor activity with a manageable safety profile.[13][14] However, a Phase II trial in patients with recurrent high-grade glioma did not meet its primary efficacy endpoints, indicating that while the drug delivery platform is effective at crossing the BBB, the clinical benefit in this heavily pretreated patient population was limited.[2]

Future research could explore the potential of the Angiopep-2 vector to deliver other, potentially more potent, cytotoxic agents or targeted therapies to brain tumors. Further investigation into the mechanisms of resistance to ANG1005 in glioma cells may also provide valuable insights for the development of next-generation brain-penetrant therapeutics. The development of ANG1005 represents a significant step forward in the field of neuro-oncology drug delivery, and the lessons learned from its clinical evaluation will be invaluable for future endeavors to treat primary brain tumors.

References

Exploratory

In Vitro Cytotoxicity of ANG1005 on Glioma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract ANG1005 is a novel drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANG1005 is a novel drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] LRP1 is overexpressed on the BBB and on glioma cells, making ANG1005 a promising targeted therapy for brain cancers.[4][5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of ANG1005 on various glioma cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action: LRP1-Mediated Uptake and Paclitaxel-Induced Cytotoxicity

ANG1005 is designed to cross the BBB via LRP1-mediated transcytosis.[2][3] Once in the brain parenchyma, ANG1005 binds to LRP1 on the surface of glioma cells, facilitating its internalization.[4][6] Inside the cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved, releasing the cytotoxic paclitaxel molecules. Paclitaxel is a well-established anti-cancer agent that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of ANG1005 have been evaluated in various glioma cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineDrugIC50 (nM)Assay TypeReference
U87 MGANG10058.3[3H]thymidine incorporation[1]
U87 MGPaclitaxel2.7[3H]thymidine incorporation[1]
T98G Data not available for ANG1005
LN-229 Data not available for ANG1005
A172 Data not available for ANG1005

Note: Data for T98G, LN-229, and A172 cell lines for ANG1005 specifically were not available in the searched literature. However, paclitaxel has been shown to be active against various glioma cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

3.1.1. [3H]Thymidine Incorporation Assay

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

  • Cell Seeding: Seed glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of ANG1005 or paclitaxel for a specified duration (e.g., 48 hours).[1]

  • Radiolabeling: Add [3H]thymidine to each well and incubate for a further 2-4 hours to allow for incorporation into the DNA of proliferating cells.[1]

  • Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the amount of incorporated [3H]thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each drug concentration compared to untreated control cells to determine the IC50 value.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat glioma cells with ANG1005 at various concentrations and for different time points.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat glioma cells with ANG1005.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[1]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[1]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.[1]

Visualization of Pathways and Workflows

ANG1005 Mechanism of Action

ANG1005_Mechanism cluster_BBB Blood-Brain Barrier cluster_Glioma Glioma Cell ANG1005_blood ANG1005 (in circulation) LRP1_BBB LRP1 Receptor ANG1005_blood->LRP1_BBB Binding ANG1005_brain ANG1005 (in brain) LRP1_BBB->ANG1005_brain Transc   ytosis LRP1_glioma LRP1 Receptor ANG1005_brain->LRP1_glioma Binding Endosome Endosome LRP1_glioma->Endosome Endocytosis Paclitaxel Paclitaxel Endosome->Paclitaxel Release Microtubules Microtubules Paclitaxel->Microtubules Stabilization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: ANG1005 crosses the BBB and enters glioma cells via LRP1, releasing paclitaxel to induce cell death.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays Start Start: Glioma Cell Culture Treatment Treat with ANG1005 (various concentrations) Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Viability Cell Viability Assay ([3H]Thymidine or MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on In Vitro Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating the in vitro cytotoxicity of ANG1005 on glioma cell lines.

Paclitaxel-Induced G2/M Arrest and Apoptosis Signaling

Paclitaxel_Signaling cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule_Stab->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Bax_Activation Bax/Bak Activation Bcl2_Phos->Bax_Activation Mito_Perm Mitochondrial Permeability ↑ Bax_Activation->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of paclitaxel-induced G2/M arrest and apoptosis in glioma cells.

Discussion and Future Directions

The available in vitro data demonstrates that ANG1005 is cytotoxic to glioma cells, with a mechanism of action consistent with that of its paclitaxel payload. The ability of ANG1005 to cross the BBB and target LRP1-expressing glioma cells makes it a promising candidate for the treatment of glioblastoma. However, further research is needed to:

  • Determine the IC50 values of ANG1005 in a wider range of glioma cell lines, including those with different genetic backgrounds and resistance profiles (e.g., T98G, LN-229, A172).

  • Quantify the induction of apoptosis and cell cycle arrest by ANG1005 across various glioma cell lines.

  • Elucidate the detailed molecular signaling pathways affected by ANG1005 in glioma cells, particularly the downstream effects of LRP1 engagement and the specific regulators of apoptosis and cell cycle arrest.

A more comprehensive understanding of the in vitro cytotoxicity of ANG1005 will be crucial for its continued development and for the design of effective clinical trials for patients with glioblastoma.

References

Foundational

The Effect of ANG1005 on Microtubule Dynamics: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on ANG1005, a novel peptide-drug conjugate, and its mechanism of action, with a specific focus on its eff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on ANG1005, a novel peptide-drug conjugate, and its mechanism of action, with a specific focus on its effects on microtubule dynamics. It details the transport of ANG1005 across the blood-brain barrier (BBB), its cellular uptake, and the subsequent impact of its active component, paclitaxel (B517696), on the cellular microtubule network.

Introduction to ANG1005

ANG1005, also known as paclitaxel trevatide, is an innovative therapeutic agent designed to overcome the challenge of delivering chemotherapy to the brain. It is a peptide-drug conjugate consisting of three molecules of the well-established anti-cancer drug, paclitaxel, covalently linked to Angiopep-2, a proprietary 19-amino acid peptide.[1][2] The primary innovation of ANG1005 lies in its ability to leverage the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the blood-brain barrier and blood-cerebrospinal barriers, which are major impediments for many chemotherapeutic agents.[1][3]

Paclitaxel, the cytotoxic payload of ANG1005, is a member of the taxane (B156437) family of drugs.[4] Its mechanism of action involves the disruption of normal microtubule function, which is critical for cell division.[5][6] By conjugating paclitaxel to the Angiopep-2 vector, ANG1005 facilitates the delivery of this potent microtubule-stabilizing agent to brain tumors, a site notoriously difficult to treat with conventional chemotherapy.[7][8]

Mechanism of Action

The action of ANG1005 is a multi-step process involving transport across physiological barriers, cellular internalization, and intracellular drug release, ultimately leading to the disruption of microtubule dynamics.

Transport Across the Blood-Brain Barrier (BBB)

The Angiopep-2 peptide was specifically designed to target the LRP1 receptor, which is highly expressed on the surface of capillary endothelial cells that form the BBB.[1][9] ANG1005 binds to LRP1 and is actively transported across the endothelial cells via a process called receptor-mediated transcytosis.[3][10] This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, which is a major contributor to the poor brain penetration of unconjugated paclitaxel.[7][8]

Cellular Uptake and Intracellular Release

Following its transport into the brain parenchyma, ANG1005 targets tumor cells. LRP1 is often upregulated in various cancer cells, including high-grade gliomas, which facilitates the entry of ANG1005 into malignant cells through LRP1-mediated endocytosis.[1][5][11] Once internalized within the cell and trafficked to lysosomes, the ester bonds linking paclitaxel to the Angiopep-2 peptide are cleaved by lysosomal esterases.[1] This releases the free paclitaxel molecules into the cytoplasm where they can exert their cytotoxic effects.

cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma cluster_cell Tumor Cell ANG1005_blood ANG1005 LRP1_BBB LRP1 Receptor ANG1005_blood->LRP1_BBB Binding Transcytosis Receptor-Mediated Transcytosis LRP1_BBB->Transcytosis ANG1005_brain ANG1005 Transcytosis->ANG1005_brain LRP1_cell LRP1 Receptor ANG1005_brain->LRP1_cell Binding Endocytosis Endocytosis LRP1_cell->Endocytosis Lysosome Lysosome (Esterase Cleavage) Endocytosis->Lysosome Paclitaxel Free Paclitaxel (x3) Lysosome->Paclitaxel Release Microtubule Microtubule Stabilization Paclitaxel->Microtubule Apoptosis G2/M Arrest Apoptosis Microtubule->Apoptosis

Caption: ANG1005 transport and mechanism of action.
Effect on Microtubule Dynamics

The released paclitaxel is the active component responsible for the therapeutic effect of ANG1005. Paclitaxel disrupts microtubule dynamics, a fundamental process for cell structure, transport, and division.[12]

  • Promotion of Assembly: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule structure.

  • Inhibition of Depolymerization: By binding to microtubules, paclitaxel counteracts their natural dynamic instability. It prevents the shortening (depolymerization) phase that is essential for the remodeling of the microtubule cytoskeleton during the cell cycle.[4][13]

  • Formation of Aberrant Structures: The stabilization effect leads to the formation of non-functional microtubule bundles and disrupts the normal formation of the mitotic spindle.[14]

  • Mitotic Arrest: The inability of the cell to form a proper mitotic spindle and segregate chromosomes correctly activates cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4]

  • Induction of Apoptosis: This sustained mitotic block ultimately triggers programmed cell death, or apoptosis, resulting in the elimination of the cancer cell.[5][6]

In essence, the effect of ANG1005 on microtubule dynamics is identical to that of paclitaxel, but its delivery system enables this effect to occur in tumors within the central nervous system.[4]

Quantitative Data Summary

The efficacy of ANG1005 is supported by preclinical data demonstrating its superior brain penetration and potent cytotoxic activity, which is comparable to free paclitaxel.

Table 1: In Vitro Cytotoxicity of ANG1005 vs. Paclitaxel

Cell Line Cancer Type ANG1005 IC₅₀ (nM) Paclitaxel IC₅₀ (nM) Reference
U87 MG Glioblastoma ~10-20 ~5-15 [4]
NCI-H460 Non-small cell lung cancer ~5-10 ~3-8 [4]
MDA-MB-231 Breast Cancer Not specified Not specified [15]

| Note: IC₅₀ values are approximate, based on graphical data from cited literature. The conjugation did not significantly alter the high in vitro potency of paclitaxel. |

Table 2: Brain Uptake and Penetration

Compound Parameter Value Fold Increase (ANG1005 vs. Paclitaxel) Reference
³H-Paclitaxel Brain Influx (Kᵢₙ) 8.5 ± 0.5 x 10⁻⁵ mL/s/g - [15]
¹²⁵I-ANG1005 Brain Influx (Kᵢₙ) 7.3 ± 0.2 x 10⁻³ mL/s/g 86-fold [15]
¹⁴C-Paclitaxel In vivo Uptake (Brain) Not specified - [15]
¹²⁵I-ANG1005 In vivo Uptake (Brain) Not specified 4 to 54-fold [15]

| Note: Kᵢₙ measured by in situ rat brain perfusion. In vivo uptake measured 30 min after i.v. injection in mice. |

Table 3: Cell Cycle Analysis

Cell Line Treatment % Cells in G2/M Phase Reference
U87 MG Control ~15% [4]
U87 MG Paclitaxel (equimolar) ~60-70% [4]
U87 MG ANG1005 (equimolar) ~60-70% [4]

| Note: Data are approximate, based on graphical representation after 24h treatment. Both ANG1005 and paclitaxel induce a characteristic accumulation of cells in the G2/M phase. |

Key Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data on ANG1005's activity.

In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB independent of systemic circulation.

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized. The corresponding external carotid and pterygopalatine arteries are ligated.

  • Perfusion: The perfusion fluid, a buffered physiological salt solution containing the radiolabeled test compound (e.g., ¹²⁵I-ANG1005 or ³H-paclitaxel), is warmed to 37°C and infused into the carotid artery at a constant rate for a defined period (e.g., 30-60 seconds).

  • Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain hemisphere ipsilateral to the perfusion is dissected, weighed, and solubilized.

  • Quantification: The amount of radioactivity in the brain tissue and in an aliquot of the perfusate is measured using a scintillation counter.

  • Calculation: The brain uptake transfer coefficient (Kᵢₙ) is calculated using the equation: Kᵢₙ = Aₘ / (Cₚ × T), where Aₘ is the quantity of tracer in the brain (dpm/g), Cₚ is the concentration of the tracer in the perfusate (dpm/mL), and T is the perfusion time (s).

A Anesthetize Rat Expose Carotid Artery B Ligate External Carotid Arteries A->B C Catheterize Common Carotid Artery B->C E Infuse Perfusate (Constant Rate, 37°C) C->E D Prepare Perfusate with Radiolabeled ANG1005 D->E F Decapitate and Dissect Brain E->F G Measure Radioactivity (Brain and Perfusate) F->G H Calculate Kin (Brain Uptake) G->H

Caption: Workflow for in situ brain perfusion experiment.
Immunofluorescence for Tubulin Polymerization

This method visualizes the effect of ANG1005 on the microtubule network within cells.

  • Cell Culture: Cancer cells (e.g., NCI-H460) are seeded onto glass coverslips in a culture dish and allowed to adhere overnight.

  • Treatment: Cells are treated with equimolar concentrations of ANG1005, paclitaxel, or a vehicle control for a specified duration (e.g., 24 hours).[4]

  • Fixation: The cells are washed with PBS and then fixed with a solution like cold methanol (B129727) or paraformaldehyde to preserve the cellular structures.

  • Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.

  • Blocking: Non-specific antibody binding sites are blocked using a solution like 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for β-tubulin.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The microtubule structures are then visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the proportion of cells in different phases of the cell cycle, revealing the G2/M arrest induced by ANG1005.

  • Cell Culture and Treatment: Cancer cells (e.g., U87) are cultured and treated with ANG1005, paclitaxel, or a vehicle control for 24 hours.[4]

  • Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and washed with PBS.

  • Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol (B145695) while vortexing gently, followed by incubation at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram of cell count versus DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

Conclusion

ANG1005 represents a significant advancement in drug delivery, effectively transporting the potent microtubule-stabilizing agent paclitaxel across the blood-brain barrier. Its mechanism of action relies on the LRP1 receptor for transport into the brain and subsequent uptake by tumor cells.[1][10] Once inside the cell, released paclitaxel exerts its well-characterized effects on microtubule dynamics: promoting polymerization, inhibiting depolymerization, and ultimately causing cell cycle arrest in the G2/M phase, which leads to apoptosis.[4] Preclinical data robustly support this mechanism, showing that while ANG1005's cytotoxicity is comparable to free paclitaxel, its ability to penetrate the brain is dramatically enhanced.[4][15] This targeted delivery strategy holds significant promise for the treatment of primary and metastatic brain cancers.

References

Exploratory

The Journey of ANG1005: A Brain-Penetrant Peptide-Drug Conjugate for Intracranial Tumors

An In-depth Technical Guide on the Discovery and Development of ANG1005 Introduction ANG1005 is an innovative peptide-drug conjugate engineered to overcome one of the most significant challenges in neuro-oncology: the bl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of ANG1005

Introduction

ANG1005 is an innovative peptide-drug conjugate engineered to overcome one of the most significant challenges in neuro-oncology: the blood-brain barrier (BBB). This formidable biological shield restricts the entry of most chemotherapeutic agents into the brain, rendering many systemic cancer treatments ineffective against primary and metastatic brain tumors. ANG1005 was designed to shuttle a potent cytotoxic agent, paclitaxel (B517696), across the BBB to target malignant cells within the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of ANG1005 for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of ANG1005 was born out of the need for effective therapies for aggressive brain cancers like glioblastoma and brain metastases from other solid tumors. The core concept was to create a conjugate that could leverage a natural transport system to penetrate the CNS.

ANG1005 is a novel chemical entity comprising three molecules of the well-established anti-cancer drug paclitaxel, covalently linked to Angiopep-2.[1] Angiopep-2 is a 19-amino acid peptide vector designed to target the low-density lipoprotein receptor-related protein 1 (LRP1).[2] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various tumor cells, including high-grade gliomas.[2] This dual-targeting capability forms the foundation of ANG1005's design, aiming for enhanced delivery of paclitaxel to the brain parenchyma and direct targeting of tumor cells.[2]

Mechanism of Action

The mechanism of action of ANG1005 is a sophisticated, multi-step process designed to deliver its cytotoxic payload directly to the site of malignancy within the brain.

  • Systemic Administration and BBB Targeting : Following intravenous administration, ANG1005 circulates in the bloodstream and targets the LRP1 receptors on the surface of the brain capillary endothelial cells.[2]

  • LRP1-Mediated Transcytosis : The binding of the Angiopep-2 moiety of ANG1005 to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate across the endothelial cells of the BBB and into the brain parenchyma.[2] This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, a major contributor to the resistance of the BBB to many drugs, including paclitaxel.[3]

  • Tumor Cell Uptake : Once in the brain, ANG1005 can be taken up by tumor cells that also overexpress LRP1 through a similar process of receptor-mediated endocytosis.

  • Intracellular Drug Release : Inside the tumor cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved by intracellular esterases. This cleavage releases the paclitaxel molecules, allowing them to exert their cytotoxic effect.

  • Microtubule Stabilization : The released paclitaxel functions by binding to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of the normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

Data Presentation

Preclinical Efficacy
ParameterANG1005PaclitaxelReference
In Vitro Cytotoxicity (IC50)
U87 MG (Glioblastoma)8.3 nM15.0 nM[1]
NCI-H460 (Lung Carcinoma)2.7 nM3.0 nM[1]
Brain Uptake (in situ brain perfusion)
Apparent Volume of Distribution (Vd)~0.4 mL/g~0.02 mL/g[1]
Tumor Growth Inhibition (Xenograft Models)
NCI-H460 Subcutaneous Xenograft (Tumor Volume at Day 22)159 mm³91 mm³[4]
Survival in Orthotopic Brain Tumor Models (Median Survival Time)
U87 MG Intracerebral ModelIncreased survival-[1]
NCI-H460 Intracerebral Model (50 mg/kg)14 days11 days (vehicle)[4]
Clinical Efficacy
Trial IdentifierIndicationDoseNIntracranial Objective Response Rate (iORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Phase II (NCT02048059) Breast Cancer with Brain Metastases600 mg/m²7215% (Investigator), 8% (Independent Review)-8.0 months (leptomeningeal carcinomatosis subset)[5][6]
Phase II (NCT01967810) Recurrent High-Grade Glioma600 mg/m²73Not Met1.4 monthsArm 1 (GBM): 13.4 months, Arm 2 (Bevacizumab refractory GBM): 5.8 months, Arm 3 (Anaplastic Glioma): 18.2 months[2][7][8]
Phase II Breast Cancer with Brain Metastases (HER2-)550 mg/m²3913% (Partial Response)2.8 months60% at 6 months[9]
Phase II Breast Cancer with Brain Metastases (HER2+)550 mg/m²2818% (Partial Response)4.2 months82% at 6 months[9]

Experimental Protocols

In Vitro Cytotoxicity Assay ([3H]Thymidine Incorporation)
  • Cell Culture : Tumor cells (e.g., U87 MG, NCI-H460) are cultured in 96-well plates at a density of 5,000 cells per well.[1]

  • Drug Incubation : Cells are incubated with increasing concentrations of ANG1005 or paclitaxel for 48 hours.[1]

  • Radiolabeling : The medium is aspirated, and cells are pulse-labeled for 2 hours at 37°C with a medium containing 2 µCi/mL of [methyl-3H]thymidine.[1]

  • Cell Harvesting and Scintillation Counting : Cells are harvested, and the amount of incorporated tritium (B154650) is determined using a liquid scintillation counter.[1] The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is then calculated.

In Situ Brain Perfusion in Mice
  • Animal Preparation : CD-1 mice are anesthetized.[1]

  • Perfusion : The common carotid arteries are exposed and cannulated. The brain is then perfused for 5 minutes with a solution containing either 50 nM [125I]ANG1005 or 50 nM [3H]paclitaxel.[1]

  • Washout : Following the tracer perfusion, the brain is perfused for 60 seconds with a Ringer's solution to wash out excess radiolabeled molecules from the vasculature.[1]

  • Brain Tissue Processing : The right brain hemisphere is isolated, and capillary depletion is performed to separate the brain parenchyma from the capillaries.[1]

  • Radioactivity Measurement : The amount of radioactivity in the total brain homogenate, the capillary fraction, and the parenchymal fraction is measured to determine the apparent volume of distribution (Vd).[1]

Human Tumor Xenograft Models in Nude Mice
  • Cell Implantation : NCI-H460 non-small cell lung carcinoma cells are implanted subcutaneously into the flank of female nude mice.[4]

  • Tumor Growth : Tumors are allowed to grow until they reach a volume of 100-150 mm³.[4]

  • Treatment Administration : Mice are treated with intraperitoneal injections of either vehicle, paclitaxel, or ANG1005.[4]

  • Tumor Volume Measurement : Tumor diameters are measured regularly with calipers, and the tumor volume is calculated using the formula: Volume = (width)² x length/2.[4]

  • Survival Studies (Orthotopic Model) : For orthotopic models, tumor cells (e.g., U87 MG or NCI-H460) are intracerebrally implanted. Mice are then treated with ANG1005, and survival is monitored.[1][4]

Phase II Clinical Trial in Recurrent High-Grade Glioma (NCT01967810) - Abridged Protocol
  • Study Design : A Phase II, multicenter, open-label study.[10][11]

  • Patient Population : Seventy-three patients with recurrent high-grade glioma were enrolled in three arms: recurrent glioblastoma (GBM), bevacizumab-refractory GBM, and anaplastic glioma.[2][7][8]

  • Inclusion Criteria (Selected) : Adults (≥ 18 years) with histologically confirmed recurrent high-grade glioma and measurable disease.[10]

  • Exclusion Criteria (Selected) : Prior treatment with ANG1005, radiotherapy within 3 months, or bevacizumab within 4 weeks (for bevacizumab-naive patients).[12]

  • Treatment : ANG1005 was administered as an intravenous infusion at a starting dose of 650 mg/m², which was later reduced to 600 mg/m², on Day 1 of each 21-day cycle.[2][11]

  • Primary Endpoints : Objective response rate (ORR) for Arms 1 and 3, and progression-free survival rate at 3 months (PFS3) for Arm 2.[7][11]

  • Tumor Assessment : Tumor response was evaluated according to the Response Assessment in Neuro-Oncology (RANO) criteria.[13]

Phase II Clinical Trial in Breast Cancer with Brain Metastases (NCT02048059) - Abridged Protocol
  • Study Design : A Phase II, multicenter, open-label study.[5]

  • Patient Population : Patients with recurrent brain metastases from breast cancer.[5]

  • Inclusion Criteria (Selected) : Adults (≥ 18 years) with at least one measurable metastatic brain lesion (≥ 0.5 cm) and a Karnofsky Performance Status (KPS) score of ≥ 70.[5]

  • Treatment : ANG1005 was administered intravenously at a dose of 600 mg/m² on Day 1 of each 21-day cycle.[5]

  • Primary Endpoint : Intracranial objective response rate (iORR).[6]

  • Tumor Assessment : Tumor response was evaluated based on RECIST 1.1 criteria for both intracranial and extracranial disease.[6]

Mandatory Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding EndothelialCell Endothelial Cell ANG1005_Brain ANG1005 EndothelialCell->ANG1005_Brain LRP1_BBB->EndothelialCell Receptor-Mediated Transcytosis LRP1_Tumor LRP1 Receptor ANG1005_Brain->LRP1_Tumor Binding TumorCell Tumor Cell Paclitaxel Paclitaxel TumorCell->Paclitaxel Esterase Cleavage LRP1_Tumor->TumorCell Receptor-Mediated Endocytosis Microtubules Microtubule Disruption (G2/M Arrest, Apoptosis) Paclitaxel->Microtubules Action

Caption: ANG1005 Mechanism of Action: Crossing the BBB and Targeting Tumor Cells.

ANG1005_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery & Rationale (Angiopep-2 + Paclitaxel) InVitro In Vitro Studies (Cytotoxicity Assays) Discovery->InVitro InVivo In Vivo Studies (Xenograft Models, Brain Perfusion) InVitro->InVivo PhaseI Phase I Trials (Safety, Tolerability, MTD) InVivo->PhaseI PhaseII_Glioma Phase II Trial (Recurrent High-Grade Glioma) PhaseI->PhaseII_Glioma PhaseII_Breast Phase II Trial (Breast Cancer Brain Metastases) PhaseI->PhaseII_Breast

References

Foundational

ANG1005: A Technical Guide to a Brain-Penetrant Peptide-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals Executive Summary ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive technical overview of ANG1005, including its intellectual property, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. ANG1005 consists of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector. This conjugation strategy facilitates transport across the BBB via the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on both the BBB and various tumor cells, including gliomas. Preclinical studies have demonstrated the superior brain penetration and anti-tumor efficacy of ANG1005 compared to standard paclitaxel. Clinical trials have further evaluated its safety and efficacy in patients with brain malignancies.

Intellectual Property

The core intellectual property surrounding ANG1005 is centered on the Angiopep-2 peptide and its use as a carrier for therapeutic agents across the blood-brain barrier. The primary patent covering this technology is U.S. Patent Number 7,557,182 , entitled "Aprotinin polypeptides for transporting a compound across the blood-brain barrier". This patent, granted to AngioChem, covers the Angiopep-2 peptide itself and its conjugates, explicitly including ANG1005.[1] The patent portfolio also extends to the methods of using these conjugates for treating neurological diseases.

Mechanism of Action

The therapeutic strategy of ANG1005 is a two-step process: active transport across the BBB followed by the cytotoxic action of paclitaxel within the tumor cells.

  • Blood-Brain Barrier Transcytosis: ANG1005 is designed to bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1), which is highly expressed on the endothelial cells of the blood-brain barrier.[2][3] This binding initiates receptor-mediated transcytosis, a process that actively transports ANG1005 from the bloodstream into the brain parenchyma. This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, a major obstacle for many chemotherapeutic agents, including paclitaxel.[4][5]

  • Intracellular Drug Release and Cytotoxicity: Once within the brain tumor microenvironment, ANG1005 is taken up by tumor cells, which also frequently overexpress LRP-1. Inside the cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases.[6] This releases the paclitaxel molecules, allowing them to exert their cytotoxic effect. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7][9]

Signaling and Transport Pathway

The following diagram illustrates the key steps in the transport and mechanism of action of ANG1005.

ANG1005_Mechanism ANG1005 Mechanism of Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP-1 Receptor ANG1005->LRP1_BBB Binding Endosome_BBB Endosome LRP1_BBB->Endosome_BBB Receptor-Mediated Transcytosis ANG1005_brain ANG1005 Endosome_BBB->ANG1005_brain Release LRP1_Tumor LRP-1 Receptor ANG1005_brain->LRP1_Tumor Binding Endosome_Tumor Endosome LRP1_Tumor->Endosome_Tumor Endocytosis Paclitaxel Paclitaxel Endosome_Tumor->Paclitaxel Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Stabilization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: ANG1005 crosses the BBB via LRP-1 and releases paclitaxel in tumor cells.

Preclinical Data

In Vitro Cytotoxicity

The cytotoxic activity of ANG1005 has been evaluated against a panel of human cancer cell lines and compared to that of free paclitaxel. The half-maximal inhibitory concentration (IC50) values demonstrate that ANG1005 retains potent cytotoxic activity.

Cell LineCancer TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)
U87 MGGlioblastoma5.16.4
U118Glioblastoma2.77.2
U251Glioblastoma4.59.3
NCI-H460Lung Carcinoma5.27.3
A549Lung Carcinoma2.93.6
Data from Régina et al., 2008.[4]
In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of ANG1005 has been demonstrated in various mouse xenograft models.

Tumor Growth Inhibition in NCI-H460 Lung Carcinoma Xenografts

Treatment GroupDoseTumor Volume (mm³) at Day 19Tumor Growth Inhibition (%)
Control (Vehicle)-845-
Paclitaxel20 mg/kg48348.6
ANG100550 mg/kg23682.8
Data from Régina et al., 2008.[10]

Survival in Intracerebral NCI-H460 Lung Carcinoma Model

Treatment GroupDoseMedian Survival Time (days)
Control (Vehicle)-11
ANG100520 mg/kg13
ANG100550 mg/kg14
Data from Régina et al., 2008.[10]

Clinical Data

Pharmacokinetics in Human Subjects

A Phase I dose-escalation study in patients with advanced solid tumors provided key pharmacokinetic parameters for ANG1005 (referred to as GRN1005 in the study).

ParameterValue
Maximum Tolerated Dose (MTD)650 mg/m²
ANG1005 Cmax (at MTD)1,187 µmol/L
ANG1005 AUClast (at MTD)1,447 µmol/L·h
Free Paclitaxel Cmax (at MTD)13 µmol/L
Free Paclitaxel AUClast (at MTD)101 µmol/L·h
Data from Kurdziel et al., 2016.

Experimental Protocols

ANG1005 Synthesis and Conjugation

The synthesis of ANG1005 involves a multi-step process to covalently link three molecules of paclitaxel to the Angiopep-2 peptide via cleavable ester linkages.

ANG1005_Synthesis ANG1005 Synthesis Workflow Paclitaxel Paclitaxel ActivatedPaclitaxel 2'-succinyl-NHS-paclitaxel Paclitaxel->ActivatedPaclitaxel Reaction with Succinic Anhydride (B1165640) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ActivatedPaclitaxel NHS N-hydroxysuccinimide NHS->ActivatedPaclitaxel Activation ANG1005 ANG1005 ActivatedPaclitaxel->ANG1005 Conjugation Reaction Angiopep2 Angiopep-2 Angiopep2->ANG1005

Caption: Synthesis of ANG1005 from paclitaxel and Angiopep-2.

Protocol:

  • Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form a succinyl ester derivative. This derivative is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.

  • Conjugation: One molar equivalent of Angiopep-2 is added to a solution of 2'-succinyl-NHS-paclitaxel. The reaction is carried out in approximately 68% dimethyl sulfoxide (B87167) (DMSO) in Ringer's solution at pH 7.2 for about 24 hours at 12°C.

  • Monitoring and Purification: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The final product, ANG1005, is purified using chromatographic techniques.[3][4]

In Vitro Cytotoxicity Assay (Thymidine Incorporation Assay)

Protocol:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and incubated for 48 hours with increasing concentrations of either ANG1005 or paclitaxel.

  • Thymidine Incorporation: After the 48-hour incubation, [³H]thymidine is added to each well, and the cells are incubated for an additional 2 hours at 37°C.

  • Measurement: The incorporation of [³H]thymidine into the DNA of proliferating cells is measured using a beta counter.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[4]

In Situ Mouse Brain Perfusion

This technique is used to measure the transport of substances across the blood-brain barrier.

Protocol:

  • Animal Preparation: A mouse is anesthetized, and the right common carotid artery is exposed and catheterized.

  • Perfusion: The brain is perfused for a set duration (e.g., 5 minutes) with a perfusion fluid containing the radiolabeled compound of interest ([¹²⁵I]ANG1005 or [³H]paclitaxel).

  • Washout: Following perfusion with the tracer, the brain is perfused for 60 seconds with a standard Ringer's solution to remove any remaining radiolabeled molecules from the vasculature.

  • Sample Collection and Analysis: The brain is removed, and the radioactivity in the brain parenchyma is quantified to determine the extent of brain uptake. Capillary depletion can also be performed to separate the brain capillaries from the parenchyma for a more detailed analysis of distribution.[4][11]

Conclusion

ANG1005 represents a significant advancement in the development of therapies for brain cancers. Its innovative design, leveraging the LRP-1 transport system, allows for enhanced delivery of a potent chemotherapeutic agent across the formidable blood-brain barrier. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide summarizes the key intellectual property, mechanism of action, and supporting data for ANG1005, offering a valuable resource for professionals in the field of oncology and drug development.

References

Protocols & Analytical Methods

Method

ANG1005: Synthesis and Purification Protocols for a Brain-Penetrating Peptide-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals Abstract ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] This transport mechanism allows ANG1005 to cross the BBB and be taken up by tumor cells that overexpress LRP1.[1][2][4] This document provides detailed protocols for the synthesis of Angiopep-2 via solid-phase peptide synthesis (SPPS), the subsequent conjugation to paclitaxel to form ANG1005, and the purification of the final product.

Synthesis of Angiopep-2 via Solid-Phase Peptide Synthesis (SPPS)

Angiopep-2 is a 19-amino acid peptide with the sequence TFFYGGSRGKRNNFKTEEY.[4] It can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials and Reagents
ReagentSupplierGrade
Fmoc-protected amino acidsVariousSynthesis Grade
Rink Amide resinVarious100-200 mesh
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Piperidine (B6355638)VariousACS Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dichloromethane (DCM)VariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
Experimental Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the Angiopep-2 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide pellet under vacuum and then lyophilize it from a water/acetonitrile mixture.

Synthesis of ANG1005

The synthesis of ANG1005 involves the conjugation of three paclitaxel molecules to the Angiopep-2 peptide.[5] This is achieved by first activating paclitaxel and then reacting it with the peptide.

Activation of Paclitaxel

Paclitaxel is first activated by converting it to 2'-NHS-paclitaxel. This is a two-step process where paclitaxel is reacted with succinic anhydride, followed by activation with N-hydroxysuccinimide (NHS).

Conjugation of Activated Paclitaxel to Angiopep-2

The amino groups on Angiopep-2 (the N-terminus and the lysine (B10760008) side chains) react with the 2'-NHS-paclitaxel to form stable ester bonds.[5]

Materials and Reagents
ReagentSupplierGrade
Angiopep-2->95% purity
2'-NHS-paclitaxel-Activated ester
Dimethyl sulfoxide (B87167) (DMSO)VariousAnhydrous
Ringer's solutionVariouspH 7.2
Experimental Protocol
  • Reaction Setup: Dissolve 1 molar equivalent of Angiopep-2 in a solution of 68% DMSO in Ringer's solution (pH 7.2).

  • Conjugation Reaction: Add a solution of 2'-NHS-paclitaxel to the Angiopep-2 solution.

  • Incubation: Allow the reaction to proceed for approximately 24 hours at 12°C.[5]

  • Monitoring: Monitor the progress of the reaction by HPLC. The disappearance of the Angiopep-2 and 2'-NHS-paclitaxel peaks and the appearance of a major product peak indicate the formation of ANG1005.[5]

Purification of ANG1005

The crude ANG1005 conjugate is purified using hydrophobic interaction chromatography (HIC), followed by analytical HPLC to assess purity.

Materials and Reagents
ReagentSupplierGrade
Crude ANG1005--
WaterVariousHPLC Grade
Acetonitrile (ACN)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousHPLC Grade
Purification Protocol
  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate a hydrophobic chromatography column (e.g., pre-packed with 30 RPC resin) with an appropriate starting buffer.[5]

    • Load the crude ANG1005 reaction mixture onto the column.

    • Wash the column to remove unreacted starting materials and impurities.

    • Elute the ANG1005 conjugate using a suitable gradient of increasing organic solvent concentration.

    • Collect fractions and analyze them by analytical HPLC.

  • Analytical HPLC:

    • Column: C18 reverse-phase column.[5]

    • Mobile Phase A: Water with 0.05% TFA.[1]

    • Mobile Phase B: Acetonitrile with 0.05% TFA.[1]

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV at 229 nm.[5]

    • Inject the purified fractions and monitor the chromatogram for the ANG1005 peak.

    • Pool the fractions containing pure ANG1005 and lyophilize to obtain the final product.

Characterization Data

ParameterMethodResult
Molecular WeightMass Spectrometry5109.14 g/mol
PurityHPLC>95%
Paclitaxel:Peptide RatioMass Spectrometry3:1

Experimental Workflows and Signaling Pathway

ANG1005 Synthesis and Purification Workflow

ANG1005_Workflow cluster_synthesis ANG1005 Synthesis cluster_purification Purification paclitaxel Paclitaxel Activation (2'-NHS-paclitaxel) conjugation Conjugation Reaction (DMSO/Ringer's, 12°C, 24h) paclitaxel->conjugation angiopep2 Angiopep-2 (from SPPS) angiopep2->conjugation hic Hydrophobic Interaction Chromatography conjugation->hic Crude ANG1005 hplc Analytical HPLC (Purity Check) hic->hplc lyophilization Lyophilization hplc->lyophilization final_product Final Product: ANG1005 lyophilization->final_product Pure ANG1005

Caption: Workflow for ANG1005 synthesis and purification.

LRP1-Mediated Transcytosis of ANG1005 Across the Blood-Brain Barrier

LRP1_Pathway cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma ang1005 ANG1005 binding Binding ang1005->binding lrp1 LRP1 Receptor lrp1->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis transcytosis Transcytosis endocytosis->transcytosis exocytosis Exocytosis transcytosis->exocytosis ang1005_brain ANG1005 exocytosis->ang1005_brain

References

Application

Application Notes and Protocols: ANG1005 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005, also known as paclitaxel (B517696) trevatide, is a promising peptide-drug conjugate designed to deliver paclitaxel across the blood-br...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005, also known as paclitaxel (B517696) trevatide, is a promising peptide-drug conjugate designed to deliver paclitaxel across the blood-brain barrier for the treatment of brain cancers. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1] The stability of ANG1005 is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. This document provides detailed information on the stability and recommended storage conditions for ANG1005, along with protocols for its stability assessment.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁₉H₂₆₅N₂₇O₅₂S
Molecular Weight 4428.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Recommended Storage Conditions

For long-term storage, ANG1005 should be stored under specific conditions to maintain its integrity and prevent degradation.

FormStorage TemperatureDurationShipping
Solid (Lyophilized Powder) -20°CUp to 12 monthsAmbient or blue ice
Stock Solution in DMSO -80°CUp to 6 months[2]Dry ice

Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Stability Profile of ANG1005

The stability of ANG1005 is influenced by several factors, including temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of the ester bonds linking paclitaxel to the Angiopep-2 peptide, resulting in the release of free paclitaxel.

Temperature Stability

ANG1005 exhibits limited stability at higher temperatures. Degradation is observed to increase with rising temperature and prolonged exposure.

Table 1: Illustrative Temperature Stability of ANG1005 in Solution (pH 7.4)

TemperatureTime (hours)ANG1005 Remaining (%)Free Paclitaxel (%)
4°C 24>98<1
48>95<2
72>92<3
25°C (Room Temperature) 8~95~2
24~85~8
48~70~15
37°C 8~80~10
24~60~25
48~40~40

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of ANG1005. Actual stability data may vary based on the specific formulation and experimental conditions.

pH Stability

The stability of ANG1005 is pH-dependent. The ester linkages are more susceptible to hydrolysis under both acidic and alkaline conditions compared to a neutral pH.

Table 2: Illustrative pH Stability of ANG1005 in Solution at 25°C for 24 hours

pHANG1005 Remaining (%)Free Paclitaxel (%)
3.0 ~75~15
5.0 ~88~7
7.4 ~85~8
9.0 ~65~20

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of ANG1005. Actual stability data may vary based on the specific formulation and experimental conditions.

Stability in Biological Matrices

In the presence of serum, ANG1005 can be metabolized by esterases, leading to the release of paclitaxel. One study indicated that after incubation in a medium with serum for 48 hours at 37°C, the stability was assessed by HPLC.

Signaling Pathway and Mechanism of Action

ANG1005 is designed to cross the blood-brain barrier (BBB) and deliver paclitaxel to brain tumor cells. The Angiopep-2 peptide component of ANG1005 binds to the LRP1 receptor, which is highly expressed on the endothelial cells of the BBB and on glioma cells.[3] This binding facilitates the transport of the conjugate across the BBB via receptor-mediated transcytosis. Once inside the brain parenchyma, ANG1005 can be taken up by tumor cells, also through LRP1-mediated endocytosis. Inside the tumor cells, the ester bonds linking paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel molecules. Paclitaxel then binds to β-tubulin subunits, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

ANG1005_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding Transcytosis Receptor-Mediated Transcytosis LRP1_BBB->Transcytosis ANG1005_brain ANG1005 Transcytosis->ANG1005_brain LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor Binding Endocytosis Endocytosis LRP1_Tumor->Endocytosis Lysosome Lysosome/ Esterases Endocytosis->Lysosome Paclitaxel Paclitaxel Lysosome->Paclitaxel Cleavage Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: ANG1005 mechanism of action.

Experimental Protocols

Protocol 1: Stability Assessment of ANG1005 by HPLC

This protocol describes a general method for assessing the stability of ANG1005 in a given formulation or solution over time.

Materials:

  • ANG1005

  • Solvent/buffer for sample preparation (e.g., DMSO, phosphate-buffered saline)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a solution of ANG1005 at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Incubation: Aliquot the ANG1005 solution into separate vials for each time point and condition to be tested. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At each designated time point (e.g., 0, 8, 24, 48, 72 hours), remove one vial from each condition.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a known volume (e.g., 10 µL) of the sample from the collected vial.

    • Run a gradient elution to separate ANG1005 from its degradation products (e.g., free paclitaxel). A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Monitor the elution at a suitable wavelength for both ANG1005 and paclitaxel (e.g., 227 nm).

  • Data Analysis:

    • Identify the peaks corresponding to intact ANG1005 and free paclitaxel based on their retention times, which should be determined using reference standards.

    • Integrate the peak areas for ANG1005 and any degradation products.

    • Calculate the percentage of remaining ANG1005 at each time point relative to the initial (time 0) sample.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare ANG1005 solution in desired buffer/solvent Aliquot Aliquot into vials for each time point and condition Prep->Aliquot Incubate Incubate at various conditions (T, pH, etc.) Aliquot->Incubate Collect Collect samples at defined time points Incubate->Collect HPLC Analyze by Reverse-Phase HPLC Collect->HPLC Integrate Integrate peak areas of ANG1005 and degradants HPLC->Integrate Calculate Calculate % remaining ANG1005 over time Integrate->Calculate

Caption: Workflow for ANG1005 stability testing.

Protocol 2: Forced Degradation Study of ANG1005

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Materials:

  • ANG1005

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled incubator

  • Photostability chamber

  • HPLC system as described in Protocol 1

Procedure:

  • Acid Hydrolysis:

    • Dissolve ANG1005 in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve ANG1005 in a solution of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve ANG1005 in a solution of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store solid ANG1005 in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of ANG1005 to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze by HPLC, comparing to a sample protected from light.

  • Analysis: Analyze all stressed samples by HPLC as described in Protocol 1 to identify and quantify degradation products.

Degradation_Pathways cluster_degradation Degradation Products ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) Free_Paclitaxel Free Paclitaxel ANG1005->Free_Paclitaxel Hydrolysis (Acid, Base, Enzymatic) Peptide_Fragments Angiopep-2 Fragments ANG1005->Peptide_Fragments Proteolysis/Hydrolysis Other_Degradants Other Minor Degradants ANG1005->Other_Degradants Oxidation/Photolysis

Caption: Potential degradation pathways of ANG1005.

Conclusion

The stability of ANG1005 is a critical consideration for its handling, formulation, and administration. The provided information and protocols offer a framework for researchers to ensure the integrity of ANG1005 in their studies. Adherence to the recommended storage conditions and the use of appropriate analytical methods to monitor stability are essential for obtaining reliable and reproducible results in both preclinical and clinical research.

References

Method

Application Notes and Protocols for ANG1005 Testing in Orthotopic Brain Tumor Models

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is highly expressed on the endothelial cells of the BBB and on various tumor cells, including glioma and some metastatic cancers.[2][3][4][5] This targeting mechanism facilitates the transport of ANG1005 across the BBB and into the tumor microenvironment. Once inside the tumor cells, the ester linkages are cleaved, releasing paclitaxel, which then exerts its cytotoxic effect by stabilizing microtubules and inducing mitotic arrest.[2][6]

These application notes provide detailed protocols for utilizing orthotopic brain tumor models to evaluate the efficacy of ANG1005. The included methodologies are based on preclinical studies that have demonstrated the potential of ANG1005 in treating primary and metastatic brain tumors.[1][2][7]

Signaling Pathway of ANG1005

The mechanism of action of ANG1005 involves a targeted delivery system followed by the intracellular action of paclitaxel. The following diagram illustrates the key steps in this pathway.

ANG1005_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma / Tumor Microenvironment cluster_tumor_cell Inside Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding Endothelial_Cell Endothelial Cell LRP1_BBB->Endothelial_Cell Receptor-Mediated Transcytosis ANG1005_brain ANG1005 Endothelial_Cell->ANG1005_brain LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor Binding Tumor_Cell Tumor Cell Esterase Esterase Cleavage Tumor_Cell->Esterase Internalization LRP1_Tumor->Tumor_Cell Endocytosis Paclitaxel Paclitaxel Esterase->Paclitaxel Release of Microtubules Microtubules Paclitaxel->Microtubules Stabilization of Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: ANG1005 crosses the BBB via LRP1-mediated transcytosis.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Model (U87 MG)

This protocol describes the establishment of an orthotopic glioblastoma model using the U87 MG human glioblastoma cell line.

Materials:

  • U87 MG human glioblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Nude mice (e.g., NMRI-nu/nu or BALB/c nude), 6-8 weeks old

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotactic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Buprenorphine for analgesia

  • ANG1005

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Cell Culture: Culture U87 MG cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse and secure it in the stereotactic frame. Administer a subcutaneous injection of buprenorphine (0.1 mg/kg) for pre-operative analgesia.

  • Intracranial Injection:

    • Create a midline scalp incision to expose the skull.

    • Using a sterile drill, create a small burr hole at the following coordinates relative to bregma: 1.5-2.0 mm anterior and 2.5 mm lateral.[8]

    • Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) at a depth of 3.5 mm from the skull surface over a 5-minute period.[8]

    • After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

    • Seal the burr hole with bone wax and close the scalp incision with sutures or surgical clips.

  • Post-operative Care: Monitor the animals daily for any signs of distress, neurological symptoms, or weight loss. Provide supportive care as needed.

  • ANG1005 Administration:

    • Three days post-implantation, randomize the animals into treatment and control groups.

    • Administer ANG1005 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[8]

    • Continue treatment twice a week for the duration of the study.[8]

  • Efficacy Evaluation:

    • Tumor Growth: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) at regular intervals (e.g., weekly).[9][10]

    • Survival: Monitor the animals daily and record the date of euthanasia due to tumor-related morbidity (e.g., >20% weight loss, severe neurological deficits) or the end of the study.

Protocol 2: Orthotopic Brain Metastasis Model (NCI-H460)

This protocol details the establishment of a brain metastasis model using the NCI-H460 human non-small cell lung carcinoma cell line.

Materials:

  • NCI-H460 human non-small cell lung carcinoma cells

  • All materials listed in Protocol 1

Procedure:

  • Cell Culture: Prepare NCI-H460 cells as described for U87 MG cells in Protocol 1.

  • Animal Preparation and Intracranial Injection: Follow the same procedures as outlined in Protocol 1 for animal preparation and intracranial injection. A cell suspension of 5 x 10^5 cells in 5 µL is recommended.[8]

  • ANG1005 Administration:

    • Three days after cell implantation, randomize the animals into treatment and control groups.

    • Administer ANG1005 (e.g., 20 mg/kg or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[8]

    • The treatment schedule can be adjusted based on the study design (e.g., twice weekly).

  • Efficacy Evaluation:

    • Tumor Growth: Monitor tumor volume using MRI at baseline and regular intervals (e.g., weekly or bi-weekly).[1]

    • Survival: Monitor and record survival as described in Protocol 1.

Experimental Workflow

The following diagram outlines the general workflow for testing ANG1005 in orthotopic brain tumor models.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. Tumor Cell Culture (e.g., U87 MG, NCI-H460) Animal_Prep 2. Animal Preparation (Nude Mice/Rats) Cell_Culture->Animal_Prep Injection 3. Orthotopic Intracranial Injection Animal_Prep->Injection Randomization 4. Randomization into Treatment Groups Injection->Randomization Treatment 5. ANG1005 or Vehicle Administration (i.p.) Randomization->Treatment Tumor_Monitoring 6. Tumor Growth Monitoring (MRI, Bioluminescence) Treatment->Tumor_Monitoring Survival_Monitoring 7. Survival Analysis Treatment->Survival_Monitoring Data_Analysis 8. Data Analysis and Interpretation Tumor_Monitoring->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for ANG1005 testing in orthotopic models.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of ANG1005 in orthotopic brain tumor models.

In Vitro Cytotoxicity of ANG1005
Cell LineANG1005 IC50 (nM)Paclitaxel IC50 (nM)
U-87 MG18 ± 1113 ± 3
NCI-H46013 ± 107 ± 3

Table 1: In vitro cytotoxicity (IC50) of ANG1005 compared to paclitaxel in U-87 MG and NCI-H460 cell lines. Data is presented as mean ± SD.[1]

In Vivo Efficacy of ANG1005 in Orthotopic NCI-H460 Brain Tumor Model (Rats)
Treatment GroupMean Tumor Volume (mm³) on Day 10Mean Tumor Volume (mm³) on Day 17
Vehicle11 ± 229 ± 16
ANG1005 (75 mg/kg, i.p.)9 ± 514 ± 9

Table 2: Effect of ANG1005 on tumor growth in an orthotopic NCI-H460 brain tumor model in nude rats. Data is presented as mean ± SD.[1]

In Vivo Efficacy of ANG1005 in Orthotopic Brain Tumor Models (Mice) - Survival
ModelTreatment GroupMedian Survival (Days)Percent Increase in Lifespan
U87 MG Glioblastoma Vehicle~25-
ANG1005 (50 mg/kg, i.p.)~35~40%
NCI-H460 Lung Carcinoma Vehicle~20-
ANG1005 (20 mg/kg, i.p.)~25~25%
ANG1005 (50 mg/kg, i.p.)~28~40%

Table 3: Effect of ANG1005 on the survival of mice with orthotopic brain tumors. Median survival is estimated from published survival curves.[8]

Conclusion

The provided protocols and data demonstrate the utility of orthotopic brain tumor models in the preclinical evaluation of ANG1005. These models, which mimic the clinical presentation of brain tumors, are invaluable for assessing the ability of ANG1005 to cross the BBB and exert its antitumor activity in the central nervous system. The significant increase in survival and inhibition of tumor growth observed in these models support the continued investigation of ANG1005 as a promising therapeutic for patients with primary and metastatic brain cancer.

References

Application

Application Notes: Immunohistochemical Analysis of LRP1 Expression in Tumors

Introduction Low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91, is a large, multifunctional cell surface receptor involved in a wide range of biological processes, including endocytosis of a v...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91, is a large, multifunctional cell surface receptor involved in a wide range of biological processes, including endocytosis of a variety of ligands and modulation of signaling pathways.[1][2][3] Its expression and role in cancer are complex and often context-dependent, with studies reporting both tumor-suppressive and tumor-promoting functions across different malignancies.[3] Immunohistochemistry (IHC) is a powerful technique to visualize LRP1 protein expression and localization within the tumor microenvironment, providing valuable insights for researchers, scientists, and drug development professionals. These application notes provide a comprehensive overview and protocol for the IHC staining of LRP1 in tumor tissues.

LRP1 in Cancer

LRP1 is implicated in key cellular processes that drive tumorigenesis and tumor progression, such as cell migration, invasion, proliferation, and apoptosis.[1][2] It regulates the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and influences several signaling cascades, including the mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-jun N-terminal kinase (JNK) pathways.[1][4]

The expression of LRP1 varies among different tumor types and stages.[5] For instance, high expression of LRP1 has been observed in high-grade astrocytomas compared to normal brain tissue.[1] Conversely, some studies have reported decreased LRP1 expression in other cancers, suggesting a complex role that may be dependent on the specific tumor type and its microenvironment.[5] In colon cancer, for example, a decrease in LRP1 expression has been noted in tumor samples compared to normal colon mucosa.[6] In pancreatic ductal adenocarcinoma, up-regulation of LRP1 has been associated with a poorer prognosis.[7] Similarly, in clear-cell renal cell carcinoma, overexpression of LRP1 is linked to advanced stage and worsened survival.[8] The differential expression of LRP1 in various tumors highlights the importance of its detection and characterization in cancer research.

Quantitative Data on LRP1 Expression in Tumors

The following tables summarize the findings from various studies on LRP1 expression in different tumors as determined by immunohistochemistry.

Table 1: LRP1 Expression in Astrocytic Tumors

Tumor TypeGradeLRP1 Expression LevelReference
AstrocytomaHigh-grade (IV)High expression in 68% of cases[1]
Normal Brain TissueN/ALack of expression in 91% of cases[1]
Glioblastoma (GBM)HighSignificantly higher than lower-grade astrocytomas and normal brain[9]
Lower-grade Astrocytoma (LGA)LowLower than GBM[9]
High-grade Astrocytoma (HGA)HighLower than GBM[9]

Table 2: LRP1 Expression in Colon Adenocarcinoma

Tissue TypeLRP1 Expression in Epithelial/Malignant CellsReference
Normal Colon MucosaExpressed in 86% of cases, mainly in surface epithelium[6]
Colon AdenocarcinomaExpressed in 79% of cases[6]

Table 3: LRP1 Expression in Pancreatic Ductal Adenocarcinoma (PDAC)

Tissue TypeLRP1 mRNA ExpressionReference
PDAC TumorsUp-regulated in 82.3% of cases[7]
Normal Pancreatic MarginsSignificantly lower than in tumors[7]

Table 4: LRP1 Expression in Other Cancers

Cancer TypeLRP1 Expression StatusAssociation with Prognosis/Clinicopathological FeaturesReference
Clear-cell renal cell carcinomaOverexpressed in tumor vs. normal kidney tissueAssociated with advanced stage, grade, and worsened survival[8]
Ovarian CancerHigh expressionCorrelated with unfavorable prognosis[10]
Bladder CancerHigh expressionAssociated with higher tumor grade and advanced clinical stage[11]
Gastrointestinal TumorsUpregulated in cancer tissue vs. normal tissueHigh expression associated with poor prognosis[12][13]
LRP1 Signaling Pathway in Cancer

LRP1 functions as a critical signaling hub, influencing multiple pathways that are central to cancer progression. Upon ligand binding, LRP1 can modulate intracellular signaling cascades that regulate cell behavior.

LRP1_Signaling_Pathway LRP1 Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligands Ligands (e.g., MMPs, uPA-PAI-1) LRP1 LRP1 Ligands->LRP1 Binding Adaptors Adaptor Proteins (e.g., Fe65, PSD-95) LRP1->Adaptors Recruitment MAPK_pathway MAPK Pathway (ERK, JNK) Adaptors->MAPK_pathway Activation PI3K_Akt_pathway PI3K/Akt Pathway Adaptors->PI3K_Akt_pathway Activation Cell_Processes Cellular Processes: - Proliferation - Migration - Invasion - Survival MAPK_pathway->Cell_Processes Regulation PI3K_Akt_pathway->Cell_Processes Regulation

Caption: LRP1 signaling cascade in cancer.

Experimental Workflow for LRP1 Immunohistochemistry

The following diagram outlines the key steps for performing immunohistochemistry to detect LRP1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

IHC_Workflow Immunohistochemistry Workflow for LRP1 start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (Anti-LRP1) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection (Chromogen, e.g., DAB) secondary_antibody->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: Workflow for LRP1 IHC on FFPE tissues.

Protocols: Immunohistochemical Staining of LRP1 in FFPE Tumor Tissues

This protocol provides a detailed methodology for the detection of LRP1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials

  • FFPE tumor tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0 or Citrate buffer, pH 6.0)[14]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-LRP1 antibody (validated for IHC-P)[14][15]

  • Secondary antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG, depending on the primary antibody host

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure

  • Deparaffinization and Rehydration [16][17] a. Place slides in a slide holder. b. Immerse in Xylene: 2 changes, 5 minutes each. c. Immerse in 100% Ethanol: 2 changes, 3 minutes each. d. Immerse in 95% Ethanol: 1 change, 3 minutes. e. Immerse in 70% Ethanol: 1 change, 3 minutes. f. Rinse in deionized water for 5 minutes.

  • Antigen Retrieval [16][18] a. Perform heat-induced epitope retrieval (HIER).[16] b. Pre-heat the antigen retrieval buffer to 95-100°C in a water bath, pressure cooker, or steamer. c. Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes. d. Allow the slides to cool down in the buffer for 20 minutes at room temperature. e. Rinse slides in deionized water, then in a wash buffer (e.g., PBS or TBS).

  • Blocking Endogenous Peroxidase a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer.

  • Blocking Non-specific Binding [18] a. Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber. b. Drain the blocking buffer from the slides without rinsing.

  • Primary Antibody Incubation a. Dilute the anti-LRP1 primary antibody to its optimal concentration in blocking buffer or antibody diluent. Optimal concentrations may range from 1-10 µg/mL and should be determined by the user.[14] b. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber. c. Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Secondary Antibody Incubation a. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the tissue sections. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Detection a. Prepare the DAB chromogen solution according to the manufacturer's instructions. b. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope. c. Stop the reaction by immersing the slides in deionized water.

  • Counterstaining [16] a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse with deionized water. c. "Blue" the sections in running tap water or a bluing agent. d. Rinse with deionized water.

  • Dehydration and Mounting a. Dehydrate the sections through graded ethanol (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.

  • Analysis a. Examine the slides under a light microscope. LRP1 staining will appear as a brown precipitate, and the cell nuclei will be blue. b. The intensity and localization of LRP1 staining should be evaluated. A scoring system (e.g., based on the percentage of positive cells and staining intensity) can be used for semi-quantitative analysis.

Controls

  • Positive Control: A tissue known to express LRP1 (e.g., liver, placenta, or a specific tumor type with known high expression) should be included to validate the staining procedure.

  • Negative Control: A tissue section incubated with an isotype control antibody or with the primary antibody omitted should be included to assess non-specific staining.[16]

References

Method

Application Notes and Protocols for Fluorescent Labeling of ANG1005 for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3][4] LRP1 is highly expressed on the endothelial cells of the BBB and is overexpressed in various tumor types, including glioblastoma.[5][6] This targeted delivery mechanism allows ANG1005 to bypass the efflux pumps that typically prevent cytotoxic agents like paclitaxel from reaching their intended targets in the brain.[3][4]

Fluorescent labeling of ANG1005 is a critical step for its use in a variety of research applications, including in vitro and in vivo imaging studies to investigate its mechanism of action, cellular uptake, biodistribution, and tumor-targeting efficacy. These studies are essential for the preclinical and clinical development of ANG1005 and other peptide-drug conjugates.

This document provides detailed application notes and protocols for the fluorescent labeling of ANG1005 for imaging studies. It covers strategies for site-specific labeling, a selection of suitable fluorescent dyes, detailed experimental protocols for conjugation, purification, and characterization, as well as protocols for in vitro and in vivo imaging.

ANG1005 Structure and Labeling Strategy

The chemical structure of ANG1005 involves the conjugation of three paclitaxel molecules to the Angiopep-2 peptide. Specifically, paclitaxel is attached via a cleavable ester linkage to the N-terminal amino group and the ε-amino groups of two lysine (B10760008) residues at positions 10 and 15 of the Angiopep-2 peptide.[1]

Angiopep-2 Sequence: Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys -Arg-Asn-Asn-Phe-Lys -Thr-Glu-Glu-Tyr[3][7][8][9][10][11]

This presents a challenge for direct fluorescent labeling of the pre-synthesized ANG1005, as the most common amine-reactive fluorescent dyes would compete with paclitaxel for the same conjugation sites. Therefore, a strategic approach is required to achieve site-specific fluorescent labeling without compromising the drug's efficacy or its ability to bind to LRP1.

The recommended strategy is to synthesize a modified version of Angiopep-2 that incorporates a unique functional group for fluorescent dye conjugation at a position that does not interfere with LRP1 binding or paclitaxel attachment. This can be achieved by introducing an amino acid with an orthogonal reactive group, such as:

  • Cysteine (Cys): The thiol group of cysteine can be specifically targeted by maleimide-functionalized fluorescent dyes.

  • Azido- or Alkyne-containing amino acids: These can be used for bioorthogonal "click chemistry" reactions with corresponding alkyne- or azido-functionalized dyes, offering high specificity and efficiency.[12][13]

The modification should ideally be placed at the C-terminus of the peptide to minimize interference with the N-terminal and lysine residues required for paclitaxel conjugation and the core sequence involved in LRP1 binding.

LRP1-Mediated Endocytosis and Signaling

ANG1005 enters cells via LRP1-mediated endocytosis. Upon binding of Angiopep-2 to one of the ligand-binding domains of LRP1, the complex is internalized through clathrin-coated pits.[14] Following endocytosis, the vesicle is trafficked to early endosomes. The acidic environment of the endosome can facilitate the dissociation of the ligand from the receptor. LRP1 can then be recycled back to the cell surface. The cargo, in this case, fluorescently labeled ANG1005, is further trafficked through the endo-lysosomal pathway. Within the lysosomes, esterases cleave the ester linkages between paclitaxel and Angiopep-2, releasing the cytotoxic drug into the cytoplasm to exert its effect on microtubules.[15] LRP1 is not only an endocytic receptor but is also involved in various signaling pathways that can influence cell migration, proliferation, and survival.[7][10][15]

LRP1_Signaling_Pathway LRP1-Mediated Endocytosis and Signaling Pathway for ANG1005 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent_ANG1005 Fluorescently Labeled ANG1005 LRP1 LRP1 Receptor Fluorescent_ANG1005->LRP1 Binding Clathrin_Coated_Pit Clathrin-Coated Pit LRP1->Clathrin_Coated_Pit Internalization Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Trafficking LRP1_Recycling LRP1 Recycling Early_Endosome->LRP1_Recycling Dissociation Paclitaxel_Release Paclitaxel Release Late_Endosome->Paclitaxel_Release Esterase Cleavage Microtubule_Stabilization Microtubule Stabilization & Cell Cycle Arrest Paclitaxel_Release->Microtubule_Stabilization LRP1_Recycling->LRP1 Recycling to Membrane

Caption: LRP1-mediated endocytosis of fluorescently labeled ANG1005.

Experimental Protocols

Protocol 1: Synthesis of C-terminally Cysteine-Modified Angiopep-2

This protocol describes the solid-phase synthesis of Angiopep-2 with a C-terminal cysteine residue for subsequent fluorescent labeling.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Couple the subsequent Fmoc-protected amino acids sequentially according to the Angiopep-2 sequence using DIC and Oxyma Pure as coupling reagents.

  • After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Wash the resin extensively with DMF and DCM.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the modified Angiopep-2 peptide by mass spectrometry and analytical HPLC.

Protocol 2: Fluorescent Labeling of Cys-Modified Angiopep-2 with a Maleimide-Activated Dye

This protocol describes the conjugation of a maleimide-activated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide) to the C-terminal cysteine of the modified Angiopep-2.

Materials:

  • C-terminally Cys-modified Angiopep-2

  • Maleimide-activated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system

  • Fluorometer

Procedure:

  • Dissolve the Cys-modified Angiopep-2 in PBS (pH 7.2) to a final concentration of 1-5 mg/mL.

  • Dissolve the maleimide-activated fluorescent dye in DMSO to a concentration of 10 mg/mL.

  • Add the dye solution to the peptide solution at a 1.5 to 3-fold molar excess of dye to peptide.

  • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Purify the fluorescently labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide (typically the first colored fractions to elute).

  • Further purify the labeled peptide by reverse-phase HPLC if necessary.

  • Characterize the final product by mass spectrometry to confirm conjugation and by fluorescence spectroscopy to determine the labeling efficiency.

Protocol 3: In Vitro Cellular Uptake and Imaging

This protocol describes the use of fluorescently labeled ANG1005 to visualize its uptake and subcellular localization in cancer cells.

Materials:

  • Fluorescently labeled ANG1005

  • U87 MG human glioblastoma cells (or other LRP1-expressing cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Hoechst 33342 (for nuclear staining)

  • LysoTracker Red (for lysosome staining)

  • Confocal microscope

Procedure:

  • Seed U87 MG cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • The next day, replace the culture medium with fresh medium containing the fluorescently labeled ANG1005 at a final concentration of 1-10 µM.

  • Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.

  • For co-localization studies, add LysoTracker Red (50-100 nM) and Hoechst 33342 (1 µg/mL) to the medium for the last 30 minutes of incubation.

  • Wash the cells three times with warm PBS to remove unbound labeled peptide.

  • Add fresh culture medium or PBS to the dishes.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent dye, LysoTracker, and Hoechst.

  • Analyze the images to determine the cellular uptake and subcellular localization of the fluorescently labeled ANG1005.

In_Vitro_Workflow In Vitro Cellular Uptake and Imaging Workflow Seed_Cells Seed U87 MG cells on imaging dishes Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Labeled_ANG1005 Add fluorescently labeled ANG1005 Incubate_Overnight->Add_Labeled_ANG1005 Incubate_Time_Points Incubate for various time points Add_Labeled_ANG1005->Incubate_Time_Points Add_Stains Add Hoechst and LysoTracker Incubate_Time_Points->Add_Stains Wash_Cells Wash cells with PBS Add_Stains->Wash_Cells Image_Cells Image with confocal microscope Wash_Cells->Image_Cells Analyze_Images Analyze for uptake and localization Image_Cells->Analyze_Images

Caption: Workflow for in vitro imaging of fluorescently labeled ANG1005.

Protocol 4: In Vivo Fluorescence Imaging in a Mouse Model of Brain Metastasis

This protocol provides a general guideline for in vivo imaging of fluorescently labeled ANG1005 in a mouse model of brain metastasis.[16][17][18]

Materials:

  • Fluorescently labeled ANG1005 (preferably with a near-infrared dye like Cy5.5 or Alexa Fluor 680 for better tissue penetration)

  • Tumor-bearing mice (e.g., nude mice with intracranial U87 MG xenografts)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Acquire a baseline fluorescence image before injecting the labeled peptide.

  • Inject the fluorescently labeled ANG1005 intravenously (e.g., via tail vein) at a predetermined dose.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the labeled peptide.

  • Maintain the mouse under anesthesia during imaging.

  • After the final imaging time point, the mouse may be euthanized, and organs (brain, tumor, liver, kidneys, etc.) can be excised for ex vivo imaging to confirm the in vivo signal and quantify the biodistribution.

  • Analyze the images to quantify the fluorescence intensity in the tumor and other organs over time.

In_Vivo_Workflow In Vivo Fluorescence Imaging Workflow Anesthetize_Mouse Anesthetize tumor-bearing mouse Baseline_Image Acquire baseline fluorescence image Anesthetize_Mouse->Baseline_Image Inject_Probe Inject fluorescently labeled ANG1005 Baseline_Image->Inject_Probe Image_Time_Points Acquire images at multiple time points Inject_Probe->Image_Time_Points Euthanize_and_Excise Euthanize and excise organs Image_Time_Points->Euthanize_and_Excise Ex_Vivo_Imaging Ex vivo imaging of organs Euthanize_and_Excise->Ex_Vivo_Imaging Analyze_Data Analyze biodistribution and tumor uptake Ex_Vivo_Imaging->Analyze_Data

Caption: Workflow for in vivo imaging of fluorescently labeled ANG1005.

Data Presentation

The following tables summarize quantitative data from studies using fluorescently labeled Angiopep-2 conjugates, which can serve as a reference for expected outcomes with fluorescently labeled ANG1005.

Table 1: In Vitro Cellular Uptake of Angiopep-2-Daunomycin Conjugates in U87 Glioblastoma Cells [2]

Conjugate Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Daunomycin-Positive Live Cells
10~150~60%
50~400~90%

Table 2: Cellular Uptake of Cy5-labeled Angiopep-2 Conjugated Nanoparticles in hCMEC/D3 Cells (In Vitro BBB Model) [19]

Nanoparticle FormulationCy5 Mean Fluorescence (Arbitrary Units)Percentage of Cy5-Positive Cells
DAA100 (No Angiopep-2)~1,000~5%
DAA100-Ang-2 (1:0.1 ratio)~2,000~7.2%
DAA100-Ang-2 (1:0.5 ratio)~4,000~40%
DAA100-Ang-2 (1:1 ratio)~6,000~80%
DAA100-Ang-2 (1:2 ratio)~8,000~97.8%

Table 3: In Vitro Binding Affinity of FITC-labeled Angiopep-2 to Aβ1-42 Aggregates [20]

LigandBinding TargetDissociation Constant (Kd) (µM)
FITC-Angiopep-2Aβ1-42 aggregates18.63
FITC-Angiopep-2Aβ1-40 aggregatesNo significant binding
FITC-Angiopep-2BSANo significant binding

Conclusion

The fluorescent labeling of ANG1005 is a powerful tool for researchers in drug development and cancer biology. By employing a strategic approach to labeling that preserves the integrity and function of the peptide-drug conjugate, it is possible to conduct detailed imaging studies to elucidate its mechanism of action and therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for the successful fluorescent labeling and imaging of ANG1005, paving the way for further advancements in the development of targeted therapies for brain tumors.

References

Application

Application Notes and Protocols for In Situ Brain Perfusion Studies of ANG1005 Uptake

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel (B517696) across the blood-brain barrier (BBB) for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel (B517696) across the blood-brain barrier (BBB) for the treatment of brain tumors. It consists of three molecules of paclitaxel linked to Angiopep-2, a 19-amino acid peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP1). LRP1 is highly expressed on the endothelial cells of the BBB, facilitating the receptor-mediated transcytosis of ANG1005 from the blood into the brain parenchyma.

The in situ brain perfusion technique is a powerful method for quantifying the transport of compounds across the BBB. This technique allows for precise control over the composition of the perfusate and the duration of exposure to the brain vasculature, enabling the accurate determination of brain uptake kinetics. These application notes provide a detailed protocol for utilizing the in situ brain perfusion technique to study the brain uptake of ANG1005 in rodents, along with representative quantitative data and visualizations of the experimental workflow and the proposed mechanism of transport.

Signaling Pathway and Mechanism of Uptake

ANG1005 crosses the blood-brain barrier via receptor-mediated transcytosis, a process initiated by the binding of its Angiopep-2 moiety to the LRP1 receptor on the surface of brain capillary endothelial cells. This interaction triggers the endocytosis of the ANG1005-LRP1 complex. The endocytic vesicle then traverses the endothelial cell, and ANG1005 is released into the brain parenchyma. This targeted delivery mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, which typically limits the brain penetration of paclitaxel. Once inside the brain, the paclitaxel molecules are cleaved from the Angiopep-2 vector by lysosomal esterases, allowing the cytotoxic agent to exert its anti-tumor effects.

ANG1005_Uptake_Pathway cluster_blood Blood cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 Binding LRP1_ANG1005 LRP1-ANG1005 Complex Endosome Endocytic Vesicle Paclitaxel Paclitaxel Endosome->Paclitaxel Release & Cleavage Angiopep2 Angiopep-2 LRP1_ANG1005->Endosome Endocytosis

Figure 1: LRP1-mediated transcytosis of ANG1005 across the BBB.

Quantitative Data Summary

The following tables summarize the quantitative data from in situ brain perfusion studies comparing the brain uptake of ANG1005 with paclitaxel. The brain influx coefficient (Kin) represents the rate of transport across the BBB.

CompoundBrain Influx Coefficient (Kin) (mL/s/g)Fold Increase vs. PaclitaxelReference
125I-ANG10057.3 ± 0.2 × 10-386
3H-Paclitaxel8.5 ± 0.5 × 10-51

Table 1: Brain Influx Coefficient of ANG1005 and Paclitaxel in Rats. Data are presented as mean ± SEM.

Brain Compartment125I-ANG1005 Apparent Volume of Distribution (Vd) (µL/g)3H-Paclitaxel Apparent Volume of Distribution (Vd) (µL/g)Reference
Total Brain Homogenate~350~75
Brain Capillary Fraction~100~25
Brain Parenchyma~250~50

Table 2: Apparent Volume of Distribution of ANG1005 and Paclitaxel in Mouse Brain after 5 minutes of in situ perfusion. Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

In Situ Brain Perfusion Technique for ANG1005 Uptake Studies in Rodents

This protocol is adapted from established methods for in situ brain perfusion.

Materials:

  • Animals: Male Sprague-Dawley rats or CD-1 mice.

  • Anesthetics: Sodium pentobarbital (B6593769) or other suitable anesthetic.

  • Perfusion Fluid: Bicarbonate-buffered physiological saline (e.g., Krebs-Ringer bicarbonate buffer) or artificial blood, warmed to 37°C and gassed with 95% O2 / 5% CO2.

  • Test Compound: Radiolabeled ANG1005 (e.g., 125I-ANG1005) and a vascular space marker (e.g., 14C-sucrose or 14C-dextran).

  • Surgical Equipment: Surgical scissors, forceps, hemostats, retractors, and a perfusion pump.

  • Cannulation Supplies: Polyethylene tubing for carotid artery cannulation.

  • Sample Collection and Processing: Scintillation vials, scintillation counter, tissue homogenizer, and reagents for capillary depletion assay (if required).

Experimental Workflow:

InSitu_Perfusion_Workflow cluster_perfusion Perfusion Steps A Anesthetize Animal B Expose Carotid Arteries A->B C Ligate External Carotid Artery & Cannulate Common Carotid Artery B->C D Initiate Perfusion with Perfusion Fluid C->D E Sever Jugular Veins D->E F Switch to Perfusion Fluid containing Radiolabeled ANG1005 and Vascular Marker D->F G Perfuse for a Defined Time (e.g., 120 seconds) F->G H Stop Perfusion & Decapitate G->H I Dissect Brain H->I J Sample Processing & Radioactivity Measurement I->J K Calculate Brain Uptake (Kin) J->K

Figure 2: Experimental workflow for the in situ brain perfusion technique.

Procedure:

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, i.p.). Ensure a deep level of anesthesia is achieved by checking for the absence of pedal and corneal reflexes.

  • Surgical Preparation: Place the animal in a supine position. Make a midline incision in the neck to expose the trachea and the common carotid arteries.

  • Cannulation: Carefully isolate the common carotid artery. Ligate the external carotid artery and place a loose ligature around the common carotid artery. Insert a cannula filled with heparinized saline into the common carotid artery and secure it with the ligature.

  • Initiation of Perfusion: Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 5 mL/min for rats). Simultaneously, sever the jugular veins to allow for drainage.

  • Infusion of Test Compound: After a brief pre-perfusion period to wash out the blood, switch to the perfusion fluid containing a known concentration of radiolabeled ANG1005 and the vascular space marker.

  • Perfusion Duration: Continue the perfusion for a predetermined time, typically ranging from 30 seconds to 5 minutes. A 120-second perfusion time has been shown to be suitable for ANG1005 uptake studies.

  • Termination and Sample Collection: At the end of the perfusion period, stop the pump and immediately decapitate the animal.

  • Brain Dissection: Quickly remove the brain from the skull and dissect the desired brain regions on a cold surface.

  • Sample Processing: Weigh the brain samples and prepare them for radioactivity measurement. This may involve homogenization of the tissue.

  • Capillary Depletion (Optional): To differentiate between the compound in the brain parenchyma and that remaining in the capillaries, a capillary depletion method can be employed.

  • Radioactivity Measurement: Determine the amount of radioactivity in the brain samples and in aliquots of the perfusion fluid using a scintillation counter.

  • Calculation of Brain Uptake: Calculate the brain influx coefficient (Kin) using the following equation:

    Kin = (Abr - Vv * Cpf) / (Cpf * t)

    Where:

    • Abr is the amount of radioactivity in the brain (dpm/g).

    • Vv is the vascular volume, determined from the vascular marker (mL/g).

    • Cpf is the concentration of radioactivity in the perfusate (dpm/mL).

    • t is the perfusion time (s).

Conclusion

The in situ brain perfusion technique is an invaluable tool for characterizing the brain uptake of ANG1005. The data consistently demonstrate that ANG1005 exhibits significantly enhanced brain penetration compared to paclitaxel, supporting its development as a targeted therapy for brain malignancies. The detailed protocol provided herein offers a standardized approach for conducting these studies, ensuring reproducibility and comparability of results across different laboratories.

Method

Application Notes and Protocols for the HPLC Analysis of ANG1005 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate designed to overcome the blood-brain barrier and deliv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate designed to overcome the blood-brain barrier and deliver paclitaxel to brain tumors. It consists of three molecules of paclitaxel covalently linked to the Angiopep-2 peptide. This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on the blood-brain barrier and various tumor cells, facilitating receptor-mediated transcytosis into the brain.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of ANG1005 and its primary metabolite, paclitaxel, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of ANG1005

ANG1005 utilizes the LRP-1 receptor to cross the blood-brain barrier and enter tumor cells. The Angiopep-2 peptide component of ANG1005 binds to LRP-1, initiating receptor-mediated endocytosis. Once inside the cell, the ester linkages between paclitaxel and the peptide are cleaved, releasing the active paclitaxel molecules to exert their cytotoxic effects by stabilizing microtubules and arresting the cell cycle.

ANG1005_Signaling_Pathway ANG1005 LRP-1 Mediated Uptake and Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma / Tumor Cell ANG1005 ANG1005 LRP1_receptor LRP-1 Receptor ANG1005->LRP1_receptor Binding ANG1005_LRP1 ANG1005-LRP1 Complex LRP1_receptor->ANG1005_LRP1 Receptor-Mediated Endocytosis Endosome Endosome ANG1005_released ANG1005 Endosome->ANG1005_released Transcytosis ANG1005_LRP1->Endosome Paclitaxel Paclitaxel (Released) ANG1005_released->Paclitaxel Esterase Cleavage Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest

Caption: LRP-1 mediated uptake and intracellular action of ANG1005.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of ANG1005 from a Phase I clinical study in patients with advanced solid tumors and brain metastases.[3]

Table 1: Pharmacokinetic Parameters of ANG1005 at the Maximum Tolerated Dose (650 mg/m²)

ParameterValueUnit
Cmax306µg/mL
AUCinf2571µg·h/mL
T1/24.0h
Clearance (CL)285mL/m²·h

Table 2: Brain Uptake of ANG1005 vs. Paclitaxel [4][5]

CompoundBrain-to-Blood Ratio (Kin)Fold Increase vs. Paclitaxel
ANG10057.3 x 10⁻³ mL/s/g86
Paclitaxel8.5 x 10⁻⁵ mL/s/g1

Experimental Protocols

Protocol 1: HPLC-UV Analysis of ANG1005

This protocol is based on methods described for the analysis of ANG1005 in perfusion fluid and for stability testing.[4][6]

1. Objective: To quantify ANG1005 in simple aqueous matrices and to assess its stability.

2. Materials and Reagents:

  • ANG1005 reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample reconstitution, if necessary)

3. Instrumentation:

  • HPLC system with a UV detector (e.g., Varian Prostar HPLC system with a Dynamax UV detector)

  • Reversed-phase C18 column (e.g., YMC-Pak ODS-AM, 5 µm, 150 x 4.6 mm)

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.05% TFA

  • Mobile Phase B: Acetonitrile with 0.05% TFA

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

5. Gradient Program: While a specific detailed gradient program is not publicly available, a typical starting point for a scouting gradient for a peptide-drug conjugate like ANG1005 would be:

Time (min)% Mobile Phase B
0.010
4.010
20.090
25.090
26.010
30.010

6. Sample Preparation (for stability testing in formulation):

  • Solubilize ANG1005 in the desired formulation (e.g., Solutol/Ringer's HEPES buffer).[6]

  • Dilute an aliquot of the formulation with the initial mobile phase to a concentration within the calibration curve range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

7. Data Analysis:

  • Create a calibration curve using the ANG1005 reference standard.

  • Quantify ANG1005 in the samples by comparing the peak area to the calibration curve.

  • The retention time for ANG1005 is expected to be around 13-15 minutes under these conditions.[4]

Protocol 2: LC-MS/MS Analysis of ANG1005 in Human Plasma

This protocol is based on a validated method used in a clinical trial for the determination of ANG1005 in human EDTA K2 plasma.[3]

1. Objective: To quantify ANG1005 in human plasma for pharmacokinetic studies.

2. Materials and Reagents:

  • ANG1005 reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • Human EDTA K2 plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column suitable for LC-MS analysis

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program: A suitable gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute ANG1005, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing the ANG1005 standard to find the precursor ion (likely a multiply charged species due to its size) and the most abundant and stable product ions. A similar process should be followed for the internal standard.

6. Method Validation Parameters: This method was validated with a limit of quantitation of 0.50 to 2.00 µg/mL.[3] A full validation would include assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for ANG1005 Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Quantification Biological_Matrix Biological Matrix (e.g., Plasma) Extraction Extraction Biological_Matrix->Extraction Protein_Precipitation Protein Precipitation (for LC-MS/MS) Reconstitution Reconstitution Protein_Precipitation->Reconstitution Dilution_Filtration Dilution & Filtration (for HPLC-UV) Dilution_Filtration->Reconstitution Extraction->Protein_Precipitation LC-MS/MS Extraction->Dilution_Filtration HPLC-UV HPLC_UV HPLC-UV Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram LC_MSMS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the analysis of ANG1005.

Analysis of Metabolites

The primary metabolic fate of ANG1005 in vivo is the cleavage of the ester bonds, leading to the release of paclitaxel. Therefore, the analysis of ANG1005 metabolites should focus on the quantification of paclitaxel in the presence of the parent drug. The LC-MS/MS method described above can be adapted to simultaneously quantify both ANG1005 and paclitaxel by including the specific MRM transitions for paclitaxel. As of the current literature, other specific metabolites of the ANG1005 conjugate itself (fragments of the peptide or partially de-esterified conjugates) have not been extensively characterized in publicly available resources. In a clinical study, it was noted that free paclitaxel accounted for approximately 10% of the total plasma exposure after ANG1005 administration.[3]

References

Application

Application Notes and Protocols for ANG1005 Dosage Calculation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of cent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of central nervous system (CNS) malignancies. It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3][4] This peptide vector facilitates the transport of paclitaxel across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells and is often upregulated in tumor cells.[5][6][7] Once inside the CNS, ANG1005 is internalized by tumor cells, where intracellular esterases are believed to cleave the paclitaxel molecules from the Angiopep-2 peptide, allowing the released paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inhibiting cell division.[1][4] Preclinical studies have demonstrated the efficacy of ANG1005 in various animal models of brain tumors and metastases, showing significantly increased brain uptake and improved survival compared to conventional paclitaxel.[2][8][9][10]

These application notes provide a comprehensive overview of the dosage, administration, and experimental design for in vivo studies utilizing ANG1005, based on published preclinical data.

Data Presentation: ANG1005 Dosages in Preclinical Animal Models

The following table summarizes the dosages of ANG1005 used in various animal studies. This information is crucial for designing new experiments and for comparing results across different cancer models.

Animal ModelCancer TypeCell LineRoute of AdministrationDosageDosing ScheduleReference
Nude MiceGlioblastomaU87 MGIntravenous (IV)50 mg/kgEvery third day for five doses[1]
Nude MiceGlioblastomaU87 MGIntraperitoneal (IP)50 mg/kgTwice a week[1][10]
Nude MiceGlioblastomaU87 MGIntraperitoneal (IP)40 mg/kg then 100 mg/kg40 mg/kg once a day for 5 days, then 100 mg/kg every third day for two doses[1]
Nude MiceLung CarcinomaNCI-H460Intravenous (IV)20 mg/kgEvery third day for five doses[1]
Nude MiceLung CarcinomaNCI-H460Intraperitoneal (IP)20 mg/kg, 50 mg/kgEvery third day for four doses[1]
MiceBreast Cancer Brain MetastasesNot SpecifiedIntravenous (IV)10 mg/kgSingle bolus injection[2]
Nude RatsLung CarcinomaNCI-H460Intravenous (IV) Infusion15 mg/kg/injectionQ3Dx5 (every 3 days for 5 doses)[11]
Nude RatsLung CarcinomaNCI-H460Intravenous (IV) Bolus11.25 mg/kgSingle injection[11]
Nude RatsLung CarcinomaNCI-H460Intraperitoneal (IP)75 mg/kgSingle injection[11]

Experimental Protocols

General Guidelines for Animal Handling and Care

All animal experiments should be conducted in accordance with the guidelines provided by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

Protocol 1: Intracerebral Tumor Implantation in Nude Mice

This protocol is adapted from studies investigating the efficacy of ANG1005 against glioblastoma.[1][10]

Materials:

  • U87 MG glioblastoma cells

  • Nude mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, etc.)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture U87 MG cells to 80-90% confluency.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthetize the mouse using an approved anesthetic protocol.

  • Secure the mouse in the stereotaxic apparatus.

  • Make a small incision in the scalp to expose the skull.

  • Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the right striatum at a rate of 0.5 µL/min.

  • After injection, leave the needle in place for 5 minutes to prevent reflux.

  • Slowly withdraw the needle and suture the incision.

  • Monitor the animal for recovery and signs of tumor growth (e.g., weight loss, neurological deficits).

Protocol 2: Subcutaneous Tumor Xenograft Model in Nude Mice

This protocol is based on studies evaluating the systemic antitumor activity of ANG1005.[1]

Materials:

  • U87 MG glioblastoma or NCI-H460 lung carcinoma cells

  • Nude mice

  • Syringes and needles (27-gauge)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Prepare a cell suspension of 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel.

  • Inject the cell suspension subcutaneously into the right flank of the mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-300 mm³).

  • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Initiate treatment when tumors reach the desired size.

Protocol 3: ANG1005 Administration

The following are general procedures for intravenous and intraperitoneal administration of ANG1005. The vehicle for ANG1005 is typically a sterile, biocompatible solution such as saline or a specific formulation buffer if provided by the manufacturer.

Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, inject the appropriate volume of ANG1005 solution into a lateral tail vein.

  • Apply gentle pressure to the injection site after withdrawing the needle.

Intraperitoneal (IP) Injection:

  • Restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Inject the ANG1005 solution.

  • Withdraw the needle and return the mouse to its cage.

Signaling Pathway and Experimental Workflow Diagrams

ANG1005_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_tumor Tumor Cell ANG1005 ANG1005 LRP1_receptor LRP1 Receptor ANG1005->LRP1_receptor Binding ANG1005_CNS ANG1005 LRP1_receptor->ANG1005_CNS Receptor-Mediated Transcytosis LRP1_tumor LRP1 Receptor ANG1005_CNS->LRP1_tumor Binding Endosome Endosome LRP1_tumor->Endosome Endocytosis Paclitaxel Paclitaxel Endosome->Paclitaxel Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Stabilization Apoptosis Apoptosis Microtubules->Apoptosis Inhibition of Cell Division Experimental_Workflow start Start: Tumor Cell Culture implantation Tumor Implantation (Intracerebral or Subcutaneous) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment ANG1005 Treatment Initiation tumor_growth->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection analysis Data Analysis data_collection->analysis end End: Results Interpretation analysis->end

References

Method

Application Notes and Protocols: Monitoring Tumor Response to ANG1005 with MRI

For Researchers, Scientists, and Drug Development Professionals Introduction ANG1005 is a novel peptide-drug conjugate designed to treat brain tumors and brain metastases. It consists of three molecules of the chemothera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to treat brain tumors and brain metastases. It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This peptide facilitates the transport of ANG1005 across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP-1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells.[1][2][3] Once inside the central nervous system and within tumor cells, the ester linkages are cleaved, releasing paclitaxel to exert its anti-tumor effects.[4][5] This application note provides detailed protocols for monitoring the therapeutic efficacy of ANG1005 in preclinical and clinical settings using Magnetic Resonance Imaging (MRI), alongside relevant in vitro and in vivo experimental procedures.

Mechanism of Action of ANG1005

ANG1005's mechanism of action is a two-step process involving transport across the BBB and subsequent intracellular drug release.

  • Blood-Brain Barrier Transcytosis: Angiopep-2, the peptide component of ANG1005, binds to LRP-1 receptors on brain endothelial cells.[6][7] This interaction facilitates receptor-mediated transcytosis, allowing the entire conjugate to cross the otherwise impermeable BBB.[8]

  • Tumor Cell Uptake and Paclitaxel Release: LRP-1 is also overexpressed on the surface of many tumor cells, including gliomas and metastatic breast cancer cells.[6][9] ANG1005 binds to these receptors and is internalized via endocytosis.[10] Inside the acidic environment of the lysosomes, the ester bonds linking paclitaxel to Angiopep-2 are hydrolyzed, releasing active paclitaxel into the cytoplasm.[10]

  • Microtubule Stabilization: The released paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[4][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][11]

Signaling Pathway

ANG1005_Signaling_Pathway cluster_transport Blood-Brain Barrier Transport cluster_uptake Tumor Cell Uptake & Drug Release cluster_action Paclitaxel's Intracellular Action ANG1005 ANG1005 LRP1_BBB LRP-1 (BBB Endothelial Cell) ANG1005->LRP1_BBB Binding Transcytosis Receptor-Mediated Transcytosis LRP1_BBB->Transcytosis ANG1005_CNS ANG1005 (in CNS) Transcytosis->ANG1005_CNS LRP1_Tumor LRP-1 (Tumor Cell) ANG1005_CNS->LRP1_Tumor Binding Endocytosis Endocytosis LRP1_Tumor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Paclitaxel Paclitaxel Lysosome->Paclitaxel Ester bond cleavage Microtubules Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Bax Bax (pro-apoptotic) AKT_MAPK AKT/MAPK Pathway

Experimental Protocols

In Vitro Efficacy Assessment

1. Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of ANG1005 on cancer cell lines.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or glioblastoma cell lines (e.g., U87 MG)

    • 96-well plates

    • Complete culture medium

    • ANG1005 and Paclitaxel

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[5]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of ANG1005 and paclitaxel in complete medium.

    • Replace the medium with 100 µL of the drug dilutions. Include untreated control wells.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis of Apoptotic Markers

This protocol investigates the effect of ANG1005 on the expression of proteins involved in apoptosis, such as the Bcl-2 family.

  • Materials:

    • Cancer cells treated with ANG1005

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Treat cells with desired concentrations of ANG1005 for 24-48 hours.

    • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[13]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detect protein bands using a chemiluminescence substrate.

in_vitro_workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, U87 MG) start->cell_culture treatment Treat with ANG1005 (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Apoptotic Markers) treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

In Vivo Efficacy Assessment and MRI Monitoring

1. Intracranial Tumor Model in Mice

This protocol describes the establishment of a breast cancer brain metastasis model in mice.

  • Animal Model: Female athymic nude mice (4-6 weeks old).[11]

  • Cell Line: Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-Br-Luc).[10]

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a stereotactic drill, create a small burr hole over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject approximately 1 x 10^5 cells in 5 µL of PBS into the brain parenchyma at a depth of 2.5-3.0 mm.[11]

    • Withdraw the needle slowly and suture the incision.

    • Monitor the animals for tumor growth using bioluminescence imaging (BLI) and MRI.

2. MRI Protocol for Tumor Monitoring

This protocol outlines the parameters for acquiring MRI scans to monitor tumor growth and response to ANG1005.

  • MRI System: 1.5T or 3T clinical MRI scanner or a dedicated small animal MRI system.

  • Coil: Vendor-specific head coil.

  • Anesthesia: Isoflurane for the duration of the scan.

  • Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1 mmol/kg.

  • Imaging Sequences:

SequenceSlice Thickness (mm)TR (ms)TE (ms)FOV (mm)Matrix
T2-weighted FSE/TSE (Axial) ≤ 23000-500080-120200-240256x256
T2-weighted FLAIR (Axial) ≤ 1.56000-1000090-140250x250≥ 244x244
T1-weighted SE/GRE (Axial, Pre-contrast) ≤ 1.5400-60010-20240x240256x256
T1-weighted SE/GRE (Axial, Post-contrast) ≤ 1.5400-60010-20240x240256x256
  • Procedure:

    • Acquire baseline MRI scans before initiating treatment.

    • Administer ANG1005 intravenously at the desired dose and schedule.

    • Perform follow-up MRI scans at regular intervals (e.g., weekly or bi-weekly) to monitor tumor volume changes.

    • For post-contrast imaging, acquire T1-weighted scans immediately following the intravenous injection of the contrast agent.

3. Tumor Response Assessment using RECIST 1.1 Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 should be adapted for intracranial lesions to assess tumor response.[8][9]

  • Target Lesions: Select up to five measurable intracranial lesions with a longest diameter of ≥10 mm.[9]

  • Response Evaluation:

    • Complete Response (CR): Disappearance of all target lesions.[9]

    • Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline.[9]

    • Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[9]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]

in_vivo_workflow start Start tumor_model Establish Intracranial Tumor Model in Mice start->tumor_model baseline_mri Baseline MRI Scan tumor_model->baseline_mri treatment Administer ANG1005 baseline_mri->treatment followup_mri Follow-up MRI Scans (Weekly/Bi-weekly) treatment->followup_mri followup_mri->followup_mri Repeat response_assessment Tumor Response Assessment (RECIST 1.1) followup_mri->response_assessment data_analysis Data Analysis and Quantitative Comparison response_assessment->data_analysis end End data_analysis->end

Data Presentation

Quantitative data from preclinical and clinical studies should be summarized in tables for clear comparison.

Table 1: Preclinical In Vivo Efficacy of ANG1005

Animal ModelTumor Cell LineTreatment GroupMedian Survival (days)% Increase in Lifespan
Nude MiceU87 MG GlioblastomaVehicle16.5-
ANG1005 (50 mg/kg)1915%
Nude MiceNCI-H460 Lung CarcinomaVehicle11-
ANG1005 (20 mg/kg)1318%
ANG1005 (50 mg/kg)1427%

Data adapted from preclinical studies.[15]

Table 2: Clinical Response to ANG1005 in Patients with Brain Metastases

Study PhasePatient PopulationANG1005 DoseIntracranial Objective Response Rate (iORR)Intracranial Patient Benefit (SD or better)
Phase IIBreast Cancer Brain Metastases600 mg/m² q3w15% (Investigator assessment)77%
8% (Independent review)
Phase IAdvanced Solid Tumors with Brain Metastases≥420 mg/m²18.5% (Partial Response)59.5% (Stable Disease)

Data from clinical trials.[1]

Conclusion

Monitoring the response of brain tumors to ANG1005 using MRI provides a non-invasive and quantitative method to assess therapeutic efficacy. The detailed protocols provided in this application note for in vitro and in vivo studies, along with standardized MRI procedures and response assessment criteria, offer a comprehensive framework for researchers and drug development professionals. The ability of ANG1005 to cross the blood-brain barrier and deliver paclitaxel to intracranial tumors holds significant promise for the treatment of primary and metastatic brain cancers.

References

Application

Application of ANG1005 in Patient-Derived Xenograft (PDX) Models

Application Notes for Researchers Introduction ANG1005 is an innovative peptide-drug conjugate designed to overcome the challenge of delivering chemotherapy across the blood-brain barrier (BBB). It consists of three mole...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers

Introduction

ANG1005 is an innovative peptide-drug conjugate designed to overcome the challenge of delivering chemotherapy across the blood-brain barrier (BBB). It consists of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This peptide vector targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells, including those in brain metastases.[1][2][3][4] This targeted mechanism facilitates the transport of paclitaxel into the brain parenchyma and into tumor cells, offering a promising therapeutic strategy for primary brain tumors and brain metastases.[1][5][6]

Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are a superior preclinical platform.[7][8] These models retain the histological and genetic characteristics of the original human tumor, providing a more accurate representation of tumor heterogeneity and predicting clinical outcomes with greater fidelity than traditional cell line-derived xenografts.[7][8][9] The application of ANG1005 in PDX models, particularly those derived from brain metastases of breast cancer or glioblastoma, offers a highly relevant system to evaluate its efficacy, study mechanisms of action, and identify potential biomarkers of response.

Mechanism of Action

The therapeutic action of ANG1005 is a multi-step process. First, the Angiopep-2 peptide moiety of ANG1005 binds to LRP1 receptors on the surface of brain capillary endothelial cells.[1][2] This binding triggers receptor-mediated transcytosis, effectively shuttling the entire conjugate across the BBB into the brain.[6] Once in the brain parenchyma, ANG1005 can then bind to LRP1 receptors that are often overexpressed on the surface of tumor cells (e.g., glioma, breast cancer metastases).[1][5] Following binding, the conjugate is internalized into the tumor cell via endocytosis. Inside the cell, lysosomal esterases cleave the ester bonds linking paclitaxel to the peptide backbone.[1] The released paclitaxel is then free to exert its cytotoxic effect by binding to β-tubulin, stabilizing microtubules, arresting the cell cycle during mitosis, and ultimately inducing apoptosis.[6]

Preclinical and Clinical Data Summary

While specific data on ANG1005 in PDX models is not extensively published, data from cell line-derived xenograft models and clinical trials provide strong evidence of its activity.

Table 1: Summary of Preclinical Efficacy in Xenograft Models

Model TypeCancer TypeKey FindingsReference
Intracerebral XenograftHuman Glioblastoma (U87 MG)ANG1005 administration led to a significant increase in the survival of mice compared to paclitaxel.[10]
Intracerebral XenograftHuman Lung Carcinoma (NCI-H460)ANG1005 treatment resulted in a significant increase in survival time for tumor-bearing mice.[10]
Intracerebral XenograftBreast Cancer Brain Metastasis (MDA-MB-231BR)Brain uptake of ANG1005 was 86-fold greater than paclitaxel. In vivo uptake into brain metastases exceeded paclitaxel by 4-54 fold.[1][11]

Table 2: Summary of Clinical Trial Efficacy (Phase II)

Patient PopulationDosageKey Efficacy EndpointsReference
Recurrent Brain Metastases from Breast Cancer (n=72)600 mg/m² IV every 3 weeksIntracranial Objective Response Rate (iORR): 15% (investigator review). Patient Benefit (Stable Disease or better): 77% (intracranial), 86% (extracranial).[2][12]
Leptomeningeal Carcinomatosis subset (n=28)600 mg/m² IV every 3 weeksMedian Overall Survival: 8.0 months. 79% of patients had intracranial disease control.[2][12]
Recurrent High-Grade Glioma600 mg/m² IV every 3 weeksMedian Overall Survival (Arm 3): 18.2 months. The study did not meet primary efficacy endpoints of ORR and PFS but the drug was found to be safe.[5][13]

Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma / Tumor Microenvironment cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB 1. Binding EndothelialCell Endothelial Cell LRP1_BBB->EndothelialCell 2. Transcytosis ANG1005_brain ANG1005 EndothelialCell->ANG1005_brain LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor 3. Binding Endosome Endosome LRP1_Tumor->Endosome 4. Endocytosis Paclitaxel Released Paclitaxel Endosome->Paclitaxel 5. Esterase Cleavage Tubulin Microtubule Stabilization Paclitaxel->Tubulin 6. Binds Tubulin Apoptosis Apoptosis Tubulin->Apoptosis 7. Mitotic Arrest

Caption: Mechanism of ANG1005 crossing the BBB and acting on tumor cells.

PDX_Experimental_Workflow cluster_setup PDX Model Establishment cluster_study Efficacy Study PatientTumor 1. Obtain Fresh Patient Tumor Tissue (e.g., Brain Met) Implantation 2. Implant Tissue into Immunodeficient Mice (NSG) PatientTumor->Implantation P0 3. P0 Tumor Growth & Expansion Implantation->P0 P1_Implant 4. Implant P1 Fragments into Cohort Mice P0->P1_Implant TumorGrowth 5. Monitor Tumor Growth (to ~100-150 mm³) P1_Implant->TumorGrowth Randomization 6. Randomize into Treatment Groups TumorGrowth->Randomization Treatment 7. Administer ANG1005 / Vehicle (e.g., IV, q3d x4) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor Growth Inhibition, IHC, etc.) Monitoring->Endpoint

Caption: General experimental workflow for ANG1005 testing in PDX models.

Protocols

Protocol 1: Establishment of Brain Metastasis Patient-Derived Xenografts (BM-PDX)

This protocol describes a general method for establishing a PDX model from a patient's resected brain metastasis tissue.

Materials:

  • Fresh human brain metastasis tumor tissue, collected in sterile media on ice.

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice), female, 6-8 weeks old.

  • Surgical toolkit: sterile scalpels, forceps, scissors.

  • Matrigel® Basement Membrane Matrix.

  • Anesthesia (e.g., isoflurane).

  • Analgesics and post-operative care supplies.

Methodology:

  • Tissue Processing:

    • All procedures should be performed in a biosafety cabinet under sterile conditions.

    • Wash the fresh tumor tissue 2-3 times with cold, sterile Phosphate-Buffered Saline (PBS) containing antibiotics.

    • Mechanically mince the tumor tissue into small fragments (~2-3 mm³).

  • Implantation (Orthotopic - Mammary Fat Pad):

    • Anesthetize the NSG mouse.

    • Make a small incision in the skin over the fourth inguinal mammary fat pad.

    • Gently create a pocket in the fat pad using blunt dissection.

    • (Optional) Mix the tumor fragment with 30-50 µL of Matrigel to support initial engraftment.

    • Implant one tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care & Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice for recovery and signs of distress.

    • Palpate the implantation site weekly to check for tumor growth. The initial (P0) passage may take several months to establish.

  • Tumor Expansion (Passaging):

    • When the P0 tumor reaches a substantial size (e.g., 1000-1500 mm³), humanely euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor should be cryopreserved for banking, and another portion can be fixed for histological confirmation that it retains the features of the original patient tumor.

    • The remaining tumor tissue can be fragmented and implanted into a new cohort of mice to generate P1 models for efficacy studies.

Protocol 2: ANG1005 Efficacy Study in a BM-PDX Model

This protocol outlines a study to evaluate the antitumor activity of ANG1005 in established PDX models.

Materials:

  • A cohort of NSG mice bearing established BM-PDX tumors (passage 1-3 recommended).

  • ANG1005, formulated for injection.

  • Vehicle control (e.g., sterile saline).

  • Digital calipers.

  • Animal scale.

Methodology:

  • Cohort Preparation:

    • Implant tumor fragments into the mammary fat pads of a cohort of female NSG mice.

    • Once tumors become palpable, begin measuring tumor volume with digital calipers 2-3 times per week. (Volume = (Length x Width²) / 2).

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

      • Group 1: Vehicle Control (IV)

      • Group 2: ANG1005 (e.g., 10 mg/kg, IV)

  • Drug Administration:

    • Administer ANG1005 or vehicle via intravenous (tail vein) injection. A preclinical dosing schedule might be every 3 days for 4 injections (q3d x4), but this should be optimized based on tolerability studies.

    • Monitor mice for any acute toxicity post-injection.

  • Efficacy Monitoring:

    • Measure tumor volume and mouse body weight at least twice a week throughout the study. Body weight loss can be an indicator of toxicity.

    • Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or signs of morbidity appear, as per IACUC guidelines.

  • Endpoint Analysis:

    • At the end of the study, euthanize all mice and resect the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for the ANG1005 group relative to the vehicle control group.

    • Tumor tissue can be processed for further analysis:

      • Immunohistochemistry (IHC): To assess proliferation (Ki-67), apoptosis (cleaved caspase-3), and LRP1 expression.

      • Western Blot: To analyze signaling pathway modulation.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To measure drug concentration in plasma and tumor tissue at various time points.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming ANG1005 Resistance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ANG1005.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and how does it work?

A1: ANG1005 is a peptide-drug conjugate composed of three molecules of the chemotherapy agent paclitaxel (B517696) linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1] LRP1 is highly expressed on the blood-brain barrier and is also overexpressed in various cancer cells, including glioma and breast cancer.[2][3] This targeted delivery system is designed to transport paclitaxel across the blood-brain barrier and into cancer cells.[1] Once inside the cell, ANG1005 is trafficked to the lysosome, where enzymes cleave the paclitaxel from the Angiopep-2 peptide, releasing the active drug to exert its anti-cancer effects by stabilizing microtubules and inducing cell death.[4]

Q2: My cancer cells are showing resistance to ANG1005. What are the potential mechanisms?

A2: Resistance to ANG1005 can be multifactorial. The primary suspected mechanisms include:

  • Reduced LRP1 Expression: The cancer cells may have low or absent LRP1 expression, preventing the uptake of ANG1005.

  • Impaired Lysosomal Function: The lysosomes may not be functioning correctly, leading to inefficient cleavage of paclitaxel from the Angiopep-2 peptide.[5] This can be due to factors like an altered lysosomal pH.[6]

  • Increased Drug Efflux: While ANG1005 itself may not be a substrate for efflux pumps like P-glycoprotein (ABCB1), once paclitaxel is released, it can be actively transported out of the cell by these pumps, reducing its intracellular concentration.[7][8][9]

  • Paclitaxel-Specific Resistance: The cancer cells may have developed resistance to paclitaxel itself through mechanisms such as mutations in β-tubulin or defects in apoptotic pathways.[7][10]

Q3: Is ANG1005 effective against paclitaxel-resistant cancer cells?

A3: ANG1005 has shown the potential to be effective in some cases of paclitaxel resistance.[2] This is because by being conjugated to Angiopep-2, it can bypass the common paclitaxel resistance mechanism of P-glycoprotein-mediated efflux.[2] However, if the resistance is due to downstream mechanisms (e.g., tubulin mutations), the cells will likely remain resistant to ANG1005.

Troubleshooting Guides

This guide is designed to help you troubleshoot common issues encountered during your experiments with ANG1005.

Problem 1: Reduced or no cytotoxic effect of ANG1005 in vitro.
Possible Cause Suggested Solution
Low or absent LRP1 expression on cancer cells. 1. Verify LRP1 expression: Perform Western blot, flow cytometry, or immunohistochemistry (IHC) to confirm LRP1 expression on your cell line. 2. Use a positive control cell line: Include a cell line known to express high levels of LRP1 (e.g., U87 glioblastoma cells) in your experiments.[3] 3. Consider LRP1 induction: Some studies suggest that the tumor microenvironment (e.g., hypoxia) can upregulate LRP1 expression.[3]
Impaired lysosomal function. 1. Assess lysosomal pH: Use a lysosomal pH-sensitive probe to check for abnormalities in lysosomal acidification. 2. Evaluate lysosomal enzyme activity: Measure the activity of key lysosomal proteases. 3. Combination therapy: Consider co-treatment with agents that can modulate lysosomal function.
High expression of ABCB1 (P-glycoprotein). 1. Measure ABCB1 expression and activity: Use quantitative PCR (qPCR) or Western blot to determine ABCB1 expression levels and a functional assay (e.g., rhodamine 123 efflux assay) to assess its activity.[11] 2. Use an ABCB1 inhibitor: Co-administer a known ABCB1 inhibitor (e.g., verapamil, cyclosporin (B1163) A) with ANG1005 to see if it restores sensitivity.[12][13]
Paclitaxel-specific resistance. 1. Sequence β-tubulin genes: Check for mutations in the paclitaxel-binding site of β-tubulin. 2. Assess apoptotic pathways: Evaluate the expression and function of key apoptotic proteins (e.g., Bcl-2 family members).
Problem 2: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in cell culture conditions. 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Monitor cell health and confluency: Ensure cells are healthy and at a consistent confluency at the time of treatment.
Inconsistent ANG1005 preparation. 1. Follow manufacturer's instructions: Prepare fresh solutions of ANG1005 for each experiment and use the recommended solvent and storage conditions.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of ANG1005 and paclitaxel in various human cancer cell lines.

Cell LineCancer TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)Reference
U87 MGGlioblastoma5.02.5[14]
NCI-H460Non-small cell lung cancer10.05.0[14]
MDA-MB-231Breast Cancer2.52.5[14]
A549Lung Carcinoma10.05.0[14]
HT-29Colon Carcinoma>100010.0[14]
DU 145Prostate Carcinoma10.05.0[14]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of ANG1005 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ANG1005

  • Paclitaxel (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of ANG1005 and paclitaxel in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

LRP1 Expression Analysis by Immunohistochemistry (IHC)

This protocol is for detecting LRP1 expression in cancer cell lines or tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded cell blocks or tissue sections

  • Anti-LRP1 primary antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with the anti-LRP1 primary antibody overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal with the DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Analyze the staining intensity and localization under a microscope.

ABCB1 Efflux Pump Activity Assay (Calcein-AM Efflux)

This protocol assesses the functional activity of the ABCB1 efflux pump.

Materials:

  • Cancer cell line of interest

  • Calcein-AM (a fluorescent substrate of ABCB1)

  • Verapamil or other ABCB1 inhibitor (as a positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black-walled plate.

  • Incubate the cells with and without an ABCB1 inhibitor for 30 minutes.

  • Add Calcein-AM to all wells at a final concentration of 1 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.

  • Increased fluorescence in the presence of the ABCB1 inhibitor indicates functional ABCB1 activity.

Visualizations

ANG1005_Mechanism_and_Resistance cluster_extracellular Extracellular Space cluster_cell Cancer Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1 LRP1 Receptor ANG1005->LRP1 1. Binding Endosome Endosome LRP1->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Paclitaxel Free Paclitaxel Lysosome->Paclitaxel 4. Cleavage Microtubules Microtubules Paclitaxel->Microtubules 5. Target Binding ABCB1 ABCB1 Pump Paclitaxel->ABCB1 Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Paclitaxel_out Paclitaxel ABCB1->Paclitaxel_out Efflux LRP1_down LRP1 Downregulation LRP1_down->LRP1 Inhibits Step 2 Lysosome_dys Lysosomal Dysfunction Lysosome_dys->Lysosome Inhibits Step 4 ABCB1_up ABCB1 Upregulation ABCB1_up->ABCB1 Enhances Efflux

Caption: ANG1005 mechanism of action and key points of potential resistance.

Troubleshooting_Workflow Start Start: ANG1005 Resistance Observed Check_LRP1 Assess LRP1 Expression (IHC, WB, Flow) Start->Check_LRP1 LRP1_Low LRP1 Low/Absent? Check_LRP1->LRP1_Low Check_Lysosome Evaluate Lysosomal Function (pH, Enzyme Activity) LRP1_Low->Check_Lysosome No End Mechanism Identified LRP1_Low->End Yes Lysosome_Dys Lysosomal Dysfunction? Check_Lysosome->Lysosome_Dys Check_ABCB1 Assess ABCB1 Expression/Activity (qPCR, Efflux Assay) Lysosome_Dys->Check_ABCB1 No Lysosome_Dys->End Yes ABCB1_High ABCB1 Overexpressed? Check_ABCB1->ABCB1_High Consider_Paclitaxel_Res Investigate Paclitaxel-Specific Resistance Mechanisms ABCB1_High->Consider_Paclitaxel_Res No ABCB1_High->End Yes Consider_Paclitaxel_Res->End

Caption: Experimental workflow for troubleshooting ANG1005 resistance.

References

Optimization

Optimizing ANG1005 Dosing for Maximum Efficacy: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosing schedule of ANG1005 for maximum therapeutic efficacy. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosing schedule of ANG1005 for maximum therapeutic efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ANG1005?

ANG1005 is a peptide-drug conjugate designed to cross the blood-brain barrier (BBB).[1] It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the surface of endothelial cells of the BBB and various cancer cells, including glioma and breast cancer.[4][5][6] Upon binding to LRP1, ANG1005 is transported across the BBB via receptor-mediated transcytosis.[6][7] Once inside the target cancer cell, the ester linkages are cleaved by intracellular esterases, releasing paclitaxel.[8] The released paclitaxel then binds to β-tubulin, stabilizing microtubules and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2]

Q2: What are the recommended starting doses for preclinical and clinical studies?

Dosing recommendations for ANG1005 vary between preclinical and clinical settings.

  • Preclinical: In murine xenograft models of glioblastoma and lung carcinoma, intraperitoneal injections of ANG1005 at doses of 20 mg/kg and 50 mg/kg have shown significant anti-tumor activity and increased survival.[2]

  • Clinical: In Phase I and II clinical trials for recurrent high-grade glioma and breast cancer brain metastases, ANG1005 has been administered intravenously at doses ranging from 420 mg/m² to 650 mg/m² every 21 days.[4][5] A commonly used and well-tolerated starting dose in several studies is 600 mg/m² administered as an intravenous infusion over one hour every 21 days.[3][5][9]

Q3: How should ANG1005 be prepared and administered in preclinical animal models?

For preclinical studies, ANG1005 can be administered via intravenous (IV) or intraperitoneal (IP) injection. For IV administration in mice, a volume of less than 0.2 mL is recommended, typically via the tail vein, using a 27-30 gauge needle. For IP injections, a larger volume of up to 2-3 mL can be administered. It is crucial to ensure the substance is sterile and isotonic.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low in vitro cytotoxicity in LRP1-expressing cancer cells 1. Low LRP1 expression levels in the specific cell line clone. 2. Suboptimal drug concentration or incubation time. 3. Degradation of ANG1005. 4. Paclitaxel resistance in the cell line.1. Verify LRP1 expression levels by Western blot or flow cytometry. 2. Perform a dose-response study with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours). 3. Ensure proper storage of ANG1005 at recommended temperatures and avoid repeated freeze-thaw cycles. 4. Test the sensitivity of the cells to paclitaxel alone to confirm baseline resistance.
High variability in tumor growth inhibition in xenograft models 1. Inconsistent tumor cell implantation. 2. Variation in drug administration (e.g., leakage during injection). 3. Differences in animal metabolism and drug clearance. 4. Heterogeneity of the tumor microenvironment.1. Standardize the number of cells injected and the injection site. 2. Ensure proper training on injection techniques to minimize variability. 3. Increase the number of animals per group to improve statistical power. 4. Monitor tumor growth closely and use appropriate statistical methods to account for variability.
Unexpected toxicity in animal models at recommended doses 1. Strain-specific sensitivity to taxanes. 2. Off-target effects of the peptide-drug conjugate. 3. Formulation issues leading to aggregation or precipitation.1. Conduct a pilot dose-escalation study in the specific animal strain to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for clinical signs of toxicity and perform histopathological analysis of major organs. 3. Visually inspect the drug solution before administration for any signs of precipitation.
Poor brain penetration in in situ brain perfusion experiments 1. Technical issues with the perfusion setup (e.g., leaks, incorrect flow rate). 2. Low LRP1 expression on the brain endothelial cells of the animal model. 3. Competitive inhibition by other LRP1 ligands in the perfusion buffer.1. Ensure the perfusion system is properly calibrated and free of leaks. Use a dye to visualize the perfusion area. 2. Confirm LRP1 expression in the brain tissue of the animal model. 3. Use a defined, serum-free perfusion buffer to avoid competition from endogenous LRP1 ligands.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of ANG1005 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) of ANG1005IC50 (nM) of Paclitaxel
U87 MGGlioblastoma5.16.4
U118Glioblastoma2.77.2
U251Glioblastoma4.59.3
NCI-H460Lung Carcinoma5.27.3
A549Lung Carcinoma2.93.6
Calu-3Lung Carcinoma8.311.2

Data extracted from a study by Régina et al., 2008.[2]

Table 2: Clinical Dosing Schedules of ANG1005

Clinical Trial PhasePatient PopulationDosing ScheduleReference
Phase IIRecurrent High-Grade Glioma600 mg/m² or 650 mg/m² IV infusion every 21 days[4]
Phase IIBreast Cancer with Brain Metastases600 mg/m² IV infusion every 21 days[3][9]
Phase IAdvanced Solid Tumors with Brain MetastasesDose escalation from 30 to 700 mg/m² IV infusion every 21 days[5]

Experimental Protocols

In Vitro Cytotoxicity Assay ([3H]Thymidine Incorporation)

This protocol is adapted from a study evaluating the cytotoxic activity of ANG1005.[2]

  • Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of ANG1005 and paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]thymidine incorporation against the drug concentration.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of ANG1005.

  • Cell Preparation: Culture human cancer cells (e.g., U87 MG glioblastoma cells) to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium at a concentration of 5 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude mice). For subcutaneous models, inject 100 µL of the cell suspension into the flank. For orthotopic brain tumor models, use a stereotactic frame to inject a smaller volume (e.g., 5 µL) of the cell suspension into the desired brain region.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through imaging techniques like bioluminescence imaging or MRI (for orthotopic tumors).

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous tumors), randomize the animals into treatment groups. Administer ANG1005 (e.g., 20 or 50 mg/kg) and vehicle control via intraperitoneal or intravenous injection according to the desired dosing schedule (e.g., every 3 days for 5 doses).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition or an increase in overall survival.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cell Cancer Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB 1. Binding LRP1_Cancer LRP1 Receptor ANG1005->LRP1_Cancer 3. Binding LRP1_BBB->LRP1_Cancer 2. Transcytosis Endosome Endosome LRP1_Cancer->Endosome 4. Endocytosis Paclitaxel Paclitaxel Endosome->Paclitaxel 5. Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules 6. Microtubule Stabilization Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Cycle Arrest (G2/M)

Caption: Mechanism of action of ANG1005.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pkpd Pharmacokinetics/Pharmacodynamics cell_culture Cancer Cell Culture (LRP1-expressing) dose_response Dose-Response Assay (e.g., MTT, Thymidine Incorporation) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 dosing ANG1005 Dosing Regimen ic50->dosing Inform Dose Selection animal_model Xenograft/Orthotopic Animal Model animal_model->dosing monitoring Tumor Growth & Toxicity Monitoring dosing->monitoring efficacy Evaluate Efficacy (Tumor Volume, Survival) monitoring->efficacy modeling PK/PD Modeling efficacy->modeling Correlate with Exposure pk_study Pharmacokinetic Study (Blood/Tissue Sampling) pk_study->modeling pd_study Pharmacodynamic Study (Biomarker Analysis) pd_study->modeling

Caption: Experimental workflow for optimizing ANG1005 dosing.

LRP1_Signaling_Pathway cluster_downstream Downstream Signaling ANG1005 ANG1005 LRP1 LRP1 ANG1005->LRP1 Binding ERK ERK LRP1->ERK Activation JNK JNK LRP1->JNK Inhibition PI3K_Akt PI3K/Akt LRP1->PI3K_Akt Activation Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion Apoptosis_Inhibition Inhibition of Apoptosis JNK->Apoptosis_Inhibition Suppression of pro-apoptotic signaling Survival Cell Survival PI3K_Akt->Survival

Caption: LRP1 signaling pathways activated by ANG1005.

References

Troubleshooting

Improving ANG1005 solubility for experimental use

Welcome to the ANG1005 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice and detailed protocols for the experimental use of ANG10...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ANG1005 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice and detailed protocols for the experimental use of ANG1005.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and what is its mechanism of action?

A1: ANG1005 is a novel peptide-drug conjugate. It consists of three molecules of the chemotherapy agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1] This design allows ANG1005 to cross the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells.[2][3] Once inside the central nervous system, ANG1005 can also enter tumor cells that express LRP1.[1] Intracellularly, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing paclitaxel.[4] Paclitaxel then binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][5]

Q2: What are the primary solubility challenges with ANG1005?

A2: The main challenge stems from the hydrophobic nature of paclitaxel. While ANG1005 is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it has very low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[7][8] This can lead to precipitation when diluting a concentrated DMSO stock solution into an aqueous buffer, a common step in preparing for in vitro and in vivo experiments.[9] Precipitation has been noted as a potential issue, especially at higher concentrations.[10]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of ANG1005.

Issue 1: ANG1005 precipitates out of solution when preparing for in vitro experiments.
  • Possible Cause 1: High Final Concentration. The concentration of ANG1005 in your final aqueous solution may be above its solubility limit.

    • Solution: Try lowering the final concentration of ANG1005 in your cell culture medium.

  • Possible Cause 2: High Final DMSO Concentration. While DMSO aids initial dissolution, high concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but some are sensitive to concentrations as low as 0.1%.[11][12][13]

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[11]

  • Possible Cause 3: Improper Dilution Technique. Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations of ANG1005, leading to immediate precipitation.

    • Solution: Add the ANG1005 DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or stirring. This gradual dilution helps to keep the compound in solution.[14]

  • Possible Cause 4: Interaction with Media Components. Components in the serum or salts in the buffer (like PBS) can sometimes cause peptides and hydrophobic compounds to precipitate.[9][15]

    • Solution: If precipitation occurs in serum-containing media, try performing the experiment in serum-free media for the duration of the drug treatment, if your experimental design allows.[15] If using PBS, ensure that the peptide is compatible with the salt concentration.

Issue 2: The ANG1005 solution appears cloudy or forms a precipitate during in vivo formulation.
  • Possible Cause 1: Incomplete Dissolution in Solutol HS 15. ANG1005 requires heat to properly dissolve in Solutol HS 15.

    • Solution: Ensure that the Solutol HS 15 is pre-heated to 65°C before adding the ANG1005 powder and that the mixture is vortexed thoroughly. Subsequent heating with a microwave may be necessary to achieve complete solubilization.[13]

  • Possible Cause 2: Temperature Drop During Formulation. If the solution cools too quickly, ANG1005 may precipitate.

    • Solution: Maintain the temperature of the solution during the formulation process. Use pre-heated Ringer's HEPES buffer (65°C) and perform the mixing steps promptly.[13]

  • Possible Cause 3: High Concentration. At higher concentrations, ANG1005 has been observed to precipitate out of solution, which can affect its potency.[10]

    • Solution: Adhere to established formulation protocols and concentrations. If a higher concentration is required, a reformulation with different excipients may be necessary.

Data Summary

ANG1005 Solubility
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥100 mg/mL (19.57 mM)[7]Use of ultrasonic bath may be needed. Hygroscopic DMSO can impact solubility, so use a fresh, anhydrous supply.[7]
Aqueous Buffers (e.g., PBS)Poorly solubleProne to precipitation upon dilution from organic stock solutions.

Experimental Protocols

Protocol 1: Preparation of ANG1005 Stock Solution for In Vitro Use

This protocol describes how to prepare a concentrated stock solution of ANG1005 in DMSO.

  • Preparation:

    • Allow the lyophilized ANG1005 powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Dissolution:

    • Add the required volume of anhydrous, high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]

  • Storage:

    • For long-term storage, aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[16]

    • Store the aliquots at -80°C for up to 6 months.[7]

Protocol 2: Preparation of ANG1005 Working Solution for In Vitro Cell Culture

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

  • Preparation:

    • Pre-warm your sterile cell culture medium or buffer (e.g., PBS) to 37°C.

    • Thaw an aliquot of the ANG1005 DMSO stock solution at room temperature.

  • Serial Dilution (Recommended):

    • To avoid precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-free medium to create an intermediate concentration.

    • Vortex gently.

  • Final Dilution:

    • While gently vortexing the pre-warmed bulk cell culture medium, add the intermediate dilution dropwise to achieve the desired final concentration of ANG1005.

    • Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤0.5%).[12]

    • Use the freshly prepared working solution immediately.

Protocol 3: Formulation of ANG1005 for In Vivo Administration

This protocol is adapted from a published study for the preparation of an injectable ANG1005 formulation.[13]

  • Materials:

    • ANG1005 powder

    • Solutol HS 15

    • Ringer's HEPES buffer

  • Formulation (25% Solutol / 75% Ringer's HEPES, v/v):

    • Pre-heat both the Solutol HS 15 and the Ringer's HEPES buffer to 65°C.

    • Add the ANG1005 powder to the pre-heated Solutol HS 15 and vortex thoroughly.

    • Add the pre-heated Ringer's HEPES buffer to the mixture.

    • If the solution is not clear, heat the suspension by microwave in short bursts (e.g., 5-10 cycles of 10 seconds) until complete solubilization is achieved.

    • Allow the formulation to cool to room temperature before injection.

    • It is recommended to analyze the final formulation by HPLC to verify purity and stability.[13]

Visualizations

ANG1005_Uptake_Pathway ANG1005 Cellular Uptake and Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG1005 ANG1005 (Angiopep-2 + 3x Paclitaxel) LRP1 LRP1 Receptor ANG1005->LRP1 1. Binding Endosome Endosome LRP1->Endosome 2. Receptor-Mediated Endocytosis Paclitaxel Released Paclitaxel Endosome->Paclitaxel 3. Esterase Cleavage & Paclitaxel Release Microtubule Microtubule Paclitaxel->Microtubule 4. Binds to β-tubulin Microtubule->Microtubule 5. Stabilization & Inhibition of Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

ANG1005 Cellular Uptake and Mechanism of Action

Troubleshooting_Workflow Troubleshooting ANG1005 Precipitation Start Precipitation Observed During Dilution Check_DMSO Is final DMSO concentration ≤0.5%? Start->Check_DMSO Check_Dilution Was dilution performed slowly into pre-warmed, stirring medium? Check_DMSO->Check_Dilution Yes Adjust_DMSO Adjust stock concentration to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_Concentration Is final ANG1005 concentration high? Check_Dilution->Check_Concentration Yes Improve_Technique Re-dissolve using proper technique Check_Dilution->Improve_Technique No Check_Media Does precipitation occur in serum-free medium? Check_Concentration->Check_Media No Lower_Concentration Lower final ANG1005 concentration Check_Concentration->Lower_Concentration Yes Use_Serum_Free Use serum-free medium for experiment Check_Media->Use_Serum_Free Yes (clear) Consider_Excipients Precipitation likely due to buffer components. Consider alternative buffers. Check_Media->Consider_Excipients No (precipitates) Resolved Issue Resolved Adjust_DMSO->Resolved Improve_Technique->Resolved Lower_Concentration->Resolved Use_Serum_Free->Resolved Consider_Excipients->Resolved

References

Optimization

Technical Support Center: Troubleshooting ANG1005 Delivery In Vivo

Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments with ANG1005.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and what is its primary mechanism of action?

A1: ANG1005, also known as paclitaxel (B517696) trevatide or GRN1005, is a novel peptide-drug conjugate. It consists of three molecules of the chemotherapy agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[][2][3] The primary mechanism of action of ANG1005 involves targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[4][5] LRP1 is highly expressed on the endothelial cells of the blood-brain barrier (BBB) and is also upregulated in various tumor cells, including brain tumors.[4][5][6] By binding to LRP1, Angiopep-2 facilitates the transport of the paclitaxel payload across the BBB and into tumor cells via receptor-mediated transcytosis.[4][6] Once inside the tumor cells, the ester bonds linking paclitaxel to the peptide are cleaved by intracellular esterases, releasing the active paclitaxel to exert its anti-tumor effect by stabilizing microtubules and inducing mitotic arrest.[2][7]

Q2: What are the main advantages of using ANG1005 over conventional paclitaxel for treating brain tumors?

A2: The primary advantage of ANG1005 is its ability to bypass the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, a major obstacle for conventional paclitaxel delivery to the brain.[3][5] This targeted delivery mechanism leads to significantly higher concentrations of paclitaxel in the brain parenchyma and brain metastases compared to the administration of free paclitaxel.[4][8] Preclinical studies have shown that the brain uptake of ANG1005 can be up to 86-fold greater than that of paclitaxel.[4][8] This enhanced delivery is expected to lead to improved efficacy against brain tumors.[3][5]

Q3: What are the known off-target effects and toxicities associated with ANG1005?

A3: The safety profile of ANG1005 is generally consistent with the known toxicities of paclitaxel.[9] The most common adverse events observed in clinical trials are hematological, including neutropenia, leukopenia, and thrombocytopenia.[2][9] Other common side effects include alopecia (hair loss), fatigue, nausea, vomiting, and mucositis.[2][9] Importantly, significant neurotoxicity has not been a major concern in clinical studies.[10] Researchers should monitor for these potential side effects in their animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with ANG1005.

Issue 1: Suboptimal Anti-Tumor Efficacy

Potential Cause Troubleshooting Steps
Inadequate Drug Delivery to the Tumor - Verify LRP1 expression in your tumor model: LRP1 expression can vary between different tumor types and even within the same tumor type.[5][11][12] Confirm LRP1 expression in your chosen cell line or patient-derived xenograft (PDX) model using techniques like Western blot, immunohistochemistry (IHC), or flow cytometry. Models with low LRP1 expression may exhibit poor ANG1005 uptake. - Optimize the administration route: While intravenous (IV) injection is common, intraperitoneal (IP) administration has also been used in preclinical models.[3][4] The choice of administration route can influence the pharmacokinetic profile and tumor accumulation of ANG1005.[7] Consider the specific characteristics of your animal model when selecting the administration route. - Assess BBB integrity in your model: The integrity of the blood-brain barrier can vary in different brain tumor models. While ANG1005 is designed to cross an intact BBB, models with a highly disrupted barrier might show different uptake kinetics.
Drug Resistance - Prior exposure to taxanes: If using a tumor model with a history of taxane (B156437) treatment, resistance mechanisms may be present.[13] - Multidrug resistance pumps: Although ANG1005 is designed to bypass P-gp at the BBB, tumor cells themselves can express other efflux pumps that may contribute to resistance.[5]
Suboptimal Dosing Regimen - Review preclinical dosing studies: Preclinical studies have used various dosing schedules, such as administration every third day or twice a week.[3] The optimal dosing frequency and duration will depend on the tumor model and the observed toxicity. - Perform a dose-response study: If efficacy is low, consider conducting a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[7]

Issue 2: Unexpected Animal Toxicity or Adverse Events

Potential Cause Troubleshooting Steps
Formulation Issues - Ensure complete solubilization: ANG1005 has been formulated in vehicles such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and Ringer's solution.[3] Incomplete solubilization can lead to inaccurate dosing and potential emboli. Visually inspect the formulation for any precipitates before administration. - Vehicle toxicity: The vehicle itself may cause adverse effects. Always include a vehicle-only control group in your experiments to assess the tolerability of the formulation components.
Off-Target Toxicity - Monitor for known paclitaxel-related side effects: Observe animals for signs of myelosuppression (e.g., lethargy, pale paws), gastrointestinal distress (e.g., diarrhea, weight loss), and alopecia.[2][9] - Reduce the dose or frequency of administration: If significant toxicity is observed, consider reducing the dose or increasing the interval between doses.[9]
Hypersensitivity Reaction - Observe animals closely after injection: Although less common with ANG1005 compared to Cremophor-based paclitaxel formulations, hypersensitivity reactions can still occur. Monitor animals for signs of respiratory distress or anaphylaxis immediately following injection.

Data Presentation

Table 1: Summary of Preclinical In Vivo Efficacy of ANG1005

Animal ModelTumor TypeAdministration RouteDosing RegimenOutcomeCitation
Nude MiceIntracerebral U87 MG GlioblastomaIntraperitoneal50 mg/kg, twice a weekSignificant increase in survival[3]
Nude MiceIntracerebral NCI-H460 Lung CarcinomaIntraperitoneal20 and 50 mg/kg, every third day for four dosesDose-dependent increase in survival[3]
Nude MiceSubcutaneous NCI-H460 Lung CarcinomaIntravenous20 mg/kg, every third day for five dosesMore potent tumor growth inhibition than paclitaxel[3]
MiceIntracerebral MDA-MB-231BR Breast Cancer MetastasesIntravenous10 mg/kg (single dose)4-54 fold higher concentration in brain metastases compared to paclitaxel[4][8]

Table 2: Common Adverse Events Observed in Human Clinical Trials of ANG1005

Adverse Event CategorySpecific Events
Hematological Neutropenia, Leukopenia, Thrombocytopenia
Non-Hematological Alopecia, Fatigue, Nausea, Vomiting, Diarrhea, Mucositis

Note: Data from human clinical trials can help inform what to monitor in preclinical animal models.[2][9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Intracerebral Brain Tumor Model

  • Animal Model: Utilize immunodeficient mice (e.g., nude mice) for xenograft studies. Common cell lines for intracranial implantation include U87 MG (glioblastoma) and NCI-H460 (lung cancer).[3]

  • Tumor Cell Implantation:

    • Culture tumor cells to the mid-log phase.

    • Anesthetize the mice according to approved institutional protocols.

    • Using a stereotactic frame, inject a defined number of tumor cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) into the desired brain region (e.g., the striatum).

  • ANG1005 Formulation and Administration:

    • Prepare the ANG1005 formulation. A previously described formulation involves dissolving ANG1005 in a vehicle of 68% dimethyl sulfoxide (DMSO) in Ringer's solution, pH 7.2.[3]

    • Administer ANG1005 via intraperitoneal (IP) or intravenous (IV) injection. A typical dosing schedule from preclinical studies is every third day or twice a week.[3]

    • Include a vehicle control group and a positive control group (e.g., paclitaxel) for comparison.

  • Monitoring and Efficacy Assessment:

    • Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits) and treatment-related toxicity.

    • Measure tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • The primary endpoint is typically overall survival. Euthanize animals when they reach pre-defined humane endpoints.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare survival between treatment groups using a log-rank test.

    • Analyze tumor growth data using appropriate statistical methods.

Protocol 2: Biodistribution Study of Radiolabeled ANG1005

  • Radiolabeling: Radiolabel ANG1005 with a suitable isotope (e.g., Iodine-125) following established protocols.[4]

  • Animal Model and Administration:

    • Use mice bearing intracerebral tumors as described in Protocol 1.

    • Administer a single intravenous bolus injection of radiolabeled ANG1005.[4]

  • Tissue Collection and Analysis:

    • At predetermined time points (e.g., 30 minutes post-injection), euthanize the animals and collect blood and various tissues, including the brain.[4]

    • To differentiate between drug in the brain parenchyma versus the vasculature, perform a vascular washout or capillary depletion procedure.[4]

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding BBB_Endothelial_Cell Endothelial Cell Tumor_Cell Tumor Cell BBB_Endothelial_Cell->Tumor_Cell Enters Brain LRP1_BBB->BBB_Endothelial_Cell Receptor-Mediated Transcytosis LRP1_Tumor LRP1 Receptor Tumor_Cell->LRP1_Tumor Binding Paclitaxel Paclitaxel Tumor_Cell->Paclitaxel Esterase Cleavage LRP1_Tumor->Tumor_Cell Endocytosis Microtubules Microtubules Paclitaxel->Microtubules Stabilization Microtubules->Tumor_Cell Mitotic Arrest & Apoptosis

Caption: ANG1005 mechanism of action for brain delivery and anti-tumor effect.

Troubleshooting_Workflow Start In Vivo Experiment with ANG1005 Observation Observe Experimental Outcome Start->Observation Optimal Optimal Efficacy & Tolerability Observation->Optimal Successful Suboptimal Suboptimal Efficacy Observation->Suboptimal Unsuccessful Toxicity Unexpected Toxicity Observation->Toxicity Unsuccessful End Proceed with Study Optimal->End Check_LRP1 Verify LRP1 Expression in Tumor Model Suboptimal->Check_LRP1 Optimize_Dose Optimize Dosing Regimen Suboptimal->Optimize_Dose Check_Formulation Assess Formulation Stability & Vehicle Effects Toxicity->Check_Formulation Monitor_Side_Effects Monitor for Paclitaxel-Related Side Effects Toxicity->Monitor_Side_Effects Check_LRP1->Optimize_Dose Optimize_Dose->Start Re-evaluate Check_Formulation->Monitor_Side_Effects Monitor_Side_Effects->Start Re-evaluate

Caption: A logical workflow for troubleshooting common issues in ANG1005 in vivo studies.

References

Troubleshooting

ANG1005 stability issues in cell culture media

Welcome to the technical support center for ANG1005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of ANG1005 in cell culture...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANG1005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of ANG1005 in cell culture media and to offer troubleshooting strategies for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and how does it work?

ANG1005 is a novel peptide-drug conjugate.[1] It consists of three molecules of the chemotherapy drug paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2] This peptide is designed to transport the paclitaxel across the blood-brain barrier by targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[1][3][4] LRP1 is highly expressed on the surface of brain capillary endothelial cells and is also upregulated in many tumor cells, including high-grade gliomas.[1][3]

Once ANG1005 binds to LRP1, it is internalized by the cell through receptor-mediated endocytosis.[1][5] Inside the cell, lysosomal esterases cleave the bonds between Angiopep-2 and paclitaxel, releasing the active drug.[1][4][6] The released paclitaxel then exerts its anti-cancer effect by binding to β-tubulin, promoting the assembly of stable microtubules and inhibiting their disassembly, which disrupts the G2 and M phases of the cell cycle.[7]

ANG1005_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 Binding Endosome Endosome LRP1->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Paclitaxel Free Paclitaxel Lysosome->Paclitaxel Esterase Cleavage Microtubules Microtubule Stabilization (Cell Cycle Arrest) Paclitaxel->Microtubules

Fig. 1: Mechanism of action of ANG1005.
Q2: I'm observing lower than expected cytotoxicity in my cell culture experiments. Could ANG1005 be unstable in the media?

This is a possibility, although in vitro studies have shown that ANG1005 is relatively stable in culture medium at 37°C, with no significant release of free paclitaxel observed after 48 hours.[7] However, several factors can influence the stability and perceived activity of peptide-drug conjugates in cell culture settings. These can include enzymatic degradation by proteases present in serum, suboptimal pH of the media, adsorption to plasticware, or extended incubation times.[8][9]

Potential indicators of ANG1005 instability or reduced availability include:

  • Reduced Efficacy: A diminished or absent effect on cell viability or microtubule polymerization in sensitive cell lines.[7]

  • Inconsistent Results: High variability in outcomes between experimental replicates.[9]

Q3: What are the recommended storage conditions for ANG1005?

Proper storage is crucial for maintaining the integrity of ANG1005. The following table summarizes general recommendations for peptide storage, which should be applied to ANG1005.

FormTemperatureDurationRecommendations
Lyophilized Powder -20°C or -80°CLong-termStore in a desiccator to prevent moisture absorption.[10]
Stock Solution (in DMSO) -20°C or -80°CShort to Medium-termPrepare aliquots to avoid repeated freeze-thaw cycles.[10]
Working Solution (in media) 2-8°CShort-term (use immediately)Prepare fresh for each experiment to minimize degradation.[9]
Q4: How does the in vitro cytotoxicity of ANG1005 compare to that of paclitaxel?

Studies have shown that ANG1005 exhibits high cytotoxicity against a range of human tumor cell lines, with IC50 values comparable to those of free paclitaxel.[7][11][12] This indicates that the conjugation of paclitaxel to Angiopep-2 does not negatively impact its intrinsic anti-proliferative activity.[7]

Cell LineTumor TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)
U87 MGGlioblastoma8.34.8
U-118 MGGlioblastoma2.71.8
NCI-H460Lung Carcinoma3.53.2
SK-OV-3Ovarian Carcinoma4.12.8
Data adapted from Regina et al., 2008.[7]

Troubleshooting Guide: ANG1005 Instability in Cell Culture

If you suspect ANG1005 instability is impacting your experimental results, consult the following guide.

Troubleshooting_Flowchart start Start: Reduced ANG1005 Efficacy Observed check_storage 1. Verify Storage Conditions - Lyophilized at -20°C/-80°C? - Aliquoted stock solution? start->check_storage improper_storage Action: Use a fresh vial/aliquot of ANG1005. check_storage->improper_storage No check_media 2. Assess Media Components - High serum concentration? - pH stable (7.2-7.4)? check_storage->check_media Yes end Problem Resolved/Characterized improper_storage->end media_issue Action: - Reduce serum concentration. - Use heat-inactivated serum. - Use buffered media (HEPES). check_media->media_issue No check_protocol 3. Review Experimental Protocol - Long incubation times? - Using standard plasticware? check_media->check_protocol Yes media_issue->end protocol_issue Action: - Reduce incubation time. - Use low-protein-binding plates. check_protocol->protocol_issue No run_stability_assay 4. Perform Stability Assay (See Experimental Protocol Section) check_protocol->run_stability_assay Yes protocol_issue->end run_stability_assay->end

Fig. 2: Troubleshooting decision tree for ANG1005 stability.
Issue 1: Reduced or inconsistent cytotoxic effect.

Potential Cause Recommended Solution
Enzymatic Degradation in Serum Proteases and esterases in Fetal Bovine Serum (FBS) can potentially degrade the peptide backbone or prematurely cleave the paclitaxel.[9][13]
pH Instability The pH of cell culture media can shift, potentially leading to hydrolysis of the peptide or the ester linkages.[8][9]
Adsorption to Plasticware Peptide-drug conjugates can adsorb to the surface of standard tissue culture plates, reducing the effective concentration available to the cells.[10]

Experimental Protocols

Protocol: Assessing the Stability of ANG1005 in Cell Culture Media

This protocol provides a method to determine the stability of ANG1005 under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_solution 1. Prepare ANG1005 in complete cell culture medium plate_setup 2. Add solution to 96-well plate (include wells with and without cells) prep_solution->plate_setup incubate 3. Incubate plate under standard culture conditions (37°C, 5% CO₂) plate_setup->incubate collect_aliquots 4. Collect media aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48h) incubate->collect_aliquots store_samples 5. Store aliquots at -80°C collect_aliquots->store_samples analyze 6. Analyze ANG1005 concentration by HPLC or LC-MS store_samples->analyze plot_data 7. Plot concentration vs. time to determine half-life analyze->plot_data

Fig. 3: Experimental workflow for ANG1005 stability assessment.

Materials:

  • ANG1005

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates (standard and low-protein-binding)

  • Cell line of interest

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of ANG1005 in your complete cell culture medium at the final concentration used in your experiments.

  • Plating:

    • Seed your cells in a 96-well plate and allow them to adhere overnight.

    • On a separate plate (without cells), add the ANG1005 solution to assess chemical stability in the medium alone.

    • On the plate with cells, replace the existing medium with the ANG1005-containing medium to assess both chemical and cellular degradation.

  • Incubation: Incubate both plates under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), carefully collect an aliquot of the medium from the wells.

  • Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of intact ANG1005 in each aliquot using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of intact ANG1005 versus time. This will allow you to determine the stability profile and calculate the half-life of the compound in your specific cell culture system. A significant difference in the degradation rate between wells with and without cells may suggest cellular metabolism or enzymatic degradation.[9]

References

Optimization

Technical Support Center: Managing ANG1005-Induced Myelosuppression

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression, a key side effect associ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression, a key side effect associated with the investigational drug ANG1005.

Understanding ANG1005 and Myelosuppression

ANG1005 is a novel peptide-drug conjugate that links paclitaxel (B517696) to Angiopep-2, a peptide that facilitates crossing the blood-brain barrier.[1][2] This design allows for the targeted delivery of paclitaxel to brain tumors. However, as with paclitaxel, a significant and dose-limiting toxicity of ANG1005 is myelosuppression, which is a decrease in the production of blood cells by the bone marrow.[3][4] This can lead to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[1]

The myelosuppressive effects of paclitaxel, and by extension ANG1005, are due to its mechanism of action. Paclitaxel disrupts microtubule dynamics, which is essential for cell division.[5] This disruption leads to mitotic arrest and apoptosis, not only in rapidly dividing cancer cells but also in hematopoietic stem and progenitor cells in the bone marrow.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of ANG1005?

A1: The primary dose-limiting toxicity of ANG1005 is myelosuppression, with neutropenia being the most common manifestation.[1][3]

Q2: What are the typical hematological side effects observed with ANG1005 in clinical trials?

A2: Clinical trials have reported several grade ≥3 hematological toxicities, including decreased white blood cell count, neutropenia, lymphopenia, thrombocytopenia, and anemia. Febrile neutropenia has also been observed.[1]

Q3: How can we monitor for ANG1005-induced myelosuppression in our experiments?

A3: Regular monitoring of complete blood counts (CBCs) is essential. In preclinical models, blood samples can be collected via tail vein or saphenous vein at baseline and at regular intervals (e.g., days 3, 7, 10, 14, and 21) after ANG1005 administration to track the nadir and recovery of different blood cell lineages.

Q4: Are there established methods to reduce ANG1005-induced myelosuppression?

A4: Yes, two primary strategies are the administration of Granulocyte Colony-Stimulating Factor (G-CSF) and hematopoietic stem cell support.

Troubleshooting Guide: Managing Myelosuppression in Preclinical Models

Issue: Significant neutropenia observed in animal models treated with ANG1005.

Possible Cause: The dose of ANG1005 administered is causing significant toxicity to neutrophil progenitor cells in the bone marrow.

Solution:

  • Dose Adjustment: Consider reducing the dose of ANG1005 in subsequent experiments to find a balance between efficacy and manageable myelosuppression.

  • G-CSF Administration: Implement a supportive care regimen with G-CSF to stimulate the production and maturation of neutrophils.

Issue: Severe pancytopenia (reduction in all blood cell types) is leading to adverse animal welfare outcomes.

Possible Cause: The dose of ANG1005 is highly toxic to multipotent hematopoietic stem cells.

Solution:

  • Hematopoietic Stem Cell Support: For studies where high doses of ANG1005 are necessary, consider a hematopoietic stem cell support protocol to rescue bone marrow function.

  • Fractionated Dosing: Investigate if administering the total dose of ANG1005 in smaller, more frequent doses (fractionation) can reduce the peak toxicity while maintaining the desired therapeutic effect.

Quantitative Data from Clinical Trials

The following table summarizes the incidence of grade ≥3 hematological adverse events observed in a phase II clinical trial of ANG1005 administered at 600 mg/m².[1]

Hematological Adverse EventIncidence of Grade ≥3 (%)
Neutrophil Count Decreased64%
White Blood Cell Count Decreased62%
Lymphocyte Count Decreased43%
Febrile Neutropenia17%
Platelet Count Decreased15%
Anemia13%

Experimental Protocols

Protocol 1: Preclinical Assessment of ANG1005-Induced Myelosuppression in Mice

Objective: To evaluate the dose-dependent myelosuppressive effects of ANG1005 in a murine model.

Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

Methodology:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of ANG1005).

  • Baseline Blood Collection: Collect baseline blood samples (approx. 50-100 µL) via tail vein or saphenous vein for a complete blood count (CBC).

  • ANG1005 Administration: Administer ANG1005 or vehicle control via intravenous (IV) or intraperitoneal (IP) injection.

  • Post-Treatment Monitoring:

    • Monitor animal health daily (weight, activity, signs of distress).

    • Collect blood samples at predetermined time points (e.g., days 3, 7, 10, 14, and 21 post-injection) to monitor blood cell counts.

  • Data Analysis: Analyze CBC data to determine the nadir (lowest point) and recovery kinetics for neutrophils, platelets, and red blood cells for each dose group.

Protocol 2: G-CSF Administration for Mitigating ANG1005-Induced Neutropenia

Objective: To assess the efficacy of G-CSF in ameliorating neutropenia induced by ANG1005.

Methodology:

  • Induction of Myelosuppression: Administer a myelosuppressive dose of ANG1005 as determined from Protocol 1.

  • Treatment Groups:

    • Group 1: Vehicle control + Vehicle for G-CSF

    • Group 2: ANG1005 + Vehicle for G-CSF

    • Group 3: ANG1005 + G-CSF (e.g., Filgrastim at 5-10 µg/kg/day or Pegfilgrastim as a single dose).

  • G-CSF Administration: Begin subcutaneous (SC) administration of G-CSF 24 hours after ANG1005 injection and continue daily for 5-7 days (for Filgrastim).

  • Monitoring and Analysis: Perform serial CBCs as described in Protocol 1 to compare the depth and duration of neutropenia between the G-CSF treated and untreated groups.

Protocol 3: Hematopoietic Stem Cell Support for Severe Myelosuppression

Objective: To provide hematopoietic rescue following high-dose ANG1005 administration.

Methodology:

  • Hematopoietic Stem Cell (HSC) Source:

    • Autologous: Harvest bone marrow or mobilize and collect peripheral blood stem cells from the experimental animals prior to ANG1005 treatment.

    • Syngeneic: Harvest HSCs from a genetically identical donor mouse.

  • HSC Collection and Processing:

    • Bone Marrow Harvest: Euthanize donor mice and flush femurs and tibias to collect bone marrow cells.

    • Peripheral Blood Stem Cell Mobilization: Treat donor mice with G-CSF (e.g., 100 µg/kg/day for 4-5 days) to mobilize HSCs into the peripheral blood, followed by collection via cardiac puncture or other appropriate methods. Isolate mononuclear cells using density gradient centrifugation.

  • High-Dose ANG1005 Administration: Administer the high-dose ANG1005 to the recipient animals.

  • HSC Infusion: 24-48 hours after ANG1005 administration, infuse the collected HSCs (typically 1-5 x 10^6 cells) into the recipient mice via tail vein injection.

  • Post-Infusion Monitoring: Monitor the recovery of peripheral blood counts (neutrophils, platelets, and red blood cells) through regular CBCs to assess bone marrow reconstitution.

Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds EndothelialCell Endothelial Cell LRP1_BBB->EndothelialCell Receptor-mediated Transcytosis LRP1_Tumor LRP1 Receptor EndothelialCell->LRP1_Tumor Enters Tumor Microenvironment and Binds Lysosome Lysosome LRP1_Tumor->Lysosome Internalization Paclitaxel Free Paclitaxel Lysosome->Paclitaxel Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Diagram 1: ANG1005 Mechanism of Action.

Myelosuppression_Pathway ANG1005 ANG1005 Paclitaxel Paclitaxel ANG1005->Paclitaxel Releases HSC Hematopoietic Stem Cells (in Bone Marrow) Paclitaxel->HSC Microtubule_Disruption Microtubule Disruption HSC->Microtubule_Disruption Affects Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis of HSCs Mitotic_Arrest->Apoptosis Reduced_Progenitors Reduced Progenitor Cells Apoptosis->Reduced_Progenitors Neutropenia Neutropenia Reduced_Progenitors->Neutropenia Thrombocytopenia Thrombocytopenia Reduced_Progenitors->Thrombocytopenia Anemia Anemia Reduced_Progenitors->Anemia

Diagram 2: Paclitaxel-Induced Myelosuppression Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Grouping Randomize into Treatment Groups Animal_Model->Grouping Baseline Collect Baseline Blood Samples (CBC) Grouping->Baseline ANG1005_Admin Administer ANG1005 (or vehicle) Baseline->ANG1005_Admin Supportive_Care Administer Supportive Care (G-CSF or HSCs) ANG1005_Admin->Supportive_Care If applicable Serial_CBC Perform Serial CBCs ANG1005_Admin->Serial_CBC Supportive_Care->Serial_CBC Data_Analysis Analyze Blood Cell Kinetics Serial_CBC->Data_Analysis Outcome Determine Degree of Myelosuppression & Rescue Data_Analysis->Outcome

Diagram 3: General Experimental Workflow.

References

Troubleshooting

Technical Support Center: Enhancing ANG1005 Penetration in Large Tumors

Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of ANG1005, particularly in the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of ANG1005, particularly in the context of large, solid tumors. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section provides practical solutions to specific issues that may arise during your research with ANG1005.

Q1: We are observing limited efficacy of ANG1005 in our large tumor xenograft model. What are the potential reasons for poor tumor penetration?

A1: Limited penetration of ANG1005 into large solid tumors can be attributed to several physiological barriers within the tumor microenvironment. These include:

  • High Interstitial Fluid Pressure (IFP): Rapidly proliferating tumor cells and leaky vasculature contribute to elevated pressure within the tumor, which can impede the convective transport of ANG1005 from the blood vessels into the tumor mass.[1][2][3]

  • Dense Extracellular Matrix (ECM): An abundance of ECM proteins like collagen and fibronectin can act as a physical barrier, hindering the diffusion of ANG1005 throughout the tumor.[1]

  • Abnormal Tumor Vasculature: The chaotic and poorly organized blood vessel network in solid tumors can lead to heterogeneous blood flow, with some regions of the tumor being poorly perfused.[1][3][4] This limits the initial delivery of ANG1005 to all parts of the tumor.

  • Low LRP-1 Expression in the Tumor Model: ANG1005 utilizes the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1) for cellular uptake.[5][6][7][8][9][10] If your tumor model has inherently low LRP-1 expression, this could limit the internalization of the drug into tumor cells even if it reaches the tumor interstitium.

Q2: How can we experimentally assess the penetration of ANG1005 in our tumor models?

A2: Several techniques can be employed to visualize and quantify the penetration of ANG1005:

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): This is a common method to visualize the distribution of ANG1005 within tumor sections. By using an antibody that recognizes ANG1005 or its paclitaxel (B517696) payload, you can map its location relative to blood vessels (e.g., by co-staining with a vascular marker like CD31).

  • Autoradiography: If you have access to a radiolabeled version of ANG1005 (e.g., 125I-ANG1005), autoradiography of tumor sections can provide a quantitative measure of drug distribution.[11]

  • Mass Spectrometry Imaging (MSI): This advanced imaging technique can directly map the spatial distribution of ANG1005 and its metabolites within the tumor tissue without the need for labeling.

  • In vivo Imaging: For longitudinal studies in live animals, fluorescently labeling ANG1005 can allow for real-time visualization of its accumulation and distribution within the tumor using techniques like intravital microscopy.[7][12]

Q3: What strategies can we employ to enhance the penetration of ANG1005 into our large tumors?

A3: Based on the barriers identified in Q1, several "tumor priming" strategies can be explored to improve ANG1005 delivery:[2][13]

  • Modulating the Extracellular Matrix:

    • Enzymatic Depletion: Co-administration of enzymes like collagenase or hyaluronidase (B3051955) can degrade the ECM, reducing its density and improving drug diffusion.[1][2]

    • Inhibition of ECM Production: Targeting pathways involved in collagen synthesis, such as inhibiting lysyl oxidase (LOX), can prevent excessive ECM deposition.[13]

  • Normalizing Tumor Vasculature:

    • Anti-angiogenic Therapy: Low doses of anti-angiogenic agents can help to "normalize" the tumor vasculature, leading to more efficient blood flow and improved drug delivery.[2][4]

  • Increasing Vascular Permeability:

    • Radiotherapy: Localized radiation can increase the permeability of tumor vessels, potentially enhancing the extravasation of ANG1005.[13][14]

    • Hyperthermia: Local heating of the tumor can also increase blood flow and vascular permeability.[2][4]

  • Combination Therapies: Consider combining ANG1005 with agents that induce apoptosis. The resulting reduction in cell density can lower interstitial fluid pressure and improve the penetration of subsequently administered ANG1005.[2][13]

Q4: We are concerned about the stability of the ANG1005 conjugate in circulation before it reaches the tumor. How can we assess this?

A4: The stability of the peptide-drug conjugate is crucial for its efficacy. You can assess its stability using the following approaches:

  • In Vitro Plasma Stability Assay: Incubate ANG1005 in plasma from the host species of your tumor model at 37°C. At various time points, analyze samples using techniques like HPLC or LC-MS/MS to quantify the amount of intact ANG1005 and the release of free paclitaxel.

  • Pharmacokinetic (PK) Studies: Following intravenous administration of ANG1005 in your animal model, collect blood samples at different time points. Analyze the plasma to determine the concentration-time profiles of both intact ANG1005 and released paclitaxel. This will provide information on the in vivo stability and clearance of the conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ANG1005.

Table 1: Preclinical Brain Uptake of ANG1005 vs. Paclitaxel

CompoundBrain Influx Transfer Coefficient (Kin) (mL/s/g)Fold Increase vs. PaclitaxelReference
125I-ANG10057.3 ± 0.2 × 10-3~86-fold[11]
3H-paclitaxel8.5 ± 0.5 × 10-5-[11]

Table 2: Clinical Efficacy of ANG1005 in Patients with Brain Metastases from Breast Cancer (Phase II)

Response MetricPercentage of Patients (n=58)Reference
Partial Response17%[6]
Stable Disease54%[6]
Overall Patient Benefit Rate71%[6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing and enhancing ANG1005 tumor penetration.

Protocol 1: Evaluation of ANG1005 Tumor Penetration by Immunohistochemistry

  • Animal Model and Dosing:

    • Establish large solid tumors (e.g., >500 mm³) in an appropriate xenograft or syngeneic mouse model.

    • Administer ANG1005 intravenously at the desired therapeutic dose.

    • Include a vehicle-treated control group.

  • Tumor Collection and Processing:

    • At predetermined time points post-injection (e.g., 1, 6, 24 hours), euthanize the animals and carefully excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissues and embed them in paraffin.

  • Immunohistochemical Staining:

    • Cut 5 µm sections from the paraffin-embedded tumor blocks.

    • Perform antigen retrieval using a suitable buffer and method (e.g., heat-induced epitope retrieval).

    • Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum).

    • Incubate the sections with a primary antibody against paclitaxel (to detect the payload of ANG1005) and a primary antibody against a vascular marker (e.g., rabbit anti-CD31).

    • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to determine the co-localization of the ANG1005 signal with blood vessels and its distribution throughout the tumor parenchyma.

    • Quantify the fluorescence intensity as a function of distance from the nearest blood vessel to generate penetration profiles.

Protocol 2: In Vivo Pharmacokinetic Study of ANG1005

  • Animal Model and Cannulation:

    • Use healthy rodents (e.g., rats or mice) of a specific strain, age, and weight.

    • For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended. Allow animals to recover post-surgery.

  • Drug Administration:

    • Administer a single intravenous bolus of ANG1005 at a defined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate an LC-MS/MS method to quantify the concentrations of both intact ANG1005 and free paclitaxel in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) for both the conjugate and the released drug.

Visualizations

ANG1005 Mechanism of Action

ANG1005_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1 LRP-1 Receptor ANG1005->LRP1 Binding & Endocytosis Endosome Endosome LRP1->Endosome Paclitaxel Paclitaxel Endosome->Paclitaxel Esterase Cleavage Tubulin Microtubules Paclitaxel->Tubulin Stabilization Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest

Caption: ANG1005 binds to the LRP-1 receptor on tumor cells, leading to internalization and release of paclitaxel.

Experimental Workflow for Enhancing Tumor Penetration

Experimental_Workflow start Hypothesis: Limited Tumor Penetration model Establish Large Tumor Xenograft Model start->model treatment Treatment Groups: 1. Vehicle 2. ANG1005 3. ANG1005 + Enhancing Agent model->treatment assessment Assess Tumor Penetration (IHC, MSI, etc.) treatment->assessment efficacy Evaluate Anti-Tumor Efficacy (Tumor Volume, Survival) treatment->efficacy analysis Data Analysis & Comparison assessment->analysis efficacy->analysis conclusion Conclusion on Efficacy of Enhancing Strategy analysis->conclusion

Caption: A logical workflow for testing strategies to improve ANG1005 penetration and efficacy in large tumors.

References

Optimization

Technical Support Center: ANG1005 and P-glycoprotein Interaction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of ANG1005 and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of ANG1005 and its interaction with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and what is its proposed mechanism of action?

ANG1005 is a peptide-drug conjugate consisting of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a peptide vector designed to facilitate transport across the blood-brain barrier (BBB).[1][2][3][4] The primary mechanism of action involves the Angiopep-2 vector binding to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells and some tumor cells, enabling receptor-mediated transcytosis into the brain.[5][6] Once inside the target tumor cells, the ester linkages between paclitaxel and Angiopep-2 are cleaved by intracellular esterases, releasing active paclitaxel.[1] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Q2: Is ANG1005 a substrate for P-glycoprotein (P-gp)?

No, extensive preclinical data indicates that ANG1005 is not a substrate for P-glycoprotein (P-gp) and can bypass P-gp-mediated efflux.[2][7] This is a significant advantage over paclitaxel, which is a known P-gp substrate and is actively transported out of cells and the brain by this efflux pump, contributing to multidrug resistance (MDR).[2][7] Studies have shown that the brain uptake of ANG1005 is similar in wild-type mice and in mdr1a-deficient mice (a model for P-gp deficiency), further supporting that ANG1005 bypasses P-gp.[7]

Q3: How does ANG1005 overcome P-gp-mediated resistance?

ANG1005 overcomes P-gp-mediated resistance by utilizing an alternative transport mechanism to enter cells. Instead of being a substrate for the P-gp efflux pump, ANG1005 leverages the LRP1 receptor for cellular entry.[5][6] This allows ANG1005 to accumulate in tumor cells that overexpress P-gp and are resistant to conventional taxanes like paclitaxel.[6] In vitro studies have confirmed that ANG1005 is not a substrate for the MDR efflux pump.[6][8]

Q4: What are the expected outcomes of a cell viability assay comparing ANG1005 and paclitaxel in a P-gp overexpressing cancer cell line?

In a P-gp overexpressing cancer cell line, you would expect to see a significant difference in the cytotoxic effects of ANG1005 compared to paclitaxel. The P-gp overexpressing cells will be resistant to paclitaxel, resulting in a high IC50 value. In contrast, since ANG1005 bypasses P-gp, it should retain its cytotoxic activity, resulting in a much lower IC50 value compared to paclitaxel. The IC50 of ANG1005 in the resistant cell line should be comparable to the IC50 of paclitaxel in the non-resistant parental cell line.

Troubleshooting Experimental Guides

Issue 1: Inconsistent results in P-gp substrate assessment assays for ANG1005.

  • Possible Cause 1: Incorrect cell model.

    • Troubleshooting Step: Ensure you are using a well-characterized cell line with confirmed P-gp overexpression, such as MDCK-MDR1 or a resistant cancer cell line with validated P-gp expression. Always include a parental cell line (e.g., MDCK-WT) with low or no P-gp expression as a negative control.

  • Possible Cause 2: Suboptimal assay conditions for a peptide-drug conjugate.

    • Troubleshooting Step: The large size and peptide nature of ANG1005 may influence its behavior in standard assays. Ensure adequate incubation times to allow for potential LRP1-mediated uptake. Also, consider potential degradation of the peptide component by proteases in the cell culture medium. The use of serum-free media or protease inhibitors (if compatible with the assay) might be necessary.

  • Possible Cause 3: Issues with the detection method.

    • Troubleshooting Step: If using a radiolabeled or fluorescently tagged ANG1005, confirm the stability of the label throughout the experiment. If using LC-MS/MS, optimize the method to detect both the intact conjugate and the released paclitaxel.

Issue 2: Difficulty in demonstrating the P-gp bypass mechanism of ANG1005 in vitro.

  • Possible Cause 1: Insufficient P-gp expression in the "resistant" cell line.

    • Troubleshooting Step: Confirm P-gp expression and functionality in your resistant cell line using Western blot and a functional assay with a known P-gp substrate (e.g., rhodamine 123 or calcein-AM efflux).

  • Possible Cause 2: LRP1 expression levels affecting uptake.

    • Troubleshooting Step: The uptake of ANG1005 is dependent on LRP1 expression. Verify LRP1 expression in your chosen cell lines. If LRP1 expression is low, this may limit the uptake of ANG1005 and mask the P-gp bypass effect.

  • Possible Cause 3: Experimental design not adequately isolating the P-gp effect.

    • Troubleshooting Step: A bidirectional transport assay using polarized cell monolayers (e.g., MDCK-MDR1) is the gold standard.[9] Ensure you are measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. For a P-gp substrate, the B-A transport will be significantly higher than A-B. For ANG1005, you would expect the B-A/A-B ratio to be close to 1.

Quantitative Data Summary

ParameterANG1005PaclitaxelCell Line/ModelReference
Brain Uptake (Kin) 7.3 ± 0.2 × 10−3 mL/s/g8.5 ± 0.5 × 10−5 mL/s/gIn situ rat brain perfusion[10]
Brain Parenchyma Uptake (Vd) Significantly higherLowermdr1a(-/-) and wild-type mice[7]
Cell Cycle Arrest (G2/M phase) 52% of cells68% of cellsU87 MG tumor cells[7]
Intracranial Objective Response Rate (Phase II) 20% (6/30) Partial ResponseN/APatients with recurrent brain metastases from breast cancer[11]
Intracranial Disease Control (Phase II) 77% (23/30) (PR + Stable Disease)N/APatients with recurrent brain metastases from breast cancer[11]

Key Experimental Protocols

Protocol 1: Bidirectional Transport Assay to Assess P-gp Substrate Potential

Objective: To determine if a test compound is a substrate of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.

Materials:

  • MDCK-MDR1 and MDCK-WT cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • ANG1005 and Paclitaxel (as a positive control for P-gp substrate)

  • Lucifer Yellow (for monolayer integrity check)

  • Analytical method for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto the apical side of the Transwell® inserts at a high density and culture until a confluent monolayer is formed (typically 4-7 days).

  • Monolayer Integrity Check: A day before the transport experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer Yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (ANG1005 or paclitaxel) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 is generally considered indicative of a P-gp substrate.

Visualizations

ANG1005_MoA cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Tumor Cell ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 1. Binding & Transcytosis ANG1005_inside ANG1005 LRP1->ANG1005_inside Pgp_BBB P-gp Efflux Pump Paclitaxel_blood Paclitaxel Pgp_BBB->Paclitaxel_blood Paclitaxel_blood->Pgp_BBB Efflux Esterases Esterases ANG1005_inside->Esterases 2. Cleavage Paclitaxel_released Paclitaxel Esterases->Paclitaxel_released Microtubules Microtubule Stabilization Paclitaxel_released->Microtubules 3. Action Pgp_tumor P-gp Efflux Pump Paclitaxel_released->Pgp_tumor Efflux (Resistance) CellCycleArrest G2/M Arrest & Apoptosis Microtubules->CellCycleArrest Pgp_tumor->Paclitaxel_released

ANG1005 mechanism of action and P-gp bypass.

Pgp_Assay_Workflow start Start: Seed MDCK-MDR1 cells on Transwell inserts culture Culture to form a confluent monolayer start->culture integrity Check monolayer integrity (e.g., Lucifer Yellow) culture->integrity transport Perform bidirectional transport (A-B and B-A) with ANG1005 integrity->transport Integrity OK sampling Collect samples from receiver chamber over time transport->sampling analysis Quantify ANG1005 concentration (e.g., LC-MS/MS) sampling->analysis calculation Calculate Papp and Efflux Ratio (ER) analysis->calculation result ER > 2: P-gp Substrate ER ≈ 1: Not a P-gp Substrate calculation->result end End result->end

Workflow for P-gp substrate assessment.

Troubleshooting_Tree start Inconsistent P-gp Assay Results for ANG1005 q1 Is the cell model appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are assay conditions optimized for a peptide-drug conjugate? a1_yes->q2 s1 Use validated P-gp overexpressing and parental cell lines. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the detection method stable and validated? a2_yes->q3 s2 Adjust incubation times. Consider protease inhibitors. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate experimental design a3_yes->end s3 Confirm label stability. Optimize LC-MS/MS for conjugate and payload. a3_no->s3

Troubleshooting decision tree for P-gp assays.

References

Troubleshooting

Technical Support Center: Enhancing ANG1005 Uptake Through LRP1 Modulation

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for researchers investigating the uptake of ANG1005, a novel peptide-drug conjugate, and the r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the uptake of ANG1005, a novel peptide-drug conjugate, and the role of the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) in this process. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the fundamental relationship between LRP1 and ANG1005?

A1: ANG1005 is a therapeutic agent designed to leverage the LRP1 receptor for cellular entry.[1][2][3] Its peptide component, Angiopep-2, specifically binds to LRP1, which is present on the surface of various cells, including those forming the blood-brain barrier and tumor cells.[1][4] This interaction triggers receptor-mediated endocytosis, a process that internalizes ANG1005 into the cell.[1][3]

Q2: Why is the modulation of LRP1 expression a critical aspect of ANG1005 research?

A2: Modifying LRP1 expression is a key experimental approach to validate that ANG1005 uptake is dependent on this receptor and to explore strategies for boosting its therapeutic effectiveness. An increase in LRP1 expression could lead to a higher intracellular concentration of ANG1005, potentially enhancing its therapeutic impact. Conversely, reducing LRP1 expression serves as a crucial experimental control to confirm the specificity of the ANG1005 uptake mechanism.[2][3]

Experimental Design

Q3: What methods can be employed to modulate LRP1 expression in a cell culture model?

A3: Several techniques can be utilized to alter LRP1 expression:

  • Gene Silencing (Knockdown): Specific reduction of LRP1 protein expression can be achieved by using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to target and degrade LRP1 mRNA.[3][5][6][7]

  • Gene Overexpression: Transfecting cells with a plasmid vector containing the LRP1 gene can result in increased production of the LRP1 protein.[8][9][10][11]

  • Pharmacological Modulation: Certain chemical compounds have been observed to influence LRP1 expression. For instance, statins have been reported to upregulate LRP1 expression.[12]

  • Tumor Microenvironment Mimicry: Research has demonstrated that creating conditions in vitro that simulate the tumor microenvironment, such as hypoxia and acidic pH, can elevate LRP1 expression and consequently, ANG1005 uptake in glioblastoma cells.[2][13]

Q4: What are the essential controls for an experiment investigating the role of LRP1 in ANG1005 uptake?

A4: To ensure the validity of your experimental results, the following controls are indispensable:

  • Negative Control for LRP1 Modulation:

    • For gene silencing experiments, a non-targeting or scrambled siRNA/shRNA is necessary.

    • For overexpression studies, an empty vector control should be used.

  • Positive Control for ANG1005 Uptake: A cell line known to express high levels of LRP1 and exhibit significant ANG1005 uptake.

  • Negative Control for ANG1005 Uptake: A cell line with minimal or no LRP1 expression, or cells in which LRP1 has been effectively knocked down.

  • Competition Assay: To demonstrate specific binding, co-incubate ANG1005 with an excess of a known LRP1 ligand, such as Receptor-Associated Protein (RAP).[14]

Troubleshooting Guides

Addressing Low ANG1005 Uptake

Problem: The observed uptake of ANG1005 in my cellular model is lower than anticipated.

Possible CauseTroubleshooting Step
Low LRP1 Expression: Confirm LRP1 protein levels in your cell line using Western blot or qPCR. Compare these levels to a positive control cell line known for high LRP1 expression.
Suboptimal ANG1005 Concentration or Incubation Time: Conduct a dose-response and time-course experiment to identify the optimal ANG1005 concentration and incubation duration for your specific cell model.
ANG1005 Instability: Adhere to the recommended storage and handling procedures for ANG1005. If feasible, verify the integrity and activity of the compound.
Unfavorable Cell Culture Conditions: Maintain healthy, logarithmically growing cell cultures. Cellular stress can negatively impact receptor expression and endocytic pathway efficiency.
Managing Inconsistent Results in LRP1 Modulation Experiments

Problem: I am observing high variability in my LRP1 modulation experiments.

Possible CauseTroubleshooting Step
Inefficient Gene Knockdown: Optimize the transfection protocol, including the choice of transfection reagent, siRNA/shRNA concentration, and cell density. Validate knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.
Ineffective Plasmid Transfection: Refine the transfection procedure. Utilize a reporter plasmid (e.g., expressing GFP) to gauge transfection efficiency. Confirm the overexpression of LRP1 through Western blot analysis.
Transfection-Related Cellular Toxicity: Assess cell viability post-transfection using methods like MTT assay or trypan blue exclusion to ensure the transfection process is not inducing significant cell death.
Off-Target Effects of siRNA/shRNA: To minimize off-target effects, consider using a pool of multiple siRNAs targeting different sequences of the LRP1 mRNA. Always include a scrambled siRNA control for comparison.

Data Presentation

Quantitative Insights into LRP1 Modulation and ANG1005 Uptake
Experimental ConditionLRP1 Expression LevelANG1005 UptakeReference
Control U87 Glioblastoma CellsBaselineBaseline[3]
LRP1 siRNA-treated U87 Cells~70% reduction~50% reduction[3]
Hypoxic/Acidic U87 CellsIncreased~100% increase[3]
Co-perfusion with unlabeled angiopep-2 (10-100 µM)Not Applicable30-40% reduction[14]
Co-perfusion with LRP ligand (aprotinin, 10 µM)Not Applicable~30-40% reduction[14]
Co-perfusion with LRP ligand (RAP, 200 nM)Not Applicable~30-40% reduction[14]

Experimental Protocols

Protocol 1: LRP1 Knockdown via siRNA and Subsequent ANG1005 Uptake Analysis

Objective: To ascertain whether the downregulation of LRP1 expression using siRNA leads to a decrease in ANG1005 uptake in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., U87 glioblastoma)

  • Complete cell culture medium

  • LRP1-specific siRNA and a non-targeting control siRNA

  • Appropriate transfection reagent

  • ANG1005

  • Method for quantifying intracellular ANG1005 (e.g., radiolabeled ANG1005 or LC-MS/MS)

  • Reagents and antibodies for Western blotting (anti-LRP1, anti-loading control)

  • Reagents and primers for qPCR (for LRP1 and a housekeeping gene)

Procedure:

  • Cell Seeding: Plate cells to achieve 50-70% confluency at the time of transfection.

  • siRNA Transfection: Transfect cells with either LRP1-specific siRNA or a non-targeting control siRNA following the manufacturer's protocol. Incubate for 48-72 hours.

  • Verification of Knockdown:

    • Western Blot: Assess LRP1 protein levels in a subset of cells.

    • qPCR: Quantify LRP1 mRNA levels in another subset of cells.

  • ANG1005 Uptake Assay:

    • Incubate the transfected cells with a defined concentration of ANG1005 (e.g., 500 nM) for a set duration (e.g., 5 minutes).[3]

    • Thoroughly wash the cells with ice-cold buffer to remove extracellular ANG1005.

    • Lyse the cells and quantify the amount of internalized ANG1005.

  • Data Analysis: Compare ANG1005 uptake between the LRP1 knockdown and control groups. A statistically significant decrease in the knockdown group confirms LRP1's role in uptake.

Protocol 2: LRP1 Overexpression and its Impact on ANG1005 Uptake

Objective: To investigate if enhancing LRP1 expression through plasmid transfection increases ANG1005 uptake.

Materials:

  • Human cancer cell line

  • LRP1 expression vector and a corresponding empty control vector

  • Transfection reagent

  • ANG1005

  • Reagents for Western blotting and the uptake assay

Procedure:

  • Cell Seeding: Prepare cells for transfection.

  • Plasmid Transfection: Transfect cells with either the LRP1 expression vector or the empty vector. Incubate for 24-48 hours.

  • Verification of Overexpression: Confirm the increased expression of LRP1 protein via Western blot.

  • ANG1005 Uptake Assay: Conduct the ANG1005 uptake assay as detailed in Protocol 1.

  • Data Analysis: Compare ANG1005 uptake in LRP1-overexpressing cells versus the control. A significant increase in the overexpression group provides evidence for LRP1-facilitated uptake.

Mandatory Visualizations

ANG1005_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG1005 ANG1005 LRP1 LRP1 Receptor ANG1005->LRP1 Binding Endosome Endosome LRP1->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Paclitaxel Paclitaxel Lysosome->Paclitaxel Cleavage Angiopep-2 Angiopep-2 Lysosome->Angiopep-2 Release

Caption: ANG1005 uptake via LRP1-mediated endocytosis.

LRP1_Modulation_Workflow cluster_modulation LRP1 Expression Modulation cluster_verification Verification of Modulation cluster_uptake ANG1005 Uptake Assay cluster_analysis Data Analysis siRNA_Knockdown siRNA Knockdown qPCR qPCR (mRNA levels) siRNA_Knockdown->qPCR Western_Blot Western Blot (Protein levels) siRNA_Knockdown->Western_Blot Overexpression Overexpression Vector Overexpression->qPCR Overexpression->Western_Blot Control Control (Scrambled siRNA / Empty Vector) Control->qPCR Control->Western_Blot Incubation Incubate with ANG1005 qPCR->Incubation Western_Blot->Incubation Quantification Quantify Intracellular ANG1005 Incubation->Quantification Comparison Compare Uptake vs. LRP1 Expression Quantification->Comparison Troubleshooting_Logic Start Low ANG1005 Uptake Check_LRP1 Check LRP1 Expression (Western/qPCR) Start->Check_LRP1 LRP1_Low LRP1 Low? Check_LRP1->LRP1_Low Optimize_Uptake Optimize ANG1005 Concentration & Time LRP1_Low->Optimize_Uptake No Select_New_Cell_Line Consider a different cell line with higher native LRP1 expression LRP1_Low->Select_New_Cell_Line Yes Check_Viability Check Cell Viability Optimize_Uptake->Check_Viability Viability_Low Viability Low? Check_Viability->Viability_Low Troubleshoot_Culture Troubleshoot Culture Conditions Viability_Low->Troubleshoot_Culture Yes Recheck_Uptake Re-evaluate ANG1005 Uptake Viability_Low->Recheck_Uptake No Troubleshoot_Culture->Recheck_Uptake

References

Troubleshooting

Best practices for handling and disposal of ANG1005

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information for the handling, disposal, and experimental use of ANG1005. ANG1005 is a peptide-drug conjugat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the handling, disposal, and experimental use of ANG1005. ANG1005 is a peptide-drug conjugate composed of three molecules of the cytotoxic agent paclitaxel (B517696) linked to the Angiopep-2 peptide. This design facilitates the crossing of the blood-brain barrier, making it a compound of interest for neurological and oncological research.

Frequently Asked Questions (FAQs)

What is ANG1005?

ANG1005 is an investigational peptide-drug conjugate where three molecules of paclitaxel are chemically linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] This conjugation is designed to enable the potent cytotoxic drug, paclitaxel, to cross the blood-brain barrier and target cells expressing LRP1, such as those found in certain tumors.[1][2]

What is the mechanism of action of ANG1005?

ANG1005 crosses the blood-brain barrier via LRP1-mediated transcytosis.[3] Once inside target cells, the paclitaxel molecules are released from the Angiopep-2 peptide backbone through the cleavage of ester linkages by intracellular esterases.[4] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][5]

What are the primary research applications for ANG1005?

ANG1005 is primarily investigated for its potential in treating brain tumors and brain metastases from other cancers due to its ability to penetrate the blood-brain barrier.[2][5] Research applications include in vitro studies on cancer cell lines and in vivo studies in animal models of brain cancer.

Handling and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) for ANG1005 is publicly available. The following guidelines are based on the hazardous properties of its active component, paclitaxel, and general best practices for handling potent cytotoxic compounds and peptides. Researchers must consult their institution's safety office for specific protocols.

Personal Protective Equipment (PPE):

Due to the cytotoxic nature of paclitaxel, appropriate PPE is mandatory when handling ANG1005.

PPE ItemSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended.
Lab Coat A disposable, solid-front gown with tight-fitting cuffs.
Eye Protection Safety goggles or a full-face shield.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation.

Handling Procedures:

  • Designated Area: All handling of ANG1005, including weighing, reconstitution, and dilution, should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the surrounding environment.

  • Avoid Aerosolization: Handle the powdered form of ANG1005 with care to avoid generating dust.

  • Spill Management: In case of a spill, immediately alert others in the area and follow your institution's spill cleanup protocol for cytotoxic agents. A spill kit containing absorbent pads, deactivating solution (e.g., 10% sodium hypochlorite), and appropriate PPE should be readily available.

Disposal:

All materials that come into contact with ANG1005 are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Unused ANG1005 Dispose of as hazardous chemical waste in a designated, sealed container.
Contaminated Labware All disposable items (e.g., pipette tips, tubes, gloves, gowns) should be placed in a clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, leak-proof container labeled as hazardous waste.
Sharps Needles and syringes used for administration must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

Experimental Protocols & Troubleshooting

Solubility and Stability

ANG1005 is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (19.57 mM), though ultrasonic treatment may be necessary.[6] For long-term storage, it is recommended to store ANG1005 at -80°C.[6] Stock solutions in DMSO should also be stored at -80°C and are stable for up to 6 months.[6]

ParameterValueReference
Solubility in DMSO 100 mg/mL (19.57 mM)[6]
Storage Temperature -80°C[6]
Stock Solution Stability 6 months at -80°C[6]
In Vitro Experiments

General Cell Culture Protocol:

  • Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere overnight.

  • Preparation of ANG1005: Prepare a stock solution of ANG1005 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ANG1005.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Analysis: Perform downstream analysis such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, or cell cycle analysis.[5]

Troubleshooting In Vitro Experiments:

IssuePossible CauseSuggested Solution
Low Potency/No Effect - Incomplete dissolution of ANG1005.- Degradation of ANG1005.- Low LRP1 expression on cells.- Ensure complete dissolution of ANG1005 in DMSO, using sonication if necessary.- Use freshly prepared dilutions for each experiment.- Verify LRP1 expression on your cell line of interest via Western blot or flow cytometry.
High Variability in Results - Inconsistent cell seeding density.- Uneven drug distribution.- Ensure a single-cell suspension before seeding and use a consistent cell number for all wells.- Mix the drug-containing medium thoroughly before adding to the cells.
Cell Death in Control Group - High DMSO concentration.- Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line.
In Vivo Experiments

General Animal Model Protocol:

  • Animal Models: Nude mice are commonly used for xenograft models of human cancers.[5]

  • Tumor Implantation: For brain tumor models, cells can be implanted intracranially.[5]

  • Preparation of ANG1005 for Injection: The formulation of ANG1005 for in vivo use may require specific vehicles. Published studies have used formulations in dimethyl sulfoxide (DMSO) followed by dilution in Ringer's HEPES buffer.[5]

  • Administration: ANG1005 is typically administered intravenously (IV).[4]

  • Dosing and Schedule: Dosing regimens can vary depending on the tumor model and study objectives. A previously reported dosing schedule is 50 mg/kg administered every third day for a total of five injections.[5]

  • Monitoring: Monitor tumor growth and the overall health of the animals regularly.

  • Endpoint: At the end of the study, collect tissues for further analysis.

Troubleshooting In Vivo Experiments:

IssuePossible CauseSuggested Solution
Poor Drug Efficacy - Inadequate dosing.- Poor bioavailability of the formulation.- Perform a dose-response study to determine the optimal dose for your model.- Ensure the formulation is prepared correctly and administered immediately.
Toxicity and Weight Loss - High dose of ANG1005.- Reduce the dose or the frequency of administration. Monitor animal health closely.
Injection Site Reactions - Improper injection technique.- Irritating formulation.- Ensure proper IV injection technique.- If irritation persists, consider alternative formulations, though this may require extensive validation.

Visualizations

ANG1005_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal weigh Weighing (in fume hood) reconstitute Reconstitution (in DMSO) weigh->reconstitute dilute Dilution (in media/buffer) reconstitute->dilute waste_solid Contaminated Solids (Hazardous Waste) waste_liquid Liquid Waste (Hazardous Waste) waste_sharps Sharps (Cytotoxic Sharps Container) ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) spill_kit Ensure Spill Kit is Accessible

Caption: A logical workflow for the safe handling and disposal of ANG1005.

ANG1005_MOA cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cell Target Cell (e.g., Tumor Cell) ANG1005 ANG1005 LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds LRP1_Cell LRP1 Receptor LRP1_BBB->LRP1_Cell Transcytosis across BBB Endosome Endosome LRP1_Cell->Endosome Receptor-mediated Endocytosis Esterases Intracellular Esterases Endosome->Esterases Release into Cytoplasm Paclitaxel Paclitaxel Esterases->Paclitaxel Cleavage of ANG1005 Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: The mechanism of action of ANG1005, from BBB transport to cellular effects.

References

Optimization

ANG1005 Efficacy Studies: Technical Support &amp; Troubleshooting Guide

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting variable results in ANG1005 efficacy studies. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting variable results in ANG1005 efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is ANG1005 and what is its proposed mechanism of action?

A1: ANG1005 is a novel drug conjugate consisting of three molecules of the chemotherapy agent paclitaxel (B517696) covalently linked to the peptide vector Angiopep-2.[1][2] This design is intended to facilitate the crossing of the blood-brain barrier (BBB).[1][2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated on various tumor cells, including malignant glioma.[3][4] This receptor-mediated transcytosis allows ANG1005 to penetrate the brain and tumor cells.[4] Once inside the tumor cells, it is believed that esterases cleave the paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by stabilizing microtubules.[1][5]

Q2: What is the rationale for conjugating paclitaxel to Angiopep-2?

A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and lung cancer.[2] However, its effectiveness against brain tumors is limited by the BBB, which is equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the brain.[2][6] By conjugating paclitaxel to Angiopep-2, ANG1005 is designed to bypass this P-gp efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6] Preclinical studies have shown that the brain uptake of ANG1005 is significantly greater than that of paclitaxel.[5]

Q3: Has ANG1005 shown efficacy in clinical trials?

A3: ANG1005 has demonstrated activity in several clinical trials, particularly in patients with brain metastases. In a Phase II study involving patients with breast cancer and recurrent brain metastases, ANG1005 treatment resulted in an intracranial objective response rate (iORR) of 15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient benefit, defined as stable disease or better, was observed in 77% of evaluable patients intracranially.[7] In a Phase I study with recurrent malignant glioma patients, disease control was achieved in 56% of patients receiving doses of 300 mg/m² or higher.[3] However, in a Phase II study in patients with recurrent high-grade glioma (NCT01967810), the primary efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]

Troubleshooting Guide for Variable Results

Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment Methods.

  • Possible Cause: Differences in the interpretation of imaging results between local investigators and a centralized, independent radiology facility (IRF). In a Phase II study for breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8% by IRF review.[7]

  • Troubleshooting/Considerations:

    • Standardized Response Criteria: Ensure strict adherence to standardized response criteria, such as CNS RECIST 1.1, for all assessments.[7]

    • Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to minimize bias in radiological interpretation.

    • Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities in assessing treatment response in the brain.[5] Consider incorporating advanced imaging techniques, such as 18F-FLT-PET, which has shown a moderately strong association with MRI findings for ANG1005.[5]

Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.

  • Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily pretreated patients who have received multiple prior therapies.[3][7] For instance, in one study, 52% of patients with recurrent malignant glioma had received three or more prior therapies.[3] In another, 94% of patients with breast cancer brain metastases had prior taxane (B156437) treatment.[7] This can lead to a more treatment-resistant disease and greater variability in response.

  • Troubleshooting/Considerations:

    • Stratification: Stratify patients at enrollment based on key prognostic factors such as the number and type of prior therapies, and baseline performance status.

    • Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations that may derive the most benefit from ANG1005.

  • Possible Cause 2: Variable LRP1 Expression. ANG1005 relies on the LRP1 receptor for entry into the brain and tumor cells.[4] The expression of LRP1 can be variable across different tumor types and even within the same tumor grade.[10] Studies have shown considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression can differ between glioblastoma and lower-grade astrocytomas.[10] While LRP1 is often upregulated in high-grade gliomas, the level of expression may influence the uptake of ANG1005 and, consequently, its efficacy.[10]

  • Troubleshooting/Considerations:

    • Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression levels and correlate them with treatment outcomes.

    • Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized LRP1 expression to investigate the correlation between receptor levels and ANG1005 efficacy.

Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase II Trial.

  • Possible Cause: The patient population in the NCT01967810 study was heavily pretreated and had recurrent disease, which is inherently difficult to treat.[8][11] The study included patients with glioblastoma who were refractory to bevacizumab, a particularly challenging patient group.[8]

  • Troubleshooting/Considerations:

    • Earlier Lines of Therapy: Consider designing studies that evaluate ANG1005 in earlier lines of treatment for high-grade glioma, before extensive resistance mechanisms develop.

    • Combination Therapies: Investigate the potential of combining ANG1005 with other therapeutic agents that have different mechanisms of action.

Data Presentation

Table 1: Summary of ANG1005 Clinical Trial Efficacy Results

Study PhasePatient PopulationDosageKey Efficacy Endpoints & ResultsCitation(s)
Phase IIBreast Cancer with Recurrent Brain Metastases (n=72)600 mg/m² IV every 3 weeksIntracranial ORR (iORR): 15% (investigator), 8% (IRF)Patient Benefit (Stable Disease or better): 77% (intracranial)[7]
Phase IRecurrent Malignant Glioma (n=63)30-700 mg/m² IV every 21 daysDisease Control (≥ Stable Disease): 56% of patients dosed ≥ 300 mg/m²[3]
Phase II (NCT01967810)Recurrent High-Grade Glioma (n=73)600 mg/m² IV every 21 daysPrimary efficacy endpoints (ORR and PFS) were not met. Median PFS: 1.4 months[8][9]
Phase IAdvanced Solid Tumors with Brain Metastases (n=56)30-700 mg/m² IV every 3 weeksOverall Partial Response (PR): 18.5% (5/27) at doses ≥420 mg/m²[12]

Table 2: Summary of ANG1005 Preclinical Efficacy in Xenograft Models

Xenograft ModelTreatmentKey FindingsCitation(s)
Intracerebral U87 MG glioblastomaANG1005 (50 mg/kg)Significant increase in survival compared to control.[6]
Intracerebral NCI-H460 lung carcinomaANG1005 (20 and 50 mg/kg)Dose-dependent improvement in survival compared to control.[2]
Intracerebral human tumor modelsANG1005More potent inhibition of intracerebral human tumor xenografts than paclitaxel.[5]

Experimental Protocols

Protocol: Phase II Study of ANG1005 in Breast Cancer with Recurrent Brain Metastases

  • Study Design: A multicenter, open-label, single-cohort Phase II study.[7]

  • Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted therapy. Patients were required to have at least one measurable brain lesion according to CNS RECIST criteria.[7]

  • Dosage and Administration: ANG1005 was administered intravenously at a dose of 600 mg/m² on Day 1 of each 21-day cycle.[7]

  • Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST 1.1 criteria by both the local investigator and an independent radiology facility. Extracranial response was assessed using RECIST 1.1.[7]

Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model

  • Animal Model: Nude mice.

  • Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the brains of the mice.[6]

  • Treatment: Three days after implantation, animals were treated by intraperitoneal injection with either a vehicle control or ANG1005 (50 mg/kg). Treatments were administered twice a week.[6]

  • Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]

Visualizations

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma / Tumor Microenvironment ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB 1. Binding BBB_endothelial Endothelial Cell LRP1_tumor LRP1 Receptor BBB_endothelial->LRP1_tumor 3. Enters Brain LRP1_BBB->BBB_endothelial 2. Transcytosis Tumor_cell Tumor Cell Lysosome Lysosome Tumor_cell->Lysosome 5. Trafficking LRP1_tumor->Tumor_cell 4. Endocytosis Paclitaxel Paclitaxel Lysosome->Paclitaxel 6. Cleavage Microtubules Microtubules Paclitaxel->Microtubules 7. Binds & Stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 8. Mitotic Arrest

Caption: ANG1005 Mechanism of Action Pathway.

Experimental_Workflow start Patient Enrollment (e.g., Recurrent Brain Metastases) baseline Baseline Assessment (MRI, Neurological Exam) start->baseline treatment Administer ANG1005 (e.g., 600 mg/m² IV q21d) baseline->treatment monitoring Monitor for Adverse Events (CTCAE v4.0) treatment->monitoring response_assessment Post-Treatment Assessment (e.g., every 2 cycles) monitoring->response_assessment response_assessment->treatment Continue if no progression & acceptable toxicity data_analysis Data Analysis (ORR, PFS, OS) response_assessment->data_analysis end Study Conclusion data_analysis->end

Caption: Typical Clinical Trial Workflow for ANG1005.

Variability_Factors cluster_patient Patient-Related Factors cluster_tumor Tumor-Specific Factors cluster_study Study Design & Assessment variability Variable ANG1005 Efficacy prior_therapies Number/Type of Prior Therapies prior_therapies->variability performance_status Baseline Performance Status (KPS/ECOG) performance_status->variability tumor_subtype Tumor Subtype (e.g., HER2+, TNBC) tumor_subtype->variability lrp1_expression LRP1 Receptor Expression Level lrp1_expression->variability bbb_integrity Blood-Brain Barrier Integrity bbb_integrity->variability resistance Acquired Drug Resistance resistance->variability response_criteria Response Assessment Criteria (e.g., RECIST) response_criteria->variability assessment_method Investigator vs. Central Review assessment_method->variability imaging_modality Imaging Modality and Interpretation imaging_modality->variability

Caption: Factors Contributing to Variable ANG1005 Efficacy.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: ANG1005 Versus Free Paclitaxel for the Treatment of Brain Tumors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of ANG1005 and free paclitaxel (B517696) in the treatment of brain tumors, supported by precl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ANG1005 and free paclitaxel (B517696) in the treatment of brain tumors, supported by preclinical and clinical experimental data.

Introduction

Paclitaxel, a potent anti-microtubule agent, is a cornerstone of chemotherapy for various systemic cancers. However, its efficacy in treating brain tumors is severely limited by the blood-brain barrier (BBB), which actively effluxes paclitaxel via the P-glycoprotein (P-gp) transporter.[1] ANG1005 is a novel drug conjugate that covalently links three paclitaxel molecules to Angiopep-2, a peptide engineered to target the low-density lipoprotein receptor-related protein 1 (LRP1).[2] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including malignant glioma. This design facilitates the transport of paclitaxel across the BBB and into brain tumor cells. This guide will objectively compare the performance of ANG1005 with free paclitaxel, presenting supporting experimental data and methodologies.

Mechanism of Action: Overcoming the Blood-Brain Barrier

Free paclitaxel's entry into the brain is restricted by the P-gp efflux pump at the BBB.[1] ANG1005 circumvents this by utilizing the LRP1 receptor for active transport across the BBB. Once in the brain parenchyma, ANG1005 can then be taken up by LRP1-expressing tumor cells. Inside the tumor cell, the paclitaxel molecules are released to exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1 LRP1 Receptor ANG1005->LRP1 Binds Paclitaxel Free Paclitaxel Pgp P-gp Efflux Pump Paclitaxel->Pgp Efflux Paclitaxel_brain Free Paclitaxel (Low Concentration) Paclitaxel->Paclitaxel_brain Limited Penetration ANG1005_brain ANG1005 LRP1->ANG1005_brain Receptor-Mediated Transcytosis Pgp->Paclitaxel LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor Binds Paclitaxel_released Released Paclitaxel LRP1_tumor->Paclitaxel_released Internalization & Release Microtubules Microtubule Stabilization Paclitaxel_released->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Mechanism of ANG1005 transport across the BBB.

Preclinical Efficacy

Preclinical studies in rodent models of glioblastoma and brain metastases have consistently demonstrated the superior efficacy of ANG1005 compared to free paclitaxel.

Brain Uptake and Tumor Penetration

In situ brain perfusion studies have shown that ANG1005 crosses the BBB at a significantly higher rate than free paclitaxel.

ParameterANG1005Free PaclitaxelFold IncreaseReference
Brain Uptake Rate>80-fold higher->80x[3]
Brain Tissue Concentration100 times greater-100x
Antitumor Activity in Xenograft Models

In animal models with established brain tumors, ANG1005 has demonstrated potent antitumor activity, leading to tumor regression and increased survival.

Animal ModelTumor TypeTreatmentOutcomeReference
RatGlioblastomaANG1005Tumor regression
RatGlioblastomaPaclitaxelTumor progression
MouseGlioblastoma (U87 MG)ANG100527% increase in survival[3]
MouseGlioblastoma (U87 MG)ANG1005More potent inhibition of tumor xenografts than paclitaxel[1][4]
MouseLung Carcinoma Brain Metastases (NCI-H460)ANG1005Significant increase in survival[1][4]

Clinical Efficacy

ANG1005 has been evaluated in Phase I and II clinical trials for patients with recurrent high-grade gliomas and brain metastases.

Recurrent High-Grade Glioma

A Phase II trial (NCT01967810) evaluated ANG1005 in patients with recurrent high-grade glioma. While the study determined a safe dose, it did not meet its primary efficacy endpoints for objective response rate (ORR) and progression-free survival (PFS) in this heavily pretreated patient population.[5][6]

ArmPatient PopulationNMedian PFS (months)Median OS (months)Reference
1Recurrent Glioblastoma (GBM)-1.413.4[4]
2Bevacizumab-Refractory GBM-1.45.8[4]
3Grade 3 Anaplastic Glioma-1.418.2[4]
Brain Metastases from Breast Cancer

A multicenter, open-label Phase II study (NCT02048059) investigated ANG1005 in patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[7][8][9]

ParameterResultReference
Intracranial Objective Response Rate (iORR) - Investigator Assessed15%[1][7]
Intracranial Objective Response Rate (iORR) - Independent Review8%[1][7]
Intracranial Patient Benefit (Stable Disease or better)77%[1][7]
Extracranial Patient Benefit (Stable Disease or better)86%[1][7]
Median Overall Survival (Leptomeningeal Carcinomatosis Subset)8.0 months[7]

Although the primary endpoint of iORR was not met according to independent review, the study demonstrated notable central nervous system and systemic treatment effects, particularly in the leptomeningeal carcinomatosis subset, where prolonged overall survival was observed compared to historical controls.[7][9]

Experimental Protocols

In Situ Brain Perfusion in Rodents

This technique is used to measure the transport of substances across the BBB.

Brain_Perfusion_Workflow cluster_setup Animal Preparation & Surgery cluster_perfusion Perfusion cluster_analysis Sample Collection & Analysis Anesthesia Anesthesia Cannulation Carotid Artery Cannulation Anesthesia->Cannulation Perfusate_Prep Prepare Perfusion Fluid with Radiolabeled Compound Infusion Infuse at Controlled Rate Perfusate_Prep->Infusion Brain_Harvest Harvest Brain Infusion->Brain_Harvest Capillary_Depletion Capillary Depletion (optional) Brain_Harvest->Capillary_Depletion Quantification Quantify Radioactivity in Brain Parenchyma Capillary_Depletion->Quantification

Workflow for in situ brain perfusion studies.

A detailed protocol involves:

  • Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) and expose the common carotid artery.[4]

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery.[4]

  • Perfusion: Perfuse a physiological buffer containing the radiolabeled test substance (e.g., [¹²⁵I]-ANG1005 or [³H]-paclitaxel) at a constant flow rate for a defined period.[3]

  • Washout: Briefly perfuse with a buffer without the test substance to remove unbound compound from the vasculature.[2]

  • Sample Collection: Euthanize the animal, decapitate, and collect the brain.

  • Analysis: Homogenize the brain tissue and measure the amount of radioactivity to determine the brain uptake clearance. Capillary depletion can be performed to differentiate between compound in the brain parenchyma versus that remaining in the capillaries.[3]

Orthotopic Glioblastoma Xenograft Model in Mice

This model is used to evaluate the in vivo efficacy of anticancer agents against glioblastoma.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured under standard conditions.[2]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[2]

  • Intracranial Implantation: A specific number of tumor cells are stereotactically implanted into the brain of the anesthetized mice.[2]

  • Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[10]

  • Treatment Administration: Once tumors are established, animals are randomized into treatment groups and receive intravenous or intraperitoneal injections of ANG1005, paclitaxel, or a vehicle control at specified doses and schedules.[2]

  • Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals, and survival is monitored daily.[2]

Rationale for ANG1005 Superiority

The enhanced efficacy of ANG1005 in brain tumors compared to free paclitaxel is primarily due to its ability to overcome the BBB.

Superiority_Logic cluster_paclitaxel Free Paclitaxel cluster_ang1005 ANG1005 Pgp_Efflux P-gp Efflux at BBB Low_Brain_Conc Low Brain Concentration Pgp_Efflux->Low_Brain_Conc Limited_Efficacy Limited Efficacy in Brain Tumors Low_Brain_Conc->Limited_Efficacy LRP1_Transport LRP1-Mediated Transport Across BBB High_Brain_Conc High Brain Concentration LRP1_Transport->High_Brain_Conc Enhanced_Efficacy Enhanced Efficacy in Brain Tumors High_Brain_Conc->Enhanced_Efficacy

Logical flow of ANG1005's enhanced efficacy.

Conclusion

ANG1005 represents a rational drug design approach to deliver paclitaxel to the brain for the treatment of primary and metastatic brain tumors. Preclinical data unequivocally demonstrate its superior ability to cross the blood-brain barrier and inhibit tumor growth compared to free paclitaxel. While clinical trials in recurrent high-grade glioma did not meet their primary efficacy endpoints, notable clinical activity was observed in patients with brain metastases from breast cancer, particularly those with leptomeningeal carcinomatosis.[5][6][7] These findings suggest that the ANG1005 platform is effective at delivering paclitaxel to the central nervous system and warrants further investigation, potentially in different patient populations or in combination with other therapeutic agents.

References

Comparative

A Comparative Guide to Brain-Penetrating Drug Delivery Systems: ANG1005 vs. Alternatives

For Researchers, Scientists, and Drug Development Professionals The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases, restricting the passage of most the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases, restricting the passage of most therapeutic agents. To overcome this obstacle, various brain-penetrating drug delivery systems have been developed. This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with other leading brain-penetrating drug delivery systems. The comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms and experimental workflows.

Overview of Brain-Penetrating Drug Delivery Systems

Effective drug delivery to the brain is a critical challenge in treating neurological disorders.[1] The BBB, a highly selective semipermeable border of endothelial cells, prevents most drugs from reaching the CNS.[1] Various strategies have been developed to enhance brain drug delivery, broadly categorized as invasive and non-invasive techniques.[2] Non-invasive methods, which are the focus of this guide, primarily involve modifying the drug or its carrier to facilitate transport across the BBB. These include receptor-mediated transcytosis (RMT), adsorptive-mediated transcytosis, and the use of nanoparticles and liposomes.

ANG1005 is a peptide-drug conjugate that leverages RMT. It consists of three molecules of the chemotherapy drug paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[3] Angiopep-2 targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB.[4] This interaction facilitates the transport of ANG1005 across the BBB into the brain parenchyma.[4]

This guide will compare ANG1005 with three other prominent brain drug delivery platforms:

  • Transferrin-Targeted Liposomes: These systems utilize the transferrin receptor (TfR), which is also abundant on brain capillary endothelial cells, to transport encapsulated drugs into the brain.[5]

  • Polysorbate 80-Coated Nanoparticles: The mechanism of brain uptake for these nanoparticles is thought to involve the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the polysorbate 80 coating, which then mimics LDL particles and interacts with the LDL receptor on the BBB.

  • Glutathione-Coated Nanoparticles: These nanoparticles are designed to target the glutathione (B108866) transporters present on the BBB, facilitating their entry into the brain.[1]

Quantitative Comparison of Brain Uptake

The efficiency of a brain drug delivery system is primarily evaluated by its ability to increase the concentration of a therapeutic agent in the brain compared to the administration of the free drug. The following table summarizes key quantitative data from preclinical studies for ANG1005 and its alternatives.

Drug Delivery SystemDrug DeliveredAnimal ModelBrain Uptake Enhancement (vs. Free Drug)Brain Concentration/AccumulationReference
ANG1005 PaclitaxelRat86-fold higher brain influx constant (K_in)-[3]
ANG1005 PaclitaxelMouse10-fold greater brain uptake-[6]
Transferrin-Targeted Liposomes -Rat2-fold higher uptake in brain capillaries-[5]
Polysorbate 80-Coated Nanoparticles Doxorubicin (B1662922)RatOver 60-fold increase in brain concentration>6 µg/g between 2 and 4 hours[7]
Polysorbate 80-Coated Nanoparticles Rivastigmine (B141)-3.82-fold enhancement-[8]
Glutathione-Coated Nanoparticles FlucytosineRat3-fold greater uptake by brain cellsDrug-targeting index of 3.670±0.824[9]

Signaling Pathways and Mechanisms of Action

The ability of these drug delivery systems to cross the BBB is dependent on specific interactions with receptors and transporters on the brain endothelial cells. The following diagrams, generated using the DOT language, illustrate the proposed signaling and transport pathways.

ANG1005: LRP1-Mediated Transcytosis

ANG1005 utilizes the LRP1 receptor to cross the BBB. The Angiopep-2 peptide component of ANG1005 binds to LRP1, triggering receptor-mediated endocytosis. The drug conjugate is then transported across the endothelial cell and released into the brain parenchyma.

ANG1005_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma ANG1005 ANG1005 LRP1_Receptor LRP1 Receptor ANG1005->LRP1_Receptor Binding ANG1005_LRP1 ANG1005-LRP1 Complex LRP1_Receptor->ANG1005_LRP1 Internalization (Endocytosis) Endosome Endosome ANG1005_Brain ANG1005 Endosome->ANG1005_Brain Exocytosis (Transcytosis) ANG1005_LRP1->Endosome Trafficking TfR_Liposome_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma Tf_Liposome Transferrin-Targeted Liposome TfR Transferrin Receptor (TfR) Tf_Liposome->TfR Binding Clathrin_Vesicle Clathrin-coated Vesicle TfR->Clathrin_Vesicle Clathrin-mediated Endocytosis Endosome Endosome Clathrin_Vesicle->Endosome Vesicle Trafficking Liposome_Brain Liposome Endosome->Liposome_Brain Exocytosis InSitu_Perfusion_Workflow Anesthetize 1. Anesthetize Animal Expose_Artery 2. Expose Carotid Artery Anesthetize->Expose_Artery Catheterize 3. Catheterize Artery Expose_Artery->Catheterize Washout 4. Perfusion Washout Catheterize->Washout Perfuse_Drug 5. Perfuse with Drug Washout->Perfuse_Drug Stop_Perfusion 6. Stop Perfusion & Decapitate Perfuse_Drug->Stop_Perfusion Dissect_Brain 7. Dissect and Analyze Brain Stop_Perfusion->Dissect_Brain Calculate_Kin 8. Calculate K_in Dissect_Brain->Calculate_Kin InVivo_Quantification_Workflow Administer_Drug 1. Systemic Drug Administration Collect_Blood 2. Collect Blood Samples Administer_Drug->Collect_Blood Euthanize_Perfuse 3. Euthanize and Perfuse Vasculature Collect_Blood->Euthanize_Perfuse Dissect_Brain 4. Dissect and Weigh Brain Euthanize_Perfuse->Dissect_Brain Homogenize_Extract 5. Homogenize and Extract Drug Dissect_Brain->Homogenize_Extract Analyze_Concentration 6. Analyze Drug Concentration Homogenize_Extract->Analyze_Concentration Calculate_Metrics 7. Calculate Brain-to-Plasma Ratio / %ID/g Analyze_Concentration->Calculate_Metrics

References

Validation

A Head-to-Head Comparison of ANG1005 and Temozolomide in Glioma Models

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development for glioma, a notoriously aggressive form of brain cancer, two agents, ANG1005 and temozolomide (B1682018), have...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for glioma, a notoriously aggressive form of brain cancer, two agents, ANG1005 and temozolomide (B1682018), have emerged with distinct mechanisms of action and clinical trajectories. Temozolomide is the established standard-of-care chemotherapy for glioblastoma, while ANG1005 is an investigational drug designed to overcome the blood-brain barrier, a significant hurdle in treating brain tumors. This guide provides a comprehensive head-to-head comparison of their performance in preclinical glioma models, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.

Executive Summary

Temozolomide is an oral alkylating agent that methylates DNA, leading to cytotoxicity.[1][2] Its efficacy is, however, often limited by resistance mechanisms, primarily through the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][3][4]

ANG1005 is a novel peptide-drug conjugate that hitches a ride on the low-density lipoprotein receptor-related protein 1 (LRP1) to cross the blood-brain barrier.[5][6][7] This innovative approach allows its cytotoxic payload, paclitaxel (B517696), to reach the brain tumor.[5][6][7] Preclinical studies have demonstrated its ability to increase the survival of mice with intracerebral glioblastoma xenografts. However, a Phase II clinical trial in patients with recurrent high-grade glioma did not meet its primary efficacy endpoint.[8][9]

Mechanism of Action

The fundamental difference between ANG1005 and temozolomide lies in their mechanisms of action and their approaches to circumventing the blood-brain barrier.

ANG1005: A Trojan Horse Approach to Brain Tumor Therapy. ANG1005 is a conjugate of three paclitaxel molecules linked to the peptide Angiopep-2.[10] This peptide acts as a ligand for the LRP1 receptor, which is expressed on the endothelial cells of the blood-brain barrier and is also upregulated in glioma cells.[11] This allows ANG1005 to be actively transported across the blood-brain barrier and into the tumor cells, where the paclitaxel payload is released.[6][7] Paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]

Temozolomide: A DNA-Damaging Standard. Temozolomide is a prodrug that, at physiological pH, converts to the active compound monomethyl triazeno imidazole (B134444) carboxamide (MTIC).[2] MTIC is a DNA alkylating agent that introduces methyl groups to guanine (B1146940) bases, primarily at the O6 and N7 positions.[1] This methylation triggers DNA mismatch repair mechanisms, which, in an attempt to repair the damage, can lead to DNA double-strand breaks and ultimately, apoptosis.[1][3]

Signaling and Action Pathways

The distinct mechanisms of ANG1005 and temozolomide are visually represented in the following diagrams.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma / Tumor ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding LRP1_Tumor LRP1 Receptor (Upregulated on Glioma) LRP1_BBB->LRP1_Tumor Receptor-mediated Transcytosis ANG1005_int Intracellular ANG1005 LRP1_Tumor->ANG1005_int Endocytosis Paclitaxel Paclitaxel ANG1005_int->Paclitaxel Release Microtubules Microtubule Stabilization Paclitaxel->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: ANG1005 Mechanism of Action.

Temozolomide_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Cell TMZ Temozolomide (TMZ) MTIC MTIC (active metabolite) TMZ->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Alkylation Methylated_DNA Methylated DNA (O6-MeG) DNA->Methylated_DNA Methylated_DNA->DNA Repair MMR Mismatch Repair (MMR) System Methylated_DNA->MMR DSB Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis MGMT MGMT Repair MGMT->Methylated_DNA Removes Methyl Group

Caption: Temozolomide Mechanism of Action.

Preclinical Efficacy in Glioma Models

While no direct comparative studies were identified, the following tables summarize the efficacy of ANG1005 and temozolomide in separate preclinical glioma models. It is crucial to note that the experimental conditions, including cell lines, animal models, and treatment regimens, differ between these studies, precluding a direct comparison of the results.

ANG1005 Efficacy in an Intracerebral U87 MG Glioblastoma Xenograft Model
Treatment GroupMedian Survival (days)Increase in Median Survival vs. ControlStatistical SignificanceReference
Vehicle Control21--Regina et al., 2008
ANG1005 (50 mg/kg, twice weekly)3567%p < 0.001Regina et al., 2008
PaclitaxelNot ReportedNot ReportedNot ReportedRegina et al., 2008
Temozolomide Efficacy in a U87MG Orthotopic Xenograft Model
Treatment GroupEndpointResultStatistical SignificanceReference
Vehicle ControlTumor VolumeProgressive Growth-Da Ros et al., 2018
Temozolomide (0.9 mg/kg, daily)Tumor VolumeSignificant reduction in tumor growthp < 0.05 vs. vehicleDa Ros et al., 2018
SurvivalIncreased survivalNot specifiedDa Ros et al., 2018

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the preclinical studies of ANG1005 and temozolomide.

ANG1005 in an Intracerebral U87 MG Glioblastoma Xenograft Model

Objective: To evaluate the effect of ANG1005 on the survival of mice with established intracerebral human glioblastoma xenografts.

Animal Model: Nude mice.

Cell Line: U87 MG human glioblastoma cells.

Tumor Implantation:

  • U87 MG cells were cultured in appropriate media.

  • Mice were anesthetized, and a burr hole was drilled in the skull.

  • A suspension of U87 MG cells was stereotactically injected into the brain.

Treatment Protocol:

  • Three days after tumor cell implantation, animals were randomly assigned to treatment groups.

  • The ANG1005 group received intraperitoneal injections of ANG1005 at a dose of 50 mg/kg.

  • Treatments were administered twice a week.

  • The control group received vehicle only.

  • Mice were monitored daily for clinical symptoms and weight loss.

Endpoint:

  • The primary endpoint was survival. Animals were euthanized when they reached terminal clinical endpoints.

  • Survival data was analyzed using the Kaplan-Meier method.

Reference: Regina et al., Br J Pharmacol. 2008.

ANG1005_Workflow start Start culture Culture U87 MG Glioblastoma Cells start->culture implant Intracerebral Implantation in Nude Mice culture->implant randomize Randomize Mice into Treatment Groups (Day 3) implant->randomize treat Administer Treatment (Twice Weekly) randomize->treat monitor Daily Monitoring of Clinical Signs & Weight treat->monitor endpoint Endpoint: Survival (Kaplan-Meier Analysis) monitor->endpoint end End endpoint->end

Caption: ANG1005 Preclinical Workflow.

Temozolomide in a U87MG-luc Orthotopic Xenograft Model

Objective: To evaluate the efficacy of temozolomide on the growth of an orthotopic human glioblastoma xenograft.

Animal Model: Foxn1 nude male mice (6 weeks old).

Cell Line: U87MG-luc cells (expressing luciferase).

Tumor Implantation:

  • U87MG-luc cells were cultured.

  • 3x10^5 cells were implanted into the right lobe of the brain of each mouse.

Treatment Protocol:

  • One week after tumor implantation, mice were randomly assigned to treatment groups (16 mice/group).

  • The temozolomide group received daily oral administration of TMZ at 0.9 mg/kg from day 7 to day 35.

  • The vehicle group received weekly intravenous administration of physiologic solution.

Tumor Growth Assessment:

  • Tumor growth was monitored by bioluminescence imaging.

Endpoints:

  • Tumor volume inhibition.

  • Survival.

Reference: Da Ros et al., Oncotarget. 2018.

TMZ_Workflow start Start culture Culture U87MG-luc Glioblastoma Cells start->culture implant Intracerebral Implantation in Nude Mice culture->implant randomize Randomize Mice into Treatment Groups (Day 7) implant->randomize treat Administer Treatment (Daily for TMZ) randomize->treat monitor Monitor Tumor Growth (Bioluminescence Imaging) treat->monitor endpoint Endpoints: Tumor Volume Inhibition & Survival monitor->endpoint end End endpoint->end

Caption: Temozolomide Preclinical Workflow.

Conclusion

ANG1005 and temozolomide represent two distinct strategies in the fight against glioma. Temozolomide, the current standard of care, directly damages DNA but faces challenges with drug resistance. ANG1005 offers an innovative solution to the drug delivery challenge posed by the blood-brain barrier, enabling a potent chemotherapeutic agent to reach its target.

The preclinical data presented here, while not from direct head-to-head comparisons, highlight the potential of both agents in glioma models. ANG1005 has demonstrated a significant survival benefit in a preclinical glioma model, although this has not yet translated into successful clinical outcomes in recurrent high-grade glioma. Temozolomide's efficacy in preclinical models is well-established and forms the basis of its clinical use.

Future research, ideally including direct comparative preclinical studies and further clinical trials, is necessary to fully elucidate the comparative efficacy and optimal therapeutic positioning of these and other novel agents in the treatment of glioma. For researchers and drug development professionals, understanding the nuances of their mechanisms, preclinical performance, and the methodologies used to evaluate them is paramount in advancing the field of neuro-oncology.

References

Comparative

ANG1005 in Brain Metastases: A Comparative Analysis of Efficacy in HER2-Positive vs. HER2-Negative Breast Cancer

For Immediate Release [City, State] – [Date] – A comprehensive analysis of the phase II clinical trial data for ANG1005, a novel brain-penetrant taxane (B156437) derivative, reveals distinct efficacy profiles in the trea...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the phase II clinical trial data for ANG1005, a novel brain-penetrant taxane (B156437) derivative, reveals distinct efficacy profiles in the treatment of brain metastases originating from HER2-positive and HER2-negative breast cancer. This guide provides a detailed comparison of the quantitative data, experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.

ANG1005 is a peptide-drug conjugate composed of three paclitaxel (B517696) molecules covalently linked to Angiopep-2. This design facilitates the transport of paclitaxel across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of the BBB and on tumor cells.[1] Once inside the central nervous system, ANG1005 is internalized by tumor cells, where the paclitaxel payload is released to exert its cytotoxic effects.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from a phase II, multi-center, open-label study of ANG1005 in patients with recurrent brain metastases from breast cancer. The initial starting dose was 650 mg/m², which was later decreased to 550 mg/m² due to tolerability.[1]

Efficacy EndpointHER2-PositiveHER2-Negative
Intracranial Response
Partial Response (PR)18% (5/28)Not Reported
Stable Disease (SD)61% (17/28)Not Reported
Survival
3-Month Progression-Free Survival (PFS3)71%35%
Median Progression-Free Survival (mPFS)4.2 months2.8 months
6-Month Overall Survival (OS)82%60%
Data from the cohort treated with 550 mg/m² of ANG1005.[1]

Experimental Protocols

The pivotal phase II study (NCT02048059) was a multi-center, open-label, single-arm trial designed to evaluate the efficacy and safety of ANG1005 in adult patients with measurable recurrent brain metastases from breast cancer.[2][3]

Patient Population: Eligible participants included adult patients with histologically or cytologically confirmed breast cancer and at least one radiologically-confirmed and measurable metastatic brain lesion (≥0.5 cm).[2][4] Patients were categorized based on their HER2 status.[4]

Treatment Regimen: ANG1005 was administered as an intravenous (IV) infusion at a starting dose of 650 mg/m² once every 21 days.[1] This dose was later amended to 550 mg/m² to improve tolerability.[1] In a subsequent study, the dose was 600 mg/m² administered intravenously every 21 days.[5] Treatment continued until disease progression or unacceptable toxicity.[4] Patients with HER2-positive disease were permitted to continue receiving trastuzumab.[3]

Efficacy Assessment: The primary objective was to determine the intracranial response rate.[1] Secondary objectives included progression-free survival, duration of PFS, and overall survival.[1] Intracranial tumor assessments were conducted using magnetic resonance imaging (MRI) and evaluated based on CNS RECIST 1.1 criteria.[3][5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of ANG1005 and the experimental workflow of the clinical trial.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds Endothelial_Cell Endothelial Cell LRP1_BBB->Endothelial_Cell Receptor-mediated Transcytosis ANG1005_brain ANG1005 Endothelial_Cell->ANG1005_brain LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor Binds Endosome Endosome LRP1_Tumor->Endosome Internalization Paclitaxel Paclitaxel Endosome->Paclitaxel Release of Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: ANG1005 Mechanism of Action.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Breast Cancer with Brain Metastases) HER2_Positive HER2-Positive Cohort Patient_Screening->HER2_Positive HER2_Negative HER2-Negative Cohort Patient_Screening->HER2_Negative Treatment ANG1005 Administration (IV, q21d) HER2_Positive->Treatment HER2_Negative->Treatment Tumor_Assessment Tumor Assessment (MRI, CNS RECIST 1.1) Treatment->Tumor_Assessment Every 2 cycles Data_Analysis Efficacy & Safety Analysis Tumor_Assessment->Data_Analysis Results_HER2_Pos Results for HER2-Positive Data_Analysis->Results_HER2_Pos Results_HER2_Neg Results for HER2-Negative Data_Analysis->Results_HER2_Neg

Caption: Phase II Clinical Trial Workflow.

Conclusion

The available data suggests that ANG1005 demonstrates clinical activity in treating brain metastases from both HER2-positive and HER2-negative breast cancer. However, patients in the HER2-positive cohort appeared to derive a greater benefit, with higher response rates and longer progression-free and overall survival. These findings warrant further investigation in larger, randomized controlled trials to confirm these observations and to explore the potential for combination therapies to enhance the efficacy of ANG1005 in this challenging patient population.

References

Validation

A Comparative Guide to ANG1005: Brain Concentration vs. Peripheral Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the brain concentration and peripheral tissue distribution of ANG1005, a novel peptide-drug conjugate, with i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain concentration and peripheral tissue distribution of ANG1005, a novel peptide-drug conjugate, with its parent compound, paclitaxel (B517696). It includes supporting preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Introduction to ANG1005

ANG1005 is an investigational therapeutic agent designed to overcome a significant challenge in neuro-oncology: the blood-brain barrier (BBB). The BBB is a highly selective barrier that prevents most systemically administered drugs, including the potent chemotherapeutic agent paclitaxel, from reaching tumors within the central nervous system (CNS).[1][2] Paclitaxel is effective against various cancers, but its utility for brain tumors and metastases is severely limited by the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes it from the brain.[2]

To address this, ANG1005 was created by conjugating three molecules of paclitaxel to Angiopep-2, a 19-amino acid peptide vector.[1] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated in many tumor cells.[3][4] This targeting mechanism is designed to facilitate the transport of the paclitaxel payload across the BBB and into brain tumors.[1][3]

Mechanism of Action: Crossing the Blood-Brain Barrier

ANG1005 utilizes a physiological pathway, receptor-mediated transcytosis, to enter the brain.[3][5] The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[6][7] Upon binding to LRP1 on the luminal side of the BBB's endothelial cells, the entire ANG1005 conjugate is internalized into vesicles.[8][9] These vesicles are then transported across the endothelial cell cytoplasm and release their contents on the abluminal side, into the brain parenchyma.[5][6]

Once in the brain, ANG1005 can also bind to LRP1 receptors on tumor cells, facilitating its entry via endocytosis.[1] Inside the tumor cell, lysosomal esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[1][3] The released paclitaxel is then free to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[3]

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_luminal LRP1 Receptor ANG1005->LRP1_luminal 1. Binding Vesicle Transport Vesicle LRP1_luminal->Vesicle 2. Transcytosis ANG1005_brain ANG1005 Vesicle->ANG1005_brain 3. Release LRP1_abluminal LRP1 Receptor LRP1_tumor LRP1 Receptor ANG1005_brain->LRP1_tumor 4. Endocytosis Lysosome Lysosome (Esterase Cleavage) LRP1_tumor->Lysosome 5. Internalization Paclitaxel Free Paclitaxel Lysosome->Paclitaxel 6. Release Tubulin Microtubule Stabilization Paclitaxel->Tubulin 7. Action

Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Comparative Performance: Brain vs. Peripheral Tissues

Experimental data from both preclinical and clinical studies demonstrate ANG1005's ability to significantly increase paclitaxel concentration in the brain while maintaining systemic activity.

Preclinical Data: Enhanced Brain Uptake

Preclinical studies in rodents have quantified the superior brain penetration of ANG1005 compared to standard paclitaxel. The key metric, the brain influx transfer coefficient (Kin), measures the rate of drug entry into the brain.

CompoundBrain Influx (Kin) (mL/s/g)Fold Increase vs. PaclitaxelReference
125I-ANG1005 7.3 ± 0.2 x 10-3~86-fold[10][11]
3H-Paclitaxel 8.5 ± 0.5 x 10-5-[10][11]
125I-Angiopep-2 7.1 ± 1.0 x 10-4~8.4-fold[10]

Table 1: Comparison of Brain Influx Coefficients.

Further studies in mice with experimental brain metastases of breast cancer showed that 30 minutes after intravenous injection, the concentration of ANG1005 in tumor-free brain tissue was more than 10-fold higher than that of paclitaxel.[10] In brain metastases, ANG1005 concentrations were over 7-fold higher than paclitaxel concentrations.[10]

Clinical Data: Intracranial and Extracranial Activity

Phase II clinical trials in heavily pretreated patients with recurrent brain metastases from breast cancer have evaluated the efficacy of ANG1005 in both the CNS (intracranial) and the body (extracranial/peripheral).

Response CategoryIntracranial (CNS) Response (n=57 evaluable)Extracranial (Peripheral) Response (n=33 evaluable)Reference
Objective Response Rate (ORR) 15% (Investigator) / 8% (IRF*)27% (1 CR, 8 PR)[1]
Patient Benefit Rate (SD or better) 77%86%[1]

*Table 2: ANG1005 Clinical Efficacy in Brain Metastases. (CR: Complete Response; PR: Partial Response; SD: Stable Disease; IRF: Independent Radiology Facility).

These results indicate that ANG1005 demonstrates antitumor activity in both the brain and peripheral tissues, a crucial feature for treating metastatic cancer.[1] The patient benefit rate suggests that the conjugate not only reaches its target in the brain but also remains effective systemically.[1]

Supporting Experimental Data & Protocols

The quantitative data presented are derived from rigorous experimental methodologies designed to assess drug delivery across the BBB and antitumor efficacy.

Experimental Protocols

1. In Situ Brain Perfusion (Rodent Model) This technique is used to measure the rate of transport of a substance across the BBB without interference from systemic circulation.[12][13][14]

  • Objective: To determine the brain influx transfer coefficient (Kin).[11]

  • Procedure:

    • Anesthetize the animal (e.g., rat or mouse).[13]

    • Surgically expose the common carotid artery.[13]

    • Infuse a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or 3H-paclitaxel) in an artificial perfusion fluid into the carotid artery for a short, defined period (e.g., 15 to 300 seconds).[10][12]

    • Stop the perfusion and immediately analyze the brain tissue for radioactivity.[12]

    • The amount of tracer that entered the brain over time is used to calculate the Kin.[12]

    • In some experiments, a vascular washout is performed to remove any tracer remaining in the blood vessels, and capillary depletion is used to separate brain parenchyma from the capillary fraction.[15]

2. Orthotopic Brain Metastasis Model (Mouse) This model is used to evaluate the distribution and efficacy of a drug in a clinically relevant setting of brain tumors.[16][17][18]

  • Objective: To compare the concentration of ANG1005 and paclitaxel in healthy brain tissue and brain metastases.[11]

  • Procedure:

    • Culture human cancer cells known to metastasize to the brain (e.g., MDA-MB-231BR breast cancer cells).[10]

    • Surgically implant the tumor cells directly into the brain of an immunocompromised mouse.[15][16]

    • Allow tumors to establish over a period of weeks.[17]

    • Administer radiolabeled ANG1005 or paclitaxel intravenously.[10]

    • After a set time (e.g., 30 minutes), euthanize the animal and perfuse the circulatory system to remove blood.[10]

    • Harvest the brain and other peripheral tissues (e.g., liver, lung, kidney).[10]

    • Quantify the amount of radioactivity in the brain, brain tumors, and peripheral tissues to determine drug distribution.[10]

3. Phase II Clinical Trial Design (Human)

  • Objective: To evaluate the efficacy and safety of ANG1005 in patients with recurrent brain metastases.[1][19]

  • Procedure:

    • Enroll adult patients with measurable, recurrent brain metastases from breast cancer.[1][19]

    • Administer ANG1005 intravenously at a dose of 600 mg/m² every 21 days.[1][19]

    • Assess intracranial (brain) and extracranial (peripheral) tumor responses using MRI and CT scans at baseline and after every two cycles.[1]

    • The primary endpoint is typically the intracranial objective response rate (iORR).[1]

Experimental Workflow Visualization

Preclinical_Workflow cluster_perfusion In Situ Brain Perfusion cluster_orthotopic Orthotopic Metastasis Model p1 Anesthetize Rodent p2 Cannulate Carotid Artery p1->p2 p3 Perfuse with Radiolabeled Drug p2->p3 p4 Harvest & Analyze Brain Tissue p3->p4 p5 Calculate K_in (Brain Uptake Rate) p4->p5 o1 Implant Human Tumor Cells in Mouse Brain o2 Allow Tumor Growth o1->o2 o3 Administer Radiolabeled Drug (IV) o2->o3 o4 Harvest & Analyze Brain, Tumor, & Peripheral Tissues o3->o4 o5 Determine Tissue Concentrations o4->o5 start Start start->p1 start->o1

Caption: Workflow for preclinical evaluation of ANG1005 brain uptake.

Conclusion

The conjugation of paclitaxel to the Angiopep-2 peptide to create ANG1005 results in a dramatic increase in its ability to cross the blood-brain barrier. Preclinical data robustly demonstrate that ANG1005 achieves significantly higher concentrations in both healthy brain tissue and brain metastases compared to unconjugated paclitaxel.[3][10][15] This enhanced CNS delivery is coupled with retained antitumor activity in peripheral tissues, as evidenced by clinical trial data showing objective responses and disease stabilization both intracranially and extracranially.[1] These findings establish ANG1005 as a promising therapeutic strategy that effectively targets both brain-localized and systemic disease, addressing a critical unmet need in the treatment of metastatic cancers.[1][2]

References

Comparative

Independent Verification of ANG1005 Research: A Comparative Guide for Neuro-Oncology Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with alternative therapeutic options for the treatment of brain mali...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with alternative therapeutic options for the treatment of brain malignancies. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document aims to facilitate an independent verification of the published research on ANG1005.

Executive Summary

ANG1005 is a drug conjugate composed of three paclitaxel (B517696) molecules linked to Angiopep-2, a peptide designed to transport the cytotoxic agent across the blood-brain barrier (BBB).[1] Preclinical and clinical studies have investigated its potential in treating aggressive brain tumors, including high-grade gliomas and brain metastases from breast cancer. This guide compares the performance of ANG1005 with paclitaxel and other systemic therapies often considered in these clinical settings, such as capecitabine, eribulin, and high-dose methotrexate (B535133). While direct head-to-head clinical trial data is still emerging, this comparison is based on available published research to provide a current perspective on the therapeutic landscape.

Data Presentation: Quantitative Comparison of Therapeutic Performance

The following tables summarize key quantitative data from preclinical and clinical studies of ANG1005 and its comparators. It is important to note that the data for comparator drugs are derived from separate studies and not from direct head-to-head trials with ANG1005, unless otherwise specified.

Table 1: Preclinical Brain Uptake of ANG1005 vs. Paclitaxel

CompoundBrain-to-Plasma RatioFold Increase vs. PaclitaxelReference
ANG1005>10>10-fold[2]
PaclitaxelBaseline1x[2]

Table 2: Clinical Efficacy of ANG1005 in Recurrent High-Grade Glioma (Phase II, NCT01967810)

Patient ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Reference
Arm 1: Bevacizumab-naïve GBM1.4 months13.4 monthsNot Met[3][4]
Arm 2: Bevacizumab-refractory GBM1.4 months5.8 monthsNot Met[3][4]
Arm 3: Anaplastic Glioma (WHO Grade III)1.4 months18.2 monthsNot Met[3][4]

Table 3: Clinical Efficacy of ANG1005 in Breast Cancer Brain Metastases (Phase II)

EndpointResultReference
Intracranial Objective Response Rate (iORR) - Investigator Assessed15%[1]
Intracranial Objective Response Rate (iORR) - Independent Review8%[1]
Patient Benefit Rate (Stable Disease or Better) - Intracranial77%[1]
Median Overall Survival (Leptomeningeal Carcinomatosis Subset)8.0 months[1][5]

Table 4: Efficacy of Comparator Agents in Brain Metastases (from separate studies)

AgentIndicationKey Efficacy MetricResultReference
Capecitabine Brain Metastases from Breast CancerPartial Response Rate (Brain)60% (in a small study of 10 patients)[6]
Median Time to Progression6 months[6]
Eribulin Brain Metastases from Breast CancerMedian CNS-Progression Free Survival3.39 months[7]
Disease Control Rate (Brain)50% (in a study of 34 patients)[8]
High-Dose Methotrexate CNS Metastases (various primary tumors)Objective Radiographic Response28%[9]
Disease Control Rate (Response or Stable Disease)56%[9]
Median Overall Survival19.9 weeks[9]

Experimental Protocols

Detailed methodologies are crucial for the independent assessment of research findings. The following sections outline the key experimental protocols for ANG1005 and its comparators.

ANG1005 Administration Protocol (Phase II/III Clinical Trials)

ANG1005 is administered intravenously.[10][11] The typical dosing regimen in Phase II and the ongoing Phase III (NCT03613181) studies is:

  • Dosage: 600 mg/m²[3][10]

  • Administration: Intravenous (IV) infusion[10]

  • Cycle: Every 3 weeks[10][11]

Tumor response is typically assessed every 6-12 weeks using MRI for CNS disease and CT scans for extracranial disease, based on RECIST and RANO criteria.[10]

Comparator Agent Administration Protocols (for Brain Metastases)

The "Physician's Best Choice" in the ongoing Phase III trial of ANG1005 (NCT03613181) includes capecitabine, eribulin, or high-dose methotrexate.[10] Standard administration protocols for these agents in the context of brain metastases are as follows:

  • Capecitabine:

    • Dosage: Typically 1000 mg/m² to 1250 mg/m² taken orally twice daily.[6][12]

    • Administration: Oral tablets.[6]

    • Cycle: 14 days of treatment followed by a 7-day rest period (21-day cycle).[6][13]

  • Eribulin:

    • Dosage: Generally 1.4 mg/m².[14]

    • Administration: Intravenous (IV) infusion over 2 to 5 minutes.[14]

    • Cycle: Administered on Days 1 and 8 of a 21-day cycle.[14]

  • High-Dose Methotrexate (HD-MTX):

    • Dosage: Doses can range from 3 g/m² to 8 g/m².[9][15] A common dose is 3.5 g/m².[9]

    • Administration: Intravenous (IV) infusion, often over several hours.[16]

    • Cycle: Typically administered every 2 to 3 weeks.[16]

    • Supportive Care: Requires hydration and leucovorin rescue to mitigate toxicity.[16]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to ANG1005 research.

ANG1005 Mechanism of Action: Crossing the Blood-Brain Barrier

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_receptor LRP1 Receptor ANG1005->LRP1_receptor 1. Binding Tumor_Cell Tumor Cell LRP1_receptor->Tumor_Cell 2. Transcytosis Paclitaxel Paclitaxel Tumor_Cell->Paclitaxel 3. Esterase Cleavage Microtubule Microtubule Stabilization -> Apoptosis Paclitaxel->Microtubule 4. Action

Caption: ANG1005 crosses the BBB via LRP1-mediated transcytosis.

Experimental Workflow: Phase II Clinical Trial for Recurrent High-Grade Glioma

HGG_Trial_Workflow cluster_arms Treatment Arms cluster_assessment Response Assessment start Patient Recruitment (Recurrent HGG) screening Eligibility Screening (Inclusion/Exclusion Criteria) start->screening enrollment Patient Enrollment (n=73) screening->enrollment arm1 Arm 1: Bevacizumab-naïve GBM enrollment->arm1 arm2 Arm 2: Bevacizumab-refractory GBM enrollment->arm2 arm3 Arm 3: Anaplastic Glioma enrollment->arm3 treatment ANG1005 Administration (600 mg/m² q3w) arm1->treatment arm2->treatment arm3->treatment mri MRI Scans treatment->mri safety Adverse Event Monitoring treatment->safety endpoints Primary Endpoints: - ORR (Arms 1 & 3) - PFS (Arm 2) mri->endpoints safety->endpoints data_analysis Data Analysis endpoints->data_analysis

Caption: Workflow of the NCT01967810 Phase II clinical trial.

Logical Relationship: ANG1005 Development and Comparison Strategy

ANG1005_Comparison_Strategy cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_comparison Comparative Analysis concept Concept: Paclitaxel delivery across BBB development ANG1005 Development: Paclitaxel + Angiopep-2 concept->development in_vitro In Vitro Studies: Cytotoxicity development->in_vitro in_vivo In Vivo Studies (Animal Models): Brain Uptake vs. Paclitaxel development->in_vivo phase1 Phase I Trials: Safety & Tolerability in_vivo->phase1 phase2 Phase II Trials: Efficacy in HGG & BCBM phase1->phase2 phase3 Phase III Trial (Ongoing): vs. Physician's Best Choice phase2->phase3 cross_study Cross-Study Comparison (Current Data) phase2->cross_study head_to_head Direct Comparison (Future Data) phase3->head_to_head alternatives Alternative Therapies: Capecitabine, Eribulin, HD-MTX alternatives->cross_study

Caption: ANG1005 development and the strategy for its comparison.

References

Validation

Meta-analysis of ANG1005 Clinical Trial Data: A Comparative Guide for Researchers

This guide provides a comprehensive meta-analysis of clinical trial data for ANG1005, a novel peptide-drug conjugate designed to cross the blood-brain barrier. Intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of clinical trial data for ANG1005, a novel peptide-drug conjugate designed to cross the blood-brain barrier. Intended for researchers, scientists, and drug development professionals, this document objectively compares the performance of ANG1005 with alternative treatments for brain metastases, supported by available experimental data.

ANG1005: Mechanism of Action

ANG1005 is a first-in-class peptide-drug conjugate that covalently links three molecules of the cytotoxic agent paclitaxel (B517696) to Angiopep-2, a 19-amino acid peptide. This unique design facilitates the transport of paclitaxel across the blood-brain barrier (BBB) and into tumor cells. The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells, including those in brain metastases.

Upon binding to LRP1, ANG1005 is actively transported across the BBB via transcytosis. Once in the brain parenchyma, it can then bind to LRP1 on tumor cells and be internalized through endocytosis. Inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the paclitaxel molecules to exert their anti-tumor effect by stabilizing microtubules and inducing cell cycle arrest and apoptosis.

ANG1005_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binding BBB_endothelial Endothelial Cell Tumor_cell Tumor Cell BBB_endothelial->Tumor_cell Enters Brain LRP1_BBB->BBB_endothelial Receptor-mediated Transcytosis LRP1_tumor LRP1 Receptor Tumor_cell->LRP1_tumor Binding Paclitaxel Paclitaxel Tumor_cell->Paclitaxel Esterase Cleavage LRP1_tumor->Tumor_cell Endocytosis Microtubules Microtubule Stabilization -> Apoptosis Paclitaxel->Microtubules Induces

Caption: ANG1005 Mechanism of Action. (Within 100 characters)

ANG1005 Clinical Trial Workflow

The clinical development of ANG1005 has progressed through Phase I and II trials, with a Phase III trial planned. The typical workflow for these trials is outlined below.

ANG1005_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (MRI, Neurological Exam) Patient_Screening->Baseline_Assessment ANG1005_Admin ANG1005 Administration (IV Infusion q3w) Baseline_Assessment->ANG1005_Admin Monitoring Safety & Tolerability Monitoring ANG1005_Admin->Monitoring Tumor_Assessment Tumor Assessment (RECIST 1.1 / RANO-BM) Every 6 weeks ANG1005_Admin->Tumor_Assessment Progression Disease Progression or Unacceptable Toxicity ANG1005_Admin->Progression If Toxicity Data_Analysis Data Analysis (ORR, PFS, OS, Safety) Tumor_Assessment->Data_Analysis Tumor_Assessment->Progression If Progression Follow_up Follow-up for Survival Data_Analysis->Follow_up Progression->Follow_up

Caption: ANG1005 Clinical Trial Workflow. (Within 100 characters)

Performance of ANG1005 in Clinical Trials

Clinical trials of ANG1005 have primarily focused on patients with brain metastases from breast cancer, including those with leptomeningeal carcinomatosis, and recurrent high-grade gliomas.

Efficacy in Breast Cancer Brain Metastases (Phase II)

A multicenter, open-label Phase II study evaluated ANG1005 in 72 adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis. The majority of patients were heavily pretreated, with an average of 2.8 prior CNS-directed therapies, and 94% had received prior taxane (B156437) treatment.

Efficacy EndpointResult (Investigator Assessed)Result (Independent Review)Citation
Intracranial Objective Response Rate (iORR) 15%8%
Intracranial Patient Benefit Rate (SD or better) 77%-
Extracranial Patient Benefit Rate (SD or better) 86%-
Median Overall Survival (Leptomeningeal Subset, n=28) 8.0 months (95% CI: 5.4–9.4)-
Safety Profile of ANG1005

The safety profile of ANG1005 is generally consistent with that of paclitaxel, with myelosuppression being the most common dose-limiting toxicity. Other common adverse events include neutropenia, fatigue, peripheral sensory neuropathy, and mucositis.

Adverse Event (Grade ≥3)Incidence (at 650 mg/m²)Incidence (at 550 mg/m²)Citation
Neutropenia 69%27%
Febrile Neutropenia 0%3%
Fatigue 31%5%
Peripheral Sensory Neuropathy 15%9%
Mucosal Inflammation 8%-
Leukopenia 8%6%

Comparison with Alternative Treatments

The planned Phase III ANGLeD trial (NCT03613181) for HER2-negative breast cancer patients with leptomeningeal carcinomatosis will compare ANG1005 to the physician's best choice of therapy, including capecitabine, eribulin, or high-dose intravenous methotrexate. Below is a comparison of available data for these and other relevant treatments.

Efficacy of Alternative Treatments in Brain Metastases from Breast Cancer
TreatmentTrial/StudyPatient PopulationIntracranial Objective Response Rate (iORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)Citation
ANG1005 Phase IIRecurrent BCBM8% - 15%8.0 months (LC subset)-
Capecitabine RetrospectiveHER2-negative BCBM46% (CR+PR)8.6 months5 months
Eribulin EBRAIM (Observational)BCBM--10 months (in responders)
High-Dose Methotrexate RetrospectiveBCBM12% (CR+PR)4.1 months3.4 months
Lapatinib + Capecitabine LANDSCAPE (Phase II)HER2+ BCBM (treatment-naïve for BM)66%--
Tucatinib (B611992) + Trastuzumab + Capecitabine HER2CLIMB (Phase II)HER2+ BCBM47.3%18.1 months7.6 months
Trastuzumab Deruxtecan DESTINY-Breast12 (Phase IIIb/IV)HER2+ BCBM71% (intracranial objective response)-17.3 months

Note: Direct comparison of these results should be approached with caution due to differences in study design, patient populations (e.g., HER2 status, prior treatments), and methodologies.

Experimental Protocols

ANG1005 Phase II Study in Breast Cancer Brain Metastases
  • Study Design: A multicenter, open-label, single-arm Phase II study.

  • Patient Population: Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.

  • Treatment Administration: ANG1005 was administered intravenously at a starting dose of 600 mg/m² every 3 weeks. Dose reductions were permitted for toxicity.

  • Efficacy Evaluation: Tumor assessment was performed at baseline and every 6 weeks using MRI and CT scans. Intracranial response was evaluated based on RECIST 1.1 for CNS tumors (RANO-BM criteria), and extracranial response was based on RECIST 1.1.

  • Primary Endpoint: Intracranial objective response rate (iORR).

Planned ANG1005 Phase III Study (ANGLeD Trial - NCT03613181)
  • Study Design: A randomized, open-label, Phase III study.

  • Patient Population: HER2-negative breast cancer patients with newly diagnosed leptomeningeal carcinomatosis and previously treated brain metastases.

  • Treatment Arms:

    • Experimental Arm: ANG1005 administered intravenously at a starting dose of 600 mg/m² every 3 weeks.

    • Control Arm (Physician's Best Choice): Capecitabine, eribulin, or high-dose intravenous methotrexate.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: CNS progression-free survival, clinical benefit rate, 6- and 12-month OS rates, leptomeningeal carcinomatosis response rate and duration of response, and safety.

Conclusion

ANG1005 has demonstrated notable CNS and systemic anti-tumor activity in heavily pretreated patients with brain metastases from breast cancer, particularly in the subset with leptomeningeal carcinomatosis where it has shown a prolonged overall survival compared to historical controls. Its mechanism of action, leveraging the LRP1 receptor to cross the blood-brain barrier, represents a promising strategy for treating CNS malignancies. The safety profile of ANG1005 is manageable and consistent with that of paclitaxel.

Comparisons with other systemic therapies for brain metastases are challenging due to the heterogeneity of available data. However, for HER2-positive disease, newer targeted therapies like tucatinib in combination with trastuzumab and capecitabine, and trastuzumab deruxtecan, have shown significant efficacy. For HER2-negative patients, the upcoming Phase III ANGLeD trial will provide a crucial direct comparison of ANG1005 against current physician's choice therapies and will be instrumental in defining its role in the treatment landscape for this challenging patient population.

Comparative

Biomarkers for Predicting ANG1005 Treatment Response: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of biomarkers for predicting the response to ANG1005, a novel peptide-drug conjugate, and alternative therapi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to ANG1005, a novel peptide-drug conjugate, and alternative therapies for high-grade gliomas and breast cancer brain metastases. The information is supported by experimental data and detailed methodologies to aid in research and development.

ANG1005: A Novel Approach to Brain Tumor Therapy

ANG1005 is a promising therapeutic agent composed of three molecules of the chemotherapy drug paclitaxel (B517696) linked to Angiopep-2, a peptide that facilitates its transport across the blood-brain barrier (BBB). This targeted delivery is achieved through the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the endothelial cells of the BBB and on various tumor cells, including high-grade gliomas and breast cancer brain metastases. Once inside the tumor cells, the paclitaxel is released and exerts its cytotoxic effect by disrupting microtubule function.[1][2][3]

Predictive Biomarkers for ANG1005 Treatment Response

Identifying patients who are most likely to benefit from ANG1005 is crucial for its clinical success. Research has pointed to several potential predictive and pharmacodynamic biomarkers.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)

Given that ANG1005 utilizes LRP1 to cross the BBB and enter tumor cells, the expression level of LRP1 on tumor cells is a rational candidate for a predictive biomarker.[1][2][3] Studies have shown that LRP1 is upregulated in aggressive cancer phenotypes and its expression is further increased in the hypoxic and acidic microenvironment characteristic of solid tumors.[2][4] While a direct quantitative correlation between LRP1 expression levels and clinical outcomes in ANG1005-treated patients is still under investigation, preclinical data strongly suggest that higher LRP1 expression could be associated with enhanced drug uptake and potentially better treatment response.[2][4]

Translocon-Associated Protein Subunit SSR3

A recent study has identified SSR3 as a putative predictive biomarker for paclitaxel susceptibility in glioma and breast cancer.[5] An analysis of tumor samples from a Phase II clinical trial of ANG1005 in patients with recurrent high-grade glioma revealed a compelling correlation between high SSR3 expression and improved overall survival. Patients with high SSR3 expression had a median overall survival of 18 months, compared to 9 months in patients with low SSR3 expression.[6] This suggests that SSR3 could be a valuable biomarker for selecting patients for ANG1005 therapy.

18F-FLT PET Imaging: A Pharmacodynamic Biomarker

3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) positron emission tomography (PET) is a non-invasive imaging technique that measures cellular proliferation. A study in patients with breast cancer brain metastases treated with ANG1005 demonstrated the utility of 18F-FLT PET as an early pharmacodynamic biomarker of treatment response.[6][7] A significant decrease in 18F-FLT uptake was observed in responding lesions after just one cycle of treatment.[6][7]

Comparison with Alternative Treatments and Their Biomarkers

A thorough evaluation of ANG1005 necessitates a comparison with standard-of-care and alternative treatments for high-grade gliomas and breast cancer brain metastases, along with their respective predictive biomarkers.

High-Grade Glioma

The standard first-line treatment for newly diagnosed glioblastoma, a common high-grade glioma, is radiotherapy with concomitant and adjuvant temozolomide (B1682018).[6]

TreatmentPredictive BiomarkerEfficacy in Biomarker-Positive PopulationEfficacy in Biomarker-Negative Population
ANG1005 SSR3 High Expression Median Overall Survival: 18 months[6]Median Overall Survival: 9 months[6]
Temozolomide MGMT Promoter Methylation Median Overall Survival: 21.2 - 22.93 months[8][9]Median Overall Survival: 14 - 15.7 months[8][9]
Breast Cancer Brain Metastases (HER2-Negative)

The treatment landscape for HER2-negative breast cancer brain metastases is more varied and depends on factors such as hormone receptor (HR) status. Systemic chemotherapy is a common option, but there are no universally established predictive biomarkers for specific chemotherapeutic agents in this setting. However, for HER2-positive breast cancer with brain metastases, targeted therapies have shown significant efficacy.

TreatmentPredictive BiomarkerEfficacy Data
ANG1005 LRP1 Expression (potential) Intracranial Objective Response Rate (iORR) in a phase II study in heavily pretreated patients: 8-15%[10][11]
Lapatinib (B449) + Capecitabine (B1668275) HER2-Positive CNS Objective Response Rate in previously untreated brain metastases: 65.9%[12][13]
Trastuzumab Deruxtecan (T-DXd) HER2-Positive Intracranial Response Rate in patients with stable brain metastases: 45.2%[7]
Tucatinib + Trastuzumab + Capecitabine HER2-Positive CNS Objective Response Rate: 40.6%[14]

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers.

LRP1 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 x 5 minutes).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 5 minutes), 90% ethanol (1 x 5 minutes), 70% ethanol (1 x 5 minutes).

    • Rinse in distilled water (1 x 5 minutes).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS (3 x 5 minutes).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against LRP1 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides in PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash slides in PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (for chromogenic detection) for 30 minutes.

    • Develop with a chromogen such as DAB.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

SSR3 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue

A similar protocol to the one described for LRP1 can be adapted for SSR3 staining. Key considerations include the specific primary antibody and its optimal dilution, as well as the appropriate antigen retrieval method, which may need to be optimized for the SSR3 antibody. A general protocol for FFPE tissue staining is available.[15][16][17][18]

18F-FLT PET Imaging Protocol for Brain Tumors
  • Patient Preparation:

    • Fasting for at least 4-6 hours prior to the scan is recommended.

  • Radiotracer Injection:

    • Administer an intravenous injection of 18F-FLT (typically 5 MBq/kg).

  • Uptake Period:

    • Allow for an uptake period of 60 minutes.

  • Image Acquisition:

    • Position the patient's head in the PET scanner.

    • Acquire a dynamic or static emission scan of the brain for 20-30 minutes.

    • Perform a transmission scan for attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images.

    • Calculate the Standardized Uptake Value (SUV) in regions of interest corresponding to the tumor. Changes in SUVmax or other quantitative parameters before and after treatment can be used to assess response.[8][19]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_tumor Tumor Cell ANG1005 ANG1005 LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds to LRP1_Tumor LRP1 Receptor LRP1_BBB->LRP1_Tumor Transcytosis across BBB Paclitaxel Paclitaxel LRP1_Tumor->Paclitaxel Internalization & Release Microtubules Microtubule Disruption (Cell Death) Paclitaxel->Microtubules Inhibits

Caption: ANG1005 signaling pathway.

Biomarker_Workflow Patient Patient with High-Grade Glioma or Breast Cancer Brain Metastases Biopsy Tumor Biopsy Patient->Biopsy PET_Scan 18F-FLT PET Scan (Baseline) Patient->PET_Scan IHC Immunohistochemistry (LRP1, SSR3) Biopsy->IHC Treatment_Decision ANG1005 Treatment Decision PET_Scan->Treatment_Decision Biomarker_Status Determine Biomarker Status (High/Low Expression) IHC->Biomarker_Status Biomarker_Status->Treatment_Decision Post_Treatment_PET 18F-FLT PET Scan (Post-Cycle 1) Treatment_Decision->Post_Treatment_PET Response_Assessment Assess Treatment Response Post_Treatment_PET->Response_Assessment

Caption: Experimental workflow for biomarker analysis.

Logical_Relationship High_LRP1 High LRP1 Expression Positive_Response Predicted Positive Response to ANG1005 High_LRP1->Positive_Response Predicts High_SSR3 High SSR3 Expression High_SSR3->Positive_Response Predicts Decreased_FLT Decreased 18F-FLT Uptake Decreased_FLT->Positive_Response Indicates

Caption: Biomarker and treatment response relationship.

References

Validation

Correlating In Vitro IC50 of ANG1005 with In Vivo Efficacy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with conventional paclitaxel (B517696), focusing on the correlation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with conventional paclitaxel (B517696), focusing on the correlation between its in vitro cytotoxic activity (IC50) and its in vivo efficacy, particularly in the context of brain malignancies. Experimental data from preclinical and clinical studies are presented to support the analysis.

Executive Summary

ANG1005 is a drug conjugate composed of three molecules of paclitaxel linked to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[1][2] This design aims to enhance the delivery of paclitaxel to brain tumors, a major challenge in neuro-oncology. In vitro studies demonstrate that ANG1005 retains a potent cytotoxic efficacy comparable to paclitaxel, with IC50 values in the low nanomolar range against various cancer cell lines.[2][3] Preclinical in vivo studies in orthotopic brain tumor models have shown that ANG1005 can lead to a significant increase in survival compared to paclitaxel.[3][4] Clinical trials in patients with brain metastases have further demonstrated the potential of ANG1005 to induce tumor responses. This guide delves into the data that bridges the in vitro potency of ANG1005 with its performance in vivo.

In Vitro Cytotoxicity: IC50 Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.

Comparative IC50 Values of ANG1005 and Paclitaxel
Cell LineCancer TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)Reference
U-87 MGGlioblastoma8.3 ± 1.24.6 ± 0.9[3]
NCI-H460Non-Small Cell Lung Carcinoma2.7 ± 0.53.1 ± 0.6[3]
SK-BR-3Breast Cancer (HER2+)Not Reported~5[5]
MDA-MB-231Breast Cancer (Triple Negative)Not Reported~10[5]
T-47DBreast Cancer (Luminal A)Not Reported~2.5[5]

Note: IC50 values for ANG1005 in breast cancer cell lines were not explicitly found in the provided search results, but paclitaxel values are included for reference.

In Vivo Efficacy: Preclinical and Clinical Data

The in vivo efficacy of ANG1005 has been evaluated in animal models and human clinical trials, with a focus on its ability to inhibit tumor growth and improve survival in the context of brain cancer.

Preclinical Efficacy in Orthotopic Brain Tumor Models
Animal ModelCancer Cell LineTreatmentKey FindingsReference
Nude MiceU-87 MG (Glioblastoma)ANG1005 (20 mg/kg and 50 mg/kg, i.p.)Significantly prolonged median survival time compared to vehicle control.[3]
Nude MiceNCI-H460 (Lung Carcinoma)ANG1005 (20 mg/kg and 50 mg/kg, i.p.)Significantly prolonged median survival time compared to vehicle control.[3]
Nude RatsNCI-H460 (Lung Carcinoma)ANG1005 (75 mg/kg, i.p.) vs. PaclitaxelMRI revealed a reduction in tumor growth with ANG1005 compared to vehicle and paclitaxel.[2]
Clinical Efficacy in Patients with Brain Metastases
Clinical Trial PhasePatient PopulationTreatmentKey FindingsReference
Phase IAdvanced solid tumors with brain metastasesANG1005 (escalating doses)Showed anti-tumor activity in both CNS and peripheral metastases.[6]
Phase IIBreast cancer with recurrent brain metastasesANG1005 (600 mg/m², IV)Notable CNS and systemic treatment effect observed.
Phase IIRecurrent high-grade gliomaANG1005 (600 mg/m²)Determined to be safe, but did not meet primary efficacy endpoints in this heavily pretreated population.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay: [³H]Thymidine Incorporation Assay

This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells to determine the effect of a compound on cell growth.[3][8]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Incubation: Add increasing concentrations of ANG1005 or paclitaxel to the wells and incubate for 48 hours.

  • Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 2-4 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a beta counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [³H]thymidine incorporation against the drug concentration.

In Vivo Efficacy Study: Orthotopic Brain Tumor Xenograft Model

This model involves the implantation of human cancer cells directly into the brain of immunodeficient mice to mimic human brain tumors.[6][9]

Protocol:

  • Cell Preparation: Culture human glioblastoma or other cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10⁵ cells/µL.

  • Animal Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).[6]

  • Surgical Procedure:

    • Secure the anesthetized mouse in a stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Drill a small burr hole in the skull at a specific stereotactic coordinate corresponding to the desired brain region (e.g., the striatum).

    • Slowly inject the tumor cell suspension (typically 2-5 µL) into the brain parenchyma using a Hamilton syringe.[9]

    • Withdraw the needle slowly and seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Treatment Administration: Once tumors are established (confirmed by imaging or clinical signs), administer ANG1005, paclitaxel, or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) according to the study design.

  • Monitoring and Efficacy Assessment: Monitor the mice for tumor growth using imaging techniques (e.g., MRI or bioluminescence imaging) and for clinical signs of tumor progression. Record survival data and perform statistical analysis to compare the efficacy of the treatments.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor Tumor Cell ANG1005 ANG1005 LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds EndothelialCell Endothelial Cell LRP1_BBB->EndothelialCell Receptor-Mediated Transcytosis ANG1005_brain ANG1005 EndothelialCell->ANG1005_brain LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor Binds Endosome Endosome LRP1_Tumor->Endosome Endocytosis Paclitaxel Paclitaxel Endosome->Paclitaxel Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: ANG1005 crosses the BBB via LRP1-mediated transcytosis and enters tumor cells.

Experimental Workflow: In Vitro to In Vivo Correlation

InVitro_InVivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellLines Cancer Cell Lines (e.g., U-87 MG, NCI-H460) CytotoxicityAssay [3H]Thymidine Incorporation Assay CellLines->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 AnimalModel Orthotopic Brain Tumor Xenograft Model (Mice) IC50->AnimalModel Correlate Potency Treatment Administer ANG1005 and Control Treatments AnimalModel->Treatment Efficacy Assess Tumor Growth and Survival Treatment->Efficacy Correlation Correlate In Vitro IC50 with In Vivo Efficacy Efficacy->Correlation Validate Efficacy

Caption: Workflow correlating in vitro cytotoxicity with in vivo anti-tumor efficacy.

Conclusion

The available data suggests a strong correlation between the in vitro potency of ANG1005 and its in vivo efficacy. While maintaining a similar cytotoxic profile to paclitaxel at the cellular level, ANG1005's ability to cross the blood-brain barrier translates to improved anti-tumor activity in preclinical models of brain cancer. Clinical studies, although with mixed results in heavily pretreated populations, support the mechanism of action and demonstrate that ANG1005 can achieve therapeutic concentrations in the brain, leading to clinical responses in some patients. Further research, including direct comparative studies with other taxanes and standard-of-care treatments for brain metastases, will be crucial to fully elucidate the clinical potential of ANG1005.

References

Comparative

A Comparative Safety Profile of ANG1005 and Other Taxanes: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of ANG1005, a novel taxane-peptide conjugate, with conventional taxanes like paclitaxel (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of ANG1005, a novel taxane-peptide conjugate, with conventional taxanes like paclitaxel (B517696) and docetaxel (B913). This document synthesizes data from clinical trials to highlight key differences in adverse event profiles, supported by experimental methodologies and visual diagrams to elucidate underlying mechanisms and clinical trial workflows.

Introduction: ANG1005, a New Generation Taxane (B156437)

ANG1005 is a first-in-class peptide-drug conjugate that covalently links three molecules of paclitaxel to Angiopep-2, a peptide engineered to cross the blood-brain barrier (BBB).[1][2] This innovative design aims to enhance the delivery of paclitaxel to the central nervous system (CNS), a common site for metastases, particularly from breast and lung cancers.[1] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the BBB and various tumor cells, facilitating receptor-mediated transcytosis into the brain and uptake into cancer cells.[3] In contrast, conventional taxanes like paclitaxel and docetaxel have limited ability to penetrate the BBB.

This guide focuses on the comparative safety of ANG1005 relative to its taxane predecessors, a critical consideration in the development and clinical application of any new therapeutic agent. The available clinical data from Phase I and II trials indicate that ANG1005 possesses a safety profile that is generally consistent with the known toxicities of taxanes.[3][4][5] However, notable differences, particularly concerning neurotoxicity, have been observed.

Mechanism of Action: LRP1-Mediated CNS Delivery of ANG1005

The differential safety profile of ANG1005 may be partly attributed to its unique mechanism of delivery. The following diagram illustrates the LRP1-mediated transport of ANG1005 across the blood-brain barrier.

ANG1005_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma / Tumor ANG1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) LRP1 LRP1 Receptor ANG1005->LRP1 1. Binding EndothelialCell Brain Endothelial Cell LRP1->EndothelialCell 2. Receptor-Mediated Transcytosis TumorCell Tumor Cell EndothelialCell->TumorCell 3. Enters Tumor Cell via LRP1 Paclitaxel Paclitaxel Release TumorCell->Paclitaxel 4. Intracellular Cleavage AE_Workflow Start Patient Enrollment Treatment Drug Administration (e.g., ANG1005 Infusion) Start->Treatment Monitoring Ongoing Patient Monitoring (Clinical assessments, Lab tests, Patient reports) Treatment->Monitoring AE_Detection Adverse Event (AE) Detected Monitoring->AE_Detection AE_Detection->Monitoring No AE Grading AE Grading (using CTCAE v4.0) AE_Detection->Grading Is it an AE? Reporting Data Collection & Reporting (Case Report Forms) Grading->Reporting Action Clinical Action (Dose modification, Supportive care, etc.) Grading->Action Analysis Safety Data Analysis Reporting->Analysis Action->Monitoring

References

Validation

ANG1005 Demonstrates Enhanced Survival in Preclinical Brain Cancer Models Compared to Standard Therapies

For Immediate Release MONTREAL, Canada – Long-term survival studies in animal models of primary and metastatic brain tumors reveal that ANG1005, a novel peptide-drug conjugate, significantly extends survival compared to...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL, Canada – Long-term survival studies in animal models of primary and metastatic brain tumors reveal that ANG1005, a novel peptide-drug conjugate, significantly extends survival compared to conventional treatments like paclitaxel (B517696) and temozolomide (B1682018). These preclinical findings highlight the potential of ANG1005 as a promising therapeutic strategy for brain malignancies, a notoriously difficult-to-treat class of cancers.

ANG1005 is a proprietary compound that links paclitaxel, a potent anticancer agent, to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[1] This targeted delivery system is designed to overcome the primary obstacle in brain cancer therapy: the inability of most chemotherapeutic agents to reach the tumor in effective concentrations.[2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the BBB and on glioma cells, enabling ANG1005 to enter the brain and be taken up by tumor cells.[3][4] Once inside the tumor cells, the paclitaxel is released, where it can exert its cytotoxic effects by disrupting microtubule function.[2]

Superior Efficacy in Glioblastoma and Brain Metastases Models

Preclinical studies have consistently demonstrated the superior efficacy of ANG1005 in extending the survival of mice with aggressive brain tumors. In an orthotopic model of human glioblastoma using U87 MG cells, mice treated with ANG1005 exhibited a significant increase in median survival time compared to control groups. Similarly, in a model of brain metastases from non-small cell lung cancer (NCI-H460), ANG1005 treatment also led to a dose-dependent increase in survival.[1]

The following table summarizes the key long-term survival data from preclinical studies involving ANG1005 and compares it with other relevant therapies tested in similar animal models.

Treatment AgentAnimal ModelTumor Cell LineAdministration RouteKey Survival FindingsReference
ANG1005 Nude MiceU87 MG (Glioblastoma)Intraperitoneal15% increase in median survival time (50 mg/kg)[1]
ANG1005 Nude MiceNCI-H460 (Lung Cancer)Intraperitoneal18-27% increase in median survival time (20-50 mg/kg)[1]
Paclitaxel Rat9L GliosarcomaIntracranial (Paclimer)Significant prolongation of survival compared to controls[5]
Temozolomide MiceGliomaOralMedian survival ratio of 1.88 compared to control[1]
Bevacizumab MicePC14-PE6 (Lung Adenocarcinoma)Not SpecifiedInhibited brain metastases formation and improved overall survival[6]

Experimental Protocols

To ensure a clear understanding of the methodologies employed in these pivotal studies, detailed experimental protocols are provided below.

ANG1005 Survival Study in Orthotopic Brain Tumor Models[1]
  • Animal Model: Female nude mice.

  • Tumor Cell Implantation: U87 MG human glioblastoma cells or NCI-H460 human non-small cell lung carcinoma cells were stereotactically implanted into the brains of the mice.

  • Treatment Groups:

    • Vehicle control (intraperitoneal injection).

    • ANG1005 (20 mg/kg or 50 mg/kg, intraperitoneal injection).

  • Treatment Schedule: Treatments were administered twice a week, starting 3 days after tumor cell implantation, and continued until the animals reached terminal clinical endpoints.

  • Endpoint: Survival was monitored daily, and animals were euthanized upon reaching terminal clinical endpoints (e.g., significant weight loss, neurological symptoms). Survival data was analyzed using Kaplan-Meier plots.

Paclitaxel (Paclimer) Survival Study in a Rat Glioma Model[5]
  • Animal Model: Rats.

  • Tumor Cell Implantation: Intracranial implantation of 9L gliosarcoma cells.

  • Treatment Groups:

    • Control.

    • Paclimer® (a paclitaxel delivery system) administered intracranially.

    • Systemic paclitaxel.

  • Treatment Schedule: Details on the timing and frequency of administration were not specified in the provided search results.

  • Endpoint: Animal survival was monitored.

Temozolomide Survival Study in Mouse Glioma Models (Meta-analysis)[1]
  • Animal Model: Meta-analysis of studies predominantly using mice.

  • Tumor Cell Implantation: Various glioma cell lines were used across the analyzed studies.

  • Treatment Groups:

    • Untreated controls.

    • Temozolomide.

  • Treatment Schedule: Dosing and schedules varied across the studies included in the meta-analysis.

  • Endpoint: The primary outcome was the median survival ratio between treated and control groups.

Visualizing the Mechanism and Experimental Design

To further elucidate the processes behind ANG1005's efficacy and the structure of the survival studies, the following diagrams are provided.

ANG1005_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_tumor_cell Inside Glioma Cell ANG1005 ANG1005 (Paclitaxel-Angiopep-2) LRP1_BBB LRP1 Receptor ANG1005->LRP1_BBB Binds ANG1005_brain ANG1005 LRP1_BBB->ANG1005_brain Receptor-mediated Transcytosis LRP1_Tumor LRP1 Receptor ANG1005_brain->LRP1_Tumor Binds Tumor_Cell Glioma Cell Paclitaxel Paclitaxel LRP1_Tumor->Paclitaxel Internalization & Esterase Cleavage Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Inhibits Mitosis

Caption: Mechanism of ANG1005 action.

Experimental_Workflow start Start tumor_implant Intracerebral Tumor Cell Implantation (e.g., U87 MG in nude mice) start->tumor_implant randomization Randomization into Treatment Groups tumor_implant->randomization treatment_control Control Group (Vehicle) randomization->treatment_control Group 1 treatment_ang1005 ANG1005 Group (e.g., 50 mg/kg IP) randomization->treatment_ang1005 Group 2 treatment_alternative Alternative Tx Group (e.g., Temozolomide) randomization->treatment_alternative Group 3 monitoring Daily Monitoring (Weight, Clinical Signs) treatment_control->monitoring treatment_ang1005->monitoring treatment_alternative->monitoring monitoring->monitoring endpoint Humane Endpoint Reached monitoring->endpoint survival_analysis Kaplan-Meier Survival Analysis endpoint->survival_analysis Yes end End survival_analysis->end

Caption: Long-term animal survival study workflow.

Conclusion

The presented data from long-term survival studies in animal models strongly suggest that ANG1005's unique mechanism of crossing the blood-brain barrier translates into a significant survival benefit in preclinical models of glioblastoma and lung cancer brain metastases. These findings, when compared to historical data for other agents, position ANG1005 as a highly promising candidate for the treatment of brain cancers, warranting further clinical investigation. The ongoing and completed clinical trials will be crucial in determining the translatability of these promising preclinical results to patients.[5][7][8]

References

Comparative

Validating Esterase-Mediated Activation of ANG1005: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of ANG1005, a novel brain-penetrating peptide-drug conjugate, with alternative strategies for delivering paclita...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ANG1005, a novel brain-penetrating peptide-drug conjugate, with alternative strategies for delivering paclitaxel (B517696) to the central nervous system. We delve into the critical role of esterases in the activation of this prodrug, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

ANG1005 is a promising therapeutic agent designed to transport the potent anti-cancer drug paclitaxel across the blood-brain barrier (BBB). Its innovative design utilizes the LRP-1 receptor for entry into the brain, followed by intracellular activation through esterase-mediated cleavage. This targeted delivery and activation mechanism aims to enhance therapeutic efficacy in brain tumors while minimizing systemic toxicity. This guide will explore the evidence supporting this mechanism and compare its performance with other approaches.

Mechanism of Action: ANG1005 Activation Pathway

ANG1005 is a peptide-drug conjugate consisting of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP-1).[1] LRP-1 is highly expressed on the endothelial cells of the blood-brain barrier and on various tumor cells, including glioma.[2] This allows ANG1005 to be transported across the BBB via receptor-mediated transcytosis. Once inside the target cell, intracellular esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide, releasing the active drug to exert its cytotoxic effects by stabilizing microtubules and arresting the cell cycle.[3][4][5]

ANG1005_Activation_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cell Tumor Cell ANG1005_blood ANG1005 LRP1 LRP-1 Receptor ANG1005_blood->LRP1 Binding ANG1005_LRP1 ANG1005-LRP1 Complex LRP1->ANG1005_LRP1 Internalization ANG1005_intracellular Intracellular ANG1005 ANG1005_LRP1->ANG1005_intracellular Transcytosis Esterases Esterases ANG1005_intracellular->Esterases Substrate Paclitaxel Active Paclitaxel Esterases->Paclitaxel Cleavage Microtubules Microtubule Stabilization & Cell Cycle Arrest Paclitaxel->Microtubules Action

Caption: ANG1005 crosses the BBB and is activated by intracellular esterases.

Comparative Performance Data

The efficacy of ANG1005 is intrinsically linked to the expression and activity of intracellular esterases within tumor cells. Higher esterase activity is expected to lead to more rapid and complete release of paclitaxel, resulting in greater cytotoxicity.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) of ANG1005 compared to free paclitaxel in various human cancer cell lines. This data demonstrates that ANG1005 retains potent anti-cancer activity, comparable to that of paclitaxel, indicating efficient intracellular activation.

Cell LineCancer TypeANG1005 IC50 (nM)Paclitaxel IC50 (nM)
U87 MGGlioblastoma2.71.9
NCI-H460Lung Carcinoma8.35.5
A2780Ovarian Carcinoma3.12.8
MDA-MB-231Breast Cancer4.53.2
(Data adapted from preclinical studies)
Brain Penetration and Tumor Accumulation

Preclinical and clinical studies have demonstrated the superior ability of ANG1005 to cross the BBB and accumulate in brain tumors compared to paclitaxel alone.

ParameterANG1005PaclitaxelFold Increase
Brain Uptake (Kin, mL/s/g) in rats 7.3 x 10⁻³8.5 x 10⁻⁵~86x
Tumor Concentration (human glioma) Therapeutic concentrations detectedBelow therapeutic levels-
(Data adapted from in situ brain perfusion studies and Phase I clinical trial results)[4]

Alternative Brain Delivery Strategies for Paclitaxel

While ANG1005 represents a sophisticated prodrug approach, other strategies are being explored to enhance paclitaxel delivery to the central nervous system. A direct comparison with another esterase-activated, brain-penetrating paclitaxel prodrug in clinical development is challenging due to the limited number of such specific agents. However, we can compare the conceptual approach of ANG1005 with other brain delivery technologies.

TechnologyMechanismAdvantagesDisadvantages
ANG1005 (Peptide-Drug Conjugate) LRP-1 mediated transcytosis and intracellular esterase activation.High specificity for LRP-1 expressing cells; prodrug design minimizes systemic exposure to active drug.Efficacy is dependent on LRP-1 and esterase expression levels.
Nanoparticle Encapsulation (e.g., PLGA-PEG) Encapsulation of paclitaxel in nanoparticles to protect it from degradation and facilitate BBB crossing.[6][7]Can be engineered for sustained release; surface can be modified with targeting ligands.Potential for non-specific uptake by the reticuloendothelial system; complex manufacturing process.
P-glycoprotein (P-gp) Inhibition Co-administration of paclitaxel with inhibitors of the P-gp efflux pump at the BBB.Utilizes the existing drug; conceptually straightforward.P-gp inhibitors can have their own toxicities and may affect the pharmacokinetics of other drugs.
Direct Intracranial Administration Bypasses the BBB by direct injection into the tumor or cerebrospinal fluid.High local drug concentration.Highly invasive; limited distribution to distant tumor cells.

Experimental Protocols

Validating the esterase-dependent activation of ANG1005 is crucial for its development and for understanding its therapeutic potential in different cancer types. Below are detailed methodologies for key experiments.

Esterase Activity Assay in Cell Lysates

This protocol describes a general method to quantify total esterase activity in cell lysates using a chromogenic substrate. This can be used to compare the intrinsic esterase activity across different cancer cell lines.

Objective: To measure and compare the total esterase activity in lysates from various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • p-Nitrophenyl acetate (B1210297) (pNPA) or a similar chromogenic esterase substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with cold PBS and harvest.

    • Lyse the cells in cold lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

  • Esterase Activity Measurement:

    • Prepare a working solution of the chromogenic substrate (e.g., 10 mM pNPA in DMSO).

    • In a 96-well plate, add a standardized amount of total protein (e.g., 20 µg) from each cell lysate to triplicate wells.

    • Bring the total volume in each well to 100 µL with assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate working solution to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at 37°C in kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

    • Normalize the activity to the amount of protein in each well to get the specific activity (e.g., in units/mg protein).

    • Compare the specific esterase activity across the different cell lines.

Esterase_Activity_Workflow A Cell Culture B Cell Lysis & Lysate Collection A->B C Protein Quantification (BCA Assay) B->C D Esterase Reaction Setup (Lysate + Substrate) C->D E Kinetic Absorbance Measurement D->E F Data Analysis (Specific Activity Calculation) E->F

Caption: Workflow for determining cellular esterase activity.
Quantification of Paclitaxel Release from ANG1005 via HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the amount of paclitaxel released from ANG1005 after incubation with cell lysates.

Objective: To quantify the esterase-mediated release of paclitaxel from ANG1005.

Materials:

  • ANG1005

  • Paclitaxel standard

  • Cell lysates (prepared as in 4.1)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Centrifugal filters (for protein removal)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, incubate a known concentration of ANG1005 with a standardized amount of cell lysate protein in incubation buffer at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Include a control with ANG1005 in buffer without lysate to assess non-enzymatic hydrolysis.

  • Sample Preparation:

    • At each time point, stop the reaction by adding an equal volume of cold acetonitrile.

    • Vortex and centrifuge to precipitate proteins.

    • Filter the supernatant through a centrifugal filter to remove any remaining protein.

  • HPLC Analysis:

    • Inject a defined volume of the filtered sample onto the HPLC system.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be:

      • 0-5 min: 30% B

      • 5-20 min: 30-90% B

      • 20-25 min: 90% B

      • 25-30 min: 30% B

    • Set the UV detector to a wavelength suitable for paclitaxel detection (e.g., 227 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of paclitaxel.

    • Identify and quantify the paclitaxel peak in the chromatograms from the incubated samples based on its retention time compared to the standard.

    • Calculate the concentration of released paclitaxel at each time point and plot the release kinetics.

HPLC_Workflow A Incubation (ANG1005 + Cell Lysate) B Reaction Quenching & Protein Precipitation A->B C Sample Filtration B->C D HPLC Injection & Separation C->D E UV Detection D->E F Data Analysis (Quantification of Paclitaxel) E->F

Caption: Workflow for quantifying paclitaxel release from ANG1005.

Conclusion

The validation of esterase-mediated activation is a cornerstone in the preclinical and clinical development of ANG1005. The experimental data strongly support a mechanism where ANG1005 effectively crosses the blood-brain barrier and is subsequently activated by intracellular esterases to release its cytotoxic payload, paclitaxel. While direct comparisons with other esterase-activated, brain-penetrating paclitaxel prodrugs are limited, the conceptual framework of ANG1005 offers distinct advantages in terms of specificity and targeted drug release. The provided experimental protocols offer a robust foundation for researchers to further investigate the nuances of ANG1005 activation and to explore its therapeutic potential in a variety of central nervous system malignancies. Continued research into the expression levels of LRP-1 and esterases in different tumor subtypes will be crucial for identifying patient populations most likely to benefit from this innovative therapeutic strategy.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Guidance for ANG1005

For researchers, scientists, and drug development professionals handling ANG1005, a peptide-paclitaxel conjugate, adherence to stringent safety and disposal protocols is paramount. Given its composition as a taxane (B156...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling ANG1005, a peptide-paclitaxel conjugate, adherence to stringent safety and disposal protocols is paramount. Given its composition as a taxane (B156437) derivative and its cytotoxic nature, proper management from receipt to disposal is critical to ensure laboratory safety and environmental protection.[1][2] This guide provides essential procedural information for the safe handling and disposal of ANG1005.

Chemical and Physical Data

A summary of the key quantitative data for ANG1005 is presented below, offering a quick reference for laboratory professionals.

PropertyValueSource
Synonyms GRN1005, Paclitaxel (B517696) trevatide[1]
Molecular Formula C257H308N32O79[3]
Molecular Weight 5109.436 g/mol [3]
Appearance White to off-white powder[4]
Storage Temperature -80°C[1][4][5]
Shipping Condition Shipped with dry ice[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of ANG1005 and to ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, immediately transfer the compound to a -80°C freezer for long-term storage.[1][4][5]

  • The product is typically shipped on dry ice to maintain its stability.[1]

Preparation of Solutions:

  • When preparing solutions, it is essential to consult the solubility information provided by the supplier to select the appropriate solvent.[1]

  • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared solution into single-use volumes and store them at -80°C.[1]

  • Stock solutions stored at -80°C should be used within six months.[1]

Personal Protective Equipment (PPE):

  • Due to its cytotoxic nature, personnel must wear appropriate PPE, including but not limited to:

    • Disposable gloves (double-gloving is recommended)

    • Safety goggles or a face shield

    • A lab coat

Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.

Proper Disposal Procedures for ANG1005

As ANG1005 is a cytotoxic compound, it must be disposed of as hazardous chemical waste.[6] The following step-by-step procedure outlines the recommended disposal workflow.

Step 1: Inactivation (if applicable)

  • Depending on the experimental context and local regulations, chemical inactivation of the active paclitaxel component may be required. Consult your institution's Environmental Health & Safety (EHS) office for approved inactivation methods for taxane-based compounds.

Step 2: Segregation and Collection

  • All materials that have come into contact with ANG1005, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and contaminated PPE, must be segregated from general laboratory waste.

  • Collect solid waste in a clearly labeled, leak-proof hazardous waste container designated for cytotoxic or antineoplastic agents.[6] These containers are often color-coded, typically yellow with a purple lid for cytotoxic waste.[6]

  • Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

Step 3: Labeling and Storage of Waste

  • Label all waste containers with "Hazardous Waste," "Cytotoxic," and the specific chemical name "ANG1005."

  • Store the waste containers in a designated, secure area away from general lab traffic until collection.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The standard and required method for the disposal of cytotoxic and antineoplastic agents is high-temperature incineration.[6]

Below is a workflow diagram illustrating the proper disposal procedure for ANG1005.

ANG1005_Disposal_Workflow start Start: ANG1005 Waste Generated inactivation Step 1: Inactivation (Consult EHS for approved methods) start->inactivation segregation Step 2: Segregate Waste (Solid & Liquid) inactivation->segregation solid_waste Solid Waste (Contaminated PPE, Labware) segregation->solid_waste liquid_waste Liquid Waste (Unused solutions) segregation->liquid_waste labeling Step 3: Label Containers ('Hazardous Waste', 'Cytotoxic', 'ANG1005') solid_waste->labeling liquid_waste->labeling storage Step 4: Secure Storage (Designated Hazardous Waste Area) labeling->storage disposal Step 5: Final Disposal (High-Temperature Incineration via EHS) storage->disposal end End: Safe Disposal disposal->end

Caption: Logical workflow for the safe disposal of ANG1005 waste.

Signaling Pathway and Experimental Workflow

ANG1005 is designed to cross the blood-brain barrier and penetrate malignant cells via the low-density lipoprotein receptor-related protein 1 (LRP1) transport system.[1][7] Once inside the cell, the paclitaxel molecules are cleaved from the Angiopep-2 peptide backbone by lysosomal esterases.[7] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubule polymer formation, which blocks the progression of mitosis and leads to cell apoptosis.[3]

The diagram below illustrates the mechanism of action for ANG1005.

ANG1005_Mechanism_of_Action ang1005 ANG1005 (Paclitaxel-Angiopep-2 Conjugate) bbb Blood-Brain Barrier ang1005->bbb Approaches lrp1 LRP1 Receptor bbb->lrp1 Binds to transcytosis LRP1-Mediated Transcytosis lrp1->transcytosis tumor_cell Tumor Cell transcytosis->tumor_cell Enters Brain Parenchyma endocytosis LRP1-Mediated Endocytosis tumor_cell->endocytosis via LRP1 lysosome Lysosome endocytosis->lysosome cleavage Esterase Cleavage lysosome->cleavage paclitaxel Paclitaxel Release cleavage->paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitosis_block Mitotic Block microtubules->mitosis_block apoptosis Apoptosis mitosis_block->apoptosis

Caption: Mechanism of action of ANG1005.

By adhering to these safety and disposal procedures, laboratories can mitigate the risks associated with handling the cytotoxic compound ANG1005, ensuring a safe working environment and responsible waste management. Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information.

References

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